2-Chloroethyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAYNMEIXUTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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Related CAS |
27456-40-2 | |
| Record name | 2-Propenoic acid, 2-chloroethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8024783 | |
| Record name | 2-Chloroethyl acrylate | |
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Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (<1 mg/mL at 70 °F). (NTP, 1992) | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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Boiling Point |
124 to 127 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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Density |
1.1404 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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CAS No. |
2206-89-5 | |
| Record name | 2-CHLOROETHYL ACRYLATE | |
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| Record name | Chloroethyl acrylate | |
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| Record name | 2-Chloroethyl acrylate | |
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| Record name | 2-CHLOROETHYL ACRYLATE | |
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| Record name | 2-CHLOROETHYL ACRYLATE | |
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| Record name | 2-Chloroethyl acrylate | |
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| Record name | 2-chloroethyl acrylate | |
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| Record name | 2-CHLOROETHYL ACRYLATE | |
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Foundational & Exploratory
What are the physical properties of 2-Chloroethyl acrylate?
An In-depth Technical Guide to the Physical Properties of 2-Chloroethyl Acrylate (B77674)
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the core physical properties of 2-Chloroethyl acrylate (CEA), a monomer used in the synthesis of various polymers.
Chemical Identity
This compound, with the CAS number 2206-89-5, is the 2-chloroethyl ester of acrylic acid.[1][2] Its molecular formula is C₅H₇ClO₂.[1][3] This compound is a colorless to pale yellow liquid with a characteristic acrylate odor.[4] It is recognized for its high reactivity, especially in polymerization reactions.[4]
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| Molecular Weight | 134.56 g/mol | [1][2] |
| Density | 1.125 g/mL at 25 °C | [5][6][7] |
| 1.1404 (Specific Gravity) | [1][2] | |
| Boiling Point | 124 to 127 °F (51.1 to 52.8 °C) at 760 mmHg | [1][2] |
| 64-66 °C at 20 mmHg | [3][6][7][8] | |
| Flash Point | 59 °C (138.2 °F) | [7] |
| 67.8 °C | [3][6] | |
| Vapor Pressure | 1.53 mmHg at 25 °C | [3][9] |
| Refractive Index | n20/D 1.125 | [5][6][7] |
| 1.434 | [3][9] | |
| Solubility | Insoluble in water (<1 mg/mL at 70 °F / 21 °C) | [1][2] |
| Soluble in organic solvents like ethanol (B145695) and acetone. | [4] | |
| Appearance | Colorless to pale yellow liquid. | [4] |
| Storage Temperature | 2-8°C | [5][6][7] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for this compound were not found in the reviewed literature, the determination of these physical properties follows standardized laboratory procedures.
General Methodologies:
-
Density: Typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 25 °C).
-
Boiling Point: Determined by distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded. For pressure-sensitive substances, vacuum distillation (e.g., at 20 mmHg) is employed to prevent decomposition.
-
Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup method. The liquid is heated at a constant rate, and an ignition source is periodically passed over the surface until a flash is observed.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is typically done at a standard wavelength (the sodium D-line, 589 nm) and temperature (20 °C).
-
Solubility: Assessed by mixing a known amount of the solute with a known volume of solvent (e.g., water) at a specified temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.
The diagram below illustrates a generalized workflow for characterizing the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
Chemical Structure and Reactivity
This compound possesses two key functional groups that dictate its reactivity: an acrylate group and a chloroethyl group. The acrylate group is susceptible to polymerization, particularly via free-radical mechanisms.[4] This compound may be sensitive to light and heat, which can initiate polymerization.[2][7] For this reason, it is often supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[5]
The diagram below shows the logical relationship between the structure of this compound and its primary reactive sites.
Caption: Structural and Reactivity Relationship.
Conclusion
This compound is a reactive monomer with well-defined physical properties. Its density is greater than water, and it is insoluble in aqueous solutions while being soluble in common organic solvents.[1][4] Its boiling point and flash point indicate that it is a combustible liquid.[1] Understanding these fundamental physical characteristics is crucial for its safe handling, storage, and effective application in polymerization processes and chemical synthesis.
References
- 1. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 2206-89-5: this compound | CymitQuimica [cymitquimica.com]
- 5. 2-氯丙烯酸酯 contains >100 ppm MEHQ as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 2206-89-5 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | CAS#:2206-89-5 | Chemsrc [chemsrc.com]
2-Chloroethyl acrylate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroethyl acrylate (B77674) (CEA), a versatile monomer with significant applications in polymer chemistry and materials science. This document details its chemical identity, physicochemical properties, and key safety and handling protocols. A representative experimental protocol for its synthesis via esterification is provided, alongside a workflow visualization. Furthermore, this guide explores the reactivity and potential applications of CEA, particularly in the context of functional polymer synthesis for biomedical and research applications.
Chemical Identification and Properties
2-Chloroethyl acrylate is an organic compound characterized by the presence of both an acrylate functional group and a chloroethyl ester. This bifunctionality makes it a valuable intermediate in chemical synthesis and a key monomer for the production of functional polymers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2206-89-5[1] |
| Molecular Formula | C₅H₇ClO₂[1] |
| IUPAC Name | 2-chloroethyl prop-2-enoate[1] |
| Synonyms | CEA, Chloroethyl acrylate, Acrylic acid, 2-chloroethyl ester[1] |
| Molecular Weight | 134.56 g/mol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic acrylate odor |
| Boiling Point | 64-66 °C at 20 mmHg[2] |
| Density | 1.125 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.125[2] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. |
| Purity (Typical) | ≥97%[2] |
| Inhibitor | Often contains >100 ppm MEHQ (Monomethyl ether hydroquinone) to prevent polymerization[2] |
Reactivity and Applications
The reactivity of this compound is dominated by its two primary functional groups: the acrylate group and the chloroethyl group.
-
Acrylate Group: The carbon-carbon double bond in the acrylate moiety readily undergoes free-radical polymerization, making CEA a useful monomer for the synthesis of a variety of polymers. It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting material.
-
Chloroethyl Group: The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This functionality enables the post-polymerization modification of polymers containing CEA units, introducing a wide range of other functional groups.
These reactive features make this compound a valuable component in:
-
Coatings and Adhesives: Its ability to polymerize contributes to the formation of durable films and adhesive materials.
-
Chemical Synthesis: It serves as a building block for more complex organic molecules.
-
Biomedical Polymers: While direct applications in drug development are not extensively documented, the functional handle provided by the chloroethyl group makes it a candidate for the synthesis of functional polymers for drug delivery, bioconjugation, and tissue engineering scaffolds. The acrylate backbone is common in biomedical materials.
Safety, Handling, and Storage
This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting.
Table 3: Hazard Information for this compound
| Hazard | Description |
| GHS Pictograms | Flammable, Corrosive, Toxic, Environmentally Hazardous |
| Hazard Statements | H226: Flammable liquid and vapor. H301: Toxic if swallowed. H318: Causes serious eye damage. H400: Very toxic to aquatic life. |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Prevent inhalation of vapors.
Storage:
-
Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.
-
Recommended storage temperature is 2-8 °C.[2]
-
Keep the container tightly closed.
-
The presence of a polymerization inhibitor is crucial for safe storage.
Experimental Protocols
Representative Synthesis of this compound via Esterification
This protocol describes a general method for the synthesis of this compound through the acid-catalyzed esterification of acrylic acid with 2-chloroethanol.
Materials:
-
Acrylic acid
-
2-Chloroethanol
-
Sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acrylic acid, a molar excess of 2-chloroethanol, and a small amount of hydroquinone.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Free-Radical Polymerization of this compound (General Procedure)
This protocol outlines a general procedure for the free-radical polymerization of this compound in solution.
Materials:
-
This compound (with inhibitor removed, e.g., by passing through a column of basic alumina)
-
A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the purified this compound and the free-radical initiator in the chosen solvent.
-
Degassing: De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to overnight depending on the desired molecular weight and conversion.
-
Isolation of Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane, or water, depending on the polymer's solubility).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable and reactive monomer with significant potential in materials science and polymer chemistry. Its bifunctional nature allows for both polymerization and subsequent chemical modification, opening avenues for the creation of functional materials with tailored properties. While its handling requires strict adherence to safety protocols due to its toxicity and flammability, its utility as a chemical intermediate and monomer makes it an important compound for researchers and scientists in various fields, including those exploring novel polymers for biomedical applications.
References
An In-depth Technical Guide to 2-Chloroethyl Acrylate: Synthesis, Properties, and Applications in Research and Development
This technical guide provides a comprehensive overview of 2-chloroethyl acrylate (B77674), a bifunctional monomer with significant applications in polymer chemistry and materials science, particularly for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical characterization, and its utility in the development of advanced materials.
Nomenclature and Chemical Identity
2-Chloroethyl acrylate is a chemical compound that possesses both an acrylate moiety and a reactive chloroethyl group. This dual functionality makes it a versatile building block in organic and polymer synthesis.
IUPAC Name: 2-chloroethyl prop-2-enoate
Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:
-
This compound
-
Chloroethyl acrylate
-
Acrylic acid, 2-chloroethyl ester
-
β-Chloroethyl acrylate
-
2-Chloroethanol acrylate
-
CEA
-
2-Propenoic acid, 2-chloroethyl ester
CAS Number: 2206-89-5
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO₂ | |
| Molecular Weight | 134.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.125 g/mL at 25 °C | |
| Boiling Point | 64-66 °C at 20 mmHg | |
| Flash Point | 59.4 °C (138.9 °F) | |
| Refractive Index | n20/D 1.125 | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. | |
| Inhibitor | Typically contains >100 ppm MEHQ (hydroquinone monomethyl ether) to prevent polymerization. |
Spectroscopic Information:
-
¹³C NMR, GC-MS, and IR spectra for this compound are available in public databases such as PubChem for reference and comparison.
Synthesis and Purification Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, intended for laboratory-scale preparation.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound through the acid-catalyzed esterification of acrylic acid with 2-chloroethanol.
Materials:
-
Acrylic acid
-
2-Chloroethanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Hydroquinone or MEHQ (polymerization inhibitor)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor filled with a drying agent
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add acrylic acid, a molar excess (typically 1.5-2 equivalents) of 2-chloroethanol, and a polymerization inhibitor (e.g., hydroquinone, ~0.1 wt%).
-
Addition of Catalyst: While stirring, slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent).
-
Reaction: Heat the mixture to reflux. If using toluene, it will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent/excess alcohol using a rotary evaporator.
Experimental Protocol: Purification by Vacuum Distillation
Due to the relatively high boiling point and thermal sensitivity of acrylates, purification is best achieved by vacuum distillation to prevent polymerization.
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Manometer
Procedure:
-
Apparatus Setup: Assemble a clean and dry short-path distillation apparatus. It is crucial to add a small amount of a polymerization inhibitor (e.g., copper(I) chloride or hydroquinone) to the distillation flask.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 64-66 °C at 20 mmHg).
-
Storage: The purified this compound should be stored in a cool, dark place, and an inhibitor should be added if it is to be stored for an extended period.
Applications in Drug Development and Materials Science
The unique bifunctional nature of this compound makes it a valuable monomer for creating functional polymers for biomedical applications, especially in drug delivery.
Functional Polymer Synthesis
The acrylate group readily undergoes free-radical polymerization to form a stable carbon-carbon backbone. The pendant chloroethyl group serves as a reactive site for post-polymerization modification. This allows for the synthesis of polymers with tailored functionalities.
Caption: Workflow for the synthesis of this compound.
Post-Polymerization Modification
The chloroethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. After polymerizing this compound, the resulting poly(this compound) can be reacted with various nucleophiles (e.g., amines, azides, thiols) to introduce new functional groups along the polymer chain. This strategy is highly effective for creating libraries of functional polymers from a common precursor, which is particularly useful in drug delivery for attaching targeting ligands, imaging agents, or the drug itself.
Caption: Functionalization of poly(this compound).
Hydrogels for Controlled Drug Release
Acrylate-based polymers, including those derived from this compound, are widely used to form hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible. By controlling the polymer composition and cross-linking density, hydrogels can be designed to release encapsulated drugs in a sustained or stimuli-responsive manner (e.g., in response to changes in pH or temperature). The functional groups introduced via post-polymerization modification can be used to tune the swelling properties of the hydrogel or to covalently attach drug molecules for a more controlled release profile.
Caption: Use of functional acrylates in drug delivery hydrogels.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed and store in a well-ventilated place.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of ingestion, immediately call a poison center or doctor.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
-
Reactivity: this compound is sensitive to light and heat and can undergo hazardous polymerization. It should be stored with an appropriate inhibitor.
-
Spill Response: In case of a small spill, the material should be absorbed with an inert material and placed in a suitable container for disposal. The area should then be cleaned with a suitable solvent.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
An In-depth Technical Guide to the Safety and Handling of 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroethyl acrylate (B77674) (CAS No. 2206-89-5). The information is intended for laboratory personnel and professionals involved in research and development who may handle this chemical. This document outlines the toxicological properties, safe handling procedures, emergency protocols, and experimental methodologies for assessing the hazards of this compound.
Chemical and Physical Properties
2-Chloroethyl acrylate is a colorless to pale yellow liquid with a characteristic acrid odor.[1] It is a reactive monomer used in the synthesis of polymers and as a chemical intermediate.[1][2] Its reactivity is enhanced by the presence of both the acrylate group, which can undergo polymerization, and the chloroethyl group.[1] It is highly flammable and may be sensitive to light and heat, which can promote polymerization.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClO₂ | [3] |
| Molecular Weight | 134.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 124 to 127 °F at 760 mmHg | [3] |
| Density | 1.1404 g/cm³ | [3] |
| Flash Point | 59.4 °C (138.9 °F) | [5] |
| Water Solubility | Insoluble (<1 mg/mL at 70 °F) | [3] |
| Vapor Pressure | 1.53 mmHg at 25°C | [6] |
| Synonyms | CEA, 2-chloroethyl prop-2-enoate | [7] |
Toxicological Data
This compound is classified as toxic if swallowed and causes serious eye damage.[8] It is also very toxic to aquatic life.[8] The toxicity of acrylates is often associated with their reactivity as Michael acceptors, allowing them to react with biological nucleophiles such as glutathione (B108866), which can lead to cellular damage.[9][10][11]
Table 2: Summary of Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 180 mg/kg | [6] |
| LCLo (Lowest Published Lethal Concentration) | Rat | Inhalation | 250 ppm/4H | [6] |
Table 3: Summary of Genotoxicity Data for this compound
| Test Type | Test System | Dose/Duration | Result | Reference(s) |
| Mutation in microorganisms (Ames Test) | Bacteria - Salmonella typhimurium | 333 µ g/plate | Positive | [6] |
Hazard Identification and Classification
Table 4: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Reference(s) |
| Flammable liquids | 3 | H226: Flammable liquid and vapour. | Flame | [3] |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed. | Skull and crossbones | [3] |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage. | Corrosion | [3] |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life. | Environment | [3] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are provided as a reference for understanding the generation of toxicity data for chemicals like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosage: The substance is administered orally by gavage. Dosing is initiated at a level expected to produce some signs of toxicity. Subsequent dosing levels are adjusted up or down based on the observed mortality.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered.
-
Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Body weights are recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The results are used to classify the substance according to GHS categories for acute oral toxicity.
Acute Dermal Toxicity (OECD 402)
This test assesses the potential hazards from short-term dermal exposure.
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.
-
Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used. The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Dosage: The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
Procedure:
-
The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
At the end of the exposure period, the residual test substance is removed.
-
Animals are observed for mortality and clinical signs of toxicity for 14 days.
-
Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are evaluated to determine the dermal LD₅₀ and to classify the substance for acute dermal toxicity.
Acute Inhalation Toxicity (OECD 403)
This guideline describes procedures for assessing the health hazards from short-term inhalation exposure.
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.
-
Test Animals: Healthy young adult rodents, typically rats, are used.
-
Exposure Conditions: The animals are exposed for a standard duration, usually 4 hours, to various concentrations of the test substance.
-
Procedure:
-
Animals are observed for signs of toxicity during and after exposure.
-
The observation period is typically 14 days.
-
Mortality, clinical signs, and body weight changes are recorded.
-
A gross necropsy is performed on all animals.
-
-
Data Analysis: The data are used to determine the LC₅₀ (median lethal concentration) and to classify the substance for acute inhalation toxicity.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is an in vivo method for identifying potential skin sensitizing chemicals.
-
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to controls.
-
Test Animals: Mice are used for this assay.
-
Procedure:
-
The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
-
On day 5, a radiolabeled thymidine (B127349) or an alternative method is used to measure lymphocyte proliferation.
-
The draining auricular lymph nodes are excised and the proliferation is quantified.
-
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This is an in vitro test to detect gene mutations induced by a chemical.
-
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Test System: At least five strains of bacteria are used. The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Procedure:
-
The test substance, at several concentrations, is mixed with the bacterial culture and the S9 mix (or buffer).
-
This mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber with a thickness >0.5 mm), a lab coat, and closed-toe shoes. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation is possible and a fume hood is not available, use a NIOSH-approved respirator with organic vapor cartridges.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents, acids, and bases. This compound may be sensitive to light and heat.
Fire and Explosion Hazards
-
Flammability: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: Upon combustion, may produce toxic and corrosive gases such as hydrogen chloride and carbon oxides.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills and Disposal
-
Spills: Evacuate personnel from the area. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.
This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained on the hazards and safe handling procedures before working with this chemical. Always refer to the most current Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-氯丙烯酸酯 contains >100 ppm MEHQ as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS#:2206-89-5 | Chemsrc [chemsrc.com]
- 7. This compound Yes MEHQ 100ppm inhibitor, 97 2206-89-5 [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]
Reactivity Profile of 2-Chloroethyl Acrylate Monomer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl acrylate (B77674) (CEA) is a bifunctional monomer possessing both a polymerizable acrylate group and a reactive chloroethyl group. This dual functionality makes it a versatile building block in polymer chemistry, enabling the synthesis of functional polymers with tailored properties. The acrylate moiety allows for facile polymerization via free-radical methods, while the chloroethyl group provides a site for post-polymerization modification through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity profile of 2-chloroethyl acrylate, including its polymerization behavior, susceptibility to nucleophilic attack, and hydrolytic stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2206-89-5 | [1] |
| Molecular Formula | C₅H₇ClO₂ | |
| Molecular Weight | 134.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 124-127 °F at 760 mmHg | [3] |
| Density | 1.1404 g/mL | [3] |
| Solubility | Insoluble in water | [3] |
| Stability | Sensitive to light and heat; polymerizable | [3] |
Reactivity Profile
The reactivity of this compound is characterized by the distinct chemistries of its two functional groups: the acrylate double bond and the primary alkyl chloride.
Polymerization Reactivity
The carbon-carbon double bond of the acrylate group readily undergoes free-radical polymerization. This allows for the synthesis of homopolymers, poly(this compound), as well as copolymers with a wide range of other vinyl monomers.[2]
This compound can be copolymerized with various monomers to impart specific properties to the resulting polymer. The copolymerization behavior can be predicted using the Alfrey-Price Q-e scheme, which provides a semi-empirical measure of the reactivity and polarity of the monomer. The Q-e values for this compound are presented in Table 2.
| Parameter | Value | Reference |
| Q (Reactivity) | 0.492 | [6] |
| e (Polarity) | 0.25 | [6] |
These values indicate that this compound has moderate reactivity and is an electron-withdrawing monomer.
The reactivity ratios (r₁ and r₂) describe the relative reactivity of a propagating radical for its own monomer versus the comonomer. While specific reactivity ratios for this compound with common monomers are not widely reported, data for the closely related 2-chloroethyl methacrylate (B99206) (CEMA, M₁) with methyl methacrylate (MMA, M₂) can provide an estimation of its behavior (Table 3).[1]
| Comonomer (M₂) | r₁ (CEMA) | r₂ (MMA) | r₁r₂ | Copolymerization Behavior |
| Methyl Methacrylate | 0.51 | 0.48 | 0.24 | Tendency towards alternation |
The product of the reactivity ratios (r₁r₂ ≈ 0.24) being less than 1 suggests a tendency for the monomers to alternate in the polymer chain.
Nucleophilic Substitution
The chloroethyl group in this compound is susceptible to nucleophilic substitution reactions. This allows for the post-polymerization modification of poly(this compound) and its copolymers. The primary carbon bearing the chlorine atom is an electrophilic center that can be attacked by a variety of nucleophiles, such as amines, thiols, and azides.
The rate of these reactions is dependent on the strength of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for this compound is scarce, the principles of Sₙ2 reactions on primary alkyl halides apply. Stronger nucleophiles and polar aprotic solvents will generally favor a faster reaction rate.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis results in the formation of acrylic acid and 2-chloroethanol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is much faster under basic conditions compared to acidic or neutral conditions.[7][8]
Experimental Protocols
Detailed experimental protocols for the characterization of the reactivity of this compound are crucial for reproducible research. Below are generalized procedures for key experiments.
Determination of Monomer Reactivity Ratios
The determination of reactivity ratios typically involves the following steps:[10][11][12][13][14][15][16]
-
Preparation of Monomer Mixtures: A series of monomer feed mixtures with varying molar ratios of this compound (M₁) and the comonomer (M₂) are prepared.
-
Polymerization: The copolymerizations are carried out to low conversion (<10%) under controlled conditions (temperature, initiator concentration, solvent).
-
Copolymer Isolation and Purification: The resulting copolymers are isolated from the unreacted monomers, typically by precipitation in a non-solvent, and then dried to a constant weight.
-
Copolymer Composition Analysis: The composition of the isolated copolymers is determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis.
-
Calculation of Reactivity Ratios: The monomer reactivity ratios are then calculated from the monomer feed composition and the resulting copolymer composition using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares analysis.
Kinetic Study of Homopolymerization
The kinetics of homopolymerization can be monitored using the following procedure:[17]
-
Reaction Setup: The polymerization is carried out in a reaction vessel equipped with a means of sampling and temperature control. The monomer, solvent (if any), and initiator are charged into the reactor.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The polymerization in the withdrawn samples is quenched by the addition of an inhibitor (e.g., hydroquinone).
-
Conversion Measurement: The monomer conversion in each sample is determined by a suitable analytical method, such as gravimetry (after precipitation of the polymer), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to measure the disappearance of the monomer.
-
Data Analysis: The conversion data as a function of time is used to determine the rate of polymerization and to calculate kinetic parameters such as the polymerization rate constant.
Conclusion
This compound is a highly versatile monomer with a rich and tunable reactivity profile. Its ability to undergo both polymerization and nucleophilic substitution makes it a valuable component in the design of functional polymers for a variety of applications, including coatings, adhesives, and biomedical materials. A thorough understanding of its reactivity, as outlined in this guide, is essential for the successful design and synthesis of novel polymeric materials with desired properties. Further research to determine the specific kinetic parameters for the homopolymerization, copolymerization, and side reactions of this compound will be invaluable for the continued development of advanced materials based on this monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 7. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quemix.com [quemix.com]
- 9. This compound | CAS#:2206-89-5 | Chemsrc [chemsrc.com]
- 10. redalyc.org [redalyc.org]
- 11. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 13. Evaluating polymerization kinetics using microrheology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
Solubility of 2-Chloroethyl Acrylate in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl acrylate (B77674) (CEA), a reactive monomer increasingly utilized in the synthesis of polymers for biomedical and pharmaceutical applications. An understanding of its solubility is critical for reaction kinetics, purification processes, and the formulation of polymer-based drug delivery systems. This document outlines the known solubility properties of CEA, provides a detailed experimental protocol for determining its solubility in various solvents, and presents logical frameworks for understanding its behavior.
Core Concepts: Solubility of Acrylate Monomers
The solubility of an acrylate monomer like 2-Chloroethyl acrylate is governed by the principle of "like dissolves like." The molecule possesses both a polar ester group and a nonpolar vinyl group, as well as a polar carbon-chlorine bond. This amphiphilic nature dictates its solubility in a range of solvents. The interplay between the polar functionalities and the nonpolar hydrocarbon backbone determines the extent to which it will be soluble in a given solvent.
Quantitative Solubility Data
Currently, publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents is limited. Most sources qualitatively describe its solubility. The available data is summarized in the table below. Researchers are encouraged to use the experimental protocol provided in the subsequent section to generate precise quantitative data for their specific applications and solvent systems.
| Solvent | Chemical Formula | Polarity | Solubility (at 21.11°C) | Citation |
| Water | H₂O | High | < 1 mg/mL | [1][2][3] |
| Ethanol | C₂H₅OH | High | Soluble | [4] |
| Acetone | C₃H₆O | High | Soluble | [4] |
Note: The term "soluble" is qualitative. The detailed experimental protocol below is provided to enable researchers to determine quantitative solubility values (e.g., in g/100 mL or mol/L) at various temperatures.
Experimental Protocol: Determination of this compound Solubility
This section details a standardized method for the quantitative determination of this compound solubility in a given solvent. This protocol is based on the isothermal equilibrium method.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals
-
Syringes and syringe filters (0.2 µm, solvent-compatible)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume of the desired solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial confirms saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification of Solute:
-
Determine the mass of the collected saturated solution by weighing the volumetric flask.
-
Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator or gentle heating in a fume hood) until a constant weight of the this compound residue is achieved.
-
Alternatively, and for higher precision, quantify the concentration of this compound in the filtered saturated solution using a pre-calibrated analytical technique such as Gas Chromatography (GC). Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the residue and the volume of the collected saturated solution.
-
Safety Precautions: this compound is a hazardous substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships of Solubility
This diagram provides a conceptual framework for the solubility of this compound in different classes of common laboratory solvents based on their polarity.
Caption: Conceptual solubility of this compound in different solvent classes.
References
Thermal Stability of 2-Chloroethyl Acrylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-chloroethyl acrylate (B77674). Due to limited publicly available data on the specific thermal analysis of 2-chloroethyl acrylate monomer, this document synthesizes information on its known properties, general thermal decomposition characteristics of related acrylate esters, and standard methodologies for assessing thermal stability.
Core Properties and Stability Data
| Property | Value | Source |
| Molecular Formula | C5H7ClO2 | [3] |
| Molecular Weight | 134.56 g/mol | [4] |
| Boiling Point | 64-66°C @ 20 mmHg | [3] |
| Flash Point | 59°C | [4] |
| Density | 1.125 g/mL at 25°C | [3] |
| Storage Temperature | 2-8°C | [3][4] |
| Inhibitor | >100 ppm MEHQ | [3][4] |
Experimental Protocols for Thermal Stability Assessment
While specific experimental data for this compound is scarce, the following are standard protocols for evaluating the thermal stability of reactive monomers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and characterize the degradation profile.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
A temperature program is set, typically a linear ramp from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25°C to 500°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is at its maximum.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and polymerization.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum) to prevent volatilization. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is established, similar to TGA, with a controlled heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram is analyzed for exothermic peaks, which would indicate polymerization or decomposition, and endothermic peaks, which could indicate boiling. The onset temperature and the enthalpy of these transitions can be quantified.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound using TGA and DSC.
Caption: General workflow for TGA and DSC analysis.
Hypothetical Thermal Decomposition Pathway
While the specific thermal decomposition products of this compound are not detailed in the available literature, a hypothetical pathway can be proposed based on the known degradation mechanisms of other acrylate esters. The primary pathways for thermal decomposition of acrylate esters often involve the cleavage of the ester group.
Caption: Hypothetical thermal decomposition of this compound.
References
Spectroscopic Profile of 2-Chloroethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-chloroethyl acrylate (B77674) (CAS No. 2206-89-5), a key monomer in the synthesis of various polymers. This document compiles predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to facilitate its identification and characterization in a laboratory setting. The experimental protocols described herein are based on standard techniques for the analysis of liquid acrylates.
Molecular Structure and Properties
2-Chloroethyl acrylate is an organic compound with the chemical formula C₅H₇ClO₂.[1] It is the 2-chloroethyl ester of acrylic acid and is a valuable comonomer in the production of polymers with applications in adhesives, coatings, and textiles.
Chemical Structure:
Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic information for this compound. These predictions are based on established spectroscopic principles and data from similar acrylate derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is expected to show distinct signals for the vinyl and ethyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.45 | Doublet of Doublets | 1H | Ha (trans to C=O) |
| ~6.15 | Doublet of Doublets | 1H | Hb (cis to C=O) |
| ~5.90 | Doublet of Doublets | 1H | Hc (geminal) |
| ~4.40 | Triplet | 2H | -O-CH₂- |
| ~3.75 | Triplet | 2H | -CH₂-Cl |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates that a ¹³C NMR spectrum was acquired by G. Muecke and T. Schlueter of BASF in 1980.[2]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 | C=O (Ester Carbonyl) |
| ~131 | =CH (α-carbon of acrylate) |
| ~128 | =CH₂ (β-carbon of acrylate) |
| ~64 | -O-CH₂- |
| ~41 | -CH₂-Cl |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in this compound. An ATR-IR spectrum was recorded using a PerkinElmer SpectrumTwo instrument, as noted on PubChem.[2]
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H Stretch |
| ~2980-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1635 | Medium | C=C Stretch (Alkenyl) |
| ~1410 | Medium | =C-H Bend |
| ~1180 | Strong | C-O Stretch (Ester) |
| ~810 | Strong | =C-H Out-of-plane Bend |
| ~650 | Medium-Strong | C-Cl Stretch |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To obtain an infrared spectrum of liquid this compound.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer SpectrumTwo with a diamond crystal)[2]
-
Pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Using a pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the significant peaks in the spectrum.
-
-
Cleaning:
-
After the measurement, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in an appropriate solvent.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Purity Analysis of Commercial 2-Chloroethyl Acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of commercial 2-Chloroethyl acrylate (B77674) (CEA), a critical monomer in various industrial and research applications. Understanding the purity profile of CEA is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical and biomedical fields. This document outlines the common impurities found in commercial-grade CEA, details analytical methodologies for their identification and quantification, and presents typical purity data in a structured format.
Overview of Commercial 2-Chloroethyl Acrylate
Commercial this compound is typically supplied with a purity of 96-97%.[1][2][3][4][5] To prevent spontaneous polymerization during storage and transport, it is stabilized with an inhibitor, most commonly monomethyl ether hydroquinone (B1673460) (MEHQ), at a concentration of over 100 ppm.[1] The purity of CEA can be affected by the manufacturing process, which typically involves the esterification of acrylic acid with 2-chloroethanol. This process can lead to the presence of unreacted starting materials and various byproducts.
Common Impurities in Commercial this compound
The primary impurities in commercial this compound are typically related to its synthesis and potential degradation. These can be broadly categorized as:
-
Unreacted Starting Materials:
-
Acrylic Acid
-
2-Chloroethanol
-
-
Byproducts of Esterification:
-
Dimers and Oligomers: Formed through self-reaction of acrylic acid or reaction between acrylic acid and the acrylate product.
-
Other Esters: Formation of esters from other alcohol impurities present in the starting materials.
-
-
Degradation Products: Resulting from exposure to heat, light, or incompatible materials.[2]
-
Inhibitor and its Related Substances: MEHQ and any potential impurities within the inhibitor itself.
The following table summarizes the potential impurities and their likely sources.
| Impurity Category | Specific Impurity | Likely Source |
| Starting Materials | Acrylic Acid | Incomplete esterification reaction |
| 2-Chloroethanol | Incomplete esterification reaction | |
| Byproducts | Diacrylate Esters | Reaction of acrylic acid with diol impurities |
| Acrylic Acid Dimers | Dimerization of acrylic acid starting material | |
| Inhibitor | MEHQ | Added for stabilization |
Analytical Methodologies for Purity Analysis
The purity and impurity profile of this compound are primarily determined using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for Purity Assay and Volatile Impurities
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for the quantitative analysis of volatile and semi-volatile compounds like this compound and its related impurities.
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of the polar analytes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as acetone (B3395972) or dichloromethane, to a final concentration of approximately 10 mg/mL. An internal standard (e.g., undecane) can be added for improved quantitative accuracy.
-
Quantification: The concentration of this compound and its impurities are determined by comparing their peak areas to those of certified reference standards.
Workflow for GC-FID Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound using GC-FID.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay
HPLC with UV detection is a complementary technique to GC, particularly useful for the analysis of non-volatile impurities, such as oligomers and the MEHQ inhibitor. A reversed-phase method is typically employed.
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start with 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm for acrylates and 290 nm for MEHQ.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: Impurity levels are determined by area normalization or by using external standards.
Workflow for HPLC-UV Purity Analysis of this compound
Caption: Workflow for the purity and impurity analysis of this compound using HPLC-UV.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for commercial this compound based on the analytical methods described.
Table 1: Typical Purity and Inhibitor Content
| Parameter | Typical Value | Method |
| Purity (Assay) | 96 - 97% | GC-FID |
| MEHQ (Inhibitor) | > 100 ppm | HPLC-UV |
Table 2: Typical Impurity Profile
| Impurity | Typical Concentration Range | Method of Analysis |
| Acrylic Acid | 0.1 - 0.5% | GC-FID or HPLC-UV |
| 2-Chloroethanol | 0.1 - 0.5% | GC-FID |
| Dimerized Products | < 0.2% | HPLC-UV |
| Other Volatiles | < 0.1% | GC-FID |
Note: The actual impurity profile can vary between manufacturers and batches.
Conclusion
The purity of commercial this compound is a critical parameter that can significantly impact its performance in various applications. A combination of GC-FID and HPLC-UV methods provides a comprehensive approach to accurately determine the purity and quantify potential impurities. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of these analytical techniques are essential for quality control and to ensure the integrity of their work. It is recommended to validate these methods according to the specific requirements of the intended application.
References
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroethyl acrylate (B77674) (2-CEA), a reactive acrylate ester, presents a significant toxicological profile of concern. This technical guide provides a comprehensive overview of its known hazards, supported by available quantitative data, detailed experimental methodologies, and an exploration of its toxicological mechanisms. Acute toxicity is notable via oral and inhalation routes, and it is classified as a skin and eye irritant. The primary mechanism of toxicity is believed to be through Michael addition reactions, leading to cellular glutathione (B108866) depletion and subsequent oxidative stress. This document is intended to serve as a critical resource for professionals handling this compound in research and development settings, emphasizing the importance of appropriate safety measures.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2206-89-5 | [1] |
| Molecular Formula | C₅H₇ClO₂ | [1] |
| Molecular Weight | 134.56 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 64-66 °C at 20 mmHg | [3] |
| Density | 1.125 g/mL at 25 °C | [4] |
| Water Solubility | Insoluble | [5] |
| Vapor Pressure | 1.53 mmHg at 25 °C | [1] |
Hazard Identification and Classification
2-Chloroethyl acrylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Data compiled from multiple sources[1][2][4].
Toxicological Data
The toxicity of this compound has been evaluated through various studies, primarily focusing on acute exposure.
Acute Toxicity
| Route | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 180 mg/kg | [3] |
| Inhalation | Rat | LCLo | 250 ppm/4H | [3] |
| Dermal | Rabbit | LD50 | No specific data found. Other acrylates like ethyl acrylate have a dermal LD50 >1800 mg/kg[6]. |
Note: While a specific dermal LD50 for this compound was not identified in the literature, it is expected to be toxic via this route. General safety precautions for handling dermally toxic substances should be followed.
Skin and Eye Irritation
This compound is a known irritant to the skin and eyes[1][5]. Symptoms of exposure include redness, pain, and irritation[5]. It is classified as causing serious eye damage[2][4]. Specific quantitative data from Draize tests were not available in the reviewed literature.
Mutagenicity
A study on the mutagenicity of this compound in Salmonella typhimurium (Ames test) indicated a positive result, suggesting it has the potential to cause genetic mutations[7].
Carcinogenicity, Reproductive, and Developmental Toxicity
There is no specific information available in the reviewed literature regarding the carcinogenicity, reproductive, or developmental toxicity of this compound. However, for some other acrylates, there is evidence of carcinogenicity in animal studies at high doses, often associated with chronic irritation[8][9]. Studies on other acrylates have not shown them to be selective reproductive or developmental toxicants[10][11].
Mechanisms of Toxicity
The toxicity of acrylates, including this compound, is largely attributed to their chemical reactivity as α,β-unsaturated carbonyl compounds.
Michael Addition and Glutathione Depletion
The primary mechanism of acrylate toxicity is believed to involve the Michael addition reaction. The electrophilic β-carbon of the acrylate can react with cellular nucleophiles, most notably the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant. This conjugation can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The depletion of the cellular GSH pool leads to a state of oxidative stress, rendering the cell vulnerable to damage from reactive oxygen species (ROS).
Activation of Stress Response Pathways
The electrophilic nature of acrylates and the resulting oxidative stress can activate cellular stress response pathways.
-
Keap1-Nrf2 Pathway: Electrophiles can react with cysteine residues on the Keap1 protein, disrupting its ability to target the transcription factor Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification enzymes.
Experimental Protocols
The following sections describe generalized protocols for key toxicological assays based on OECD guidelines.
Acute Oral Toxicity (OECD 420, 423, 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females are often preferred.
-
Methodology:
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose is administered to fasted animals by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and nervous systems), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).
Acute Dermal Toxicity (OECD 402)
-
Objective: To determine the acute dermal toxicity (LD50) of a substance.
-
Test Animals: Typically adult rats, rabbits, or guinea pigs.
-
Methodology:
-
Preparation: The fur on the dorsal area of the trunk is clipped.
-
Application: The test substance is applied uniformly over a defined area (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and skin reactions for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals.
-
Acute Inhalation Toxicity (OECD 403)
-
Objective: To determine the acute inhalation toxicity (LC50) of a substance.
-
Test Animals: Typically young adult rats.
-
Methodology:
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals.
-
Skin Irritation/Corrosion (OECD 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically albino rabbits.
-
Methodology:
-
Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized scale (Draize scoring).
-
Eye Irritation/Corrosion (OECD 405)
-
Objective: To assess the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Typically albino rabbits.
-
Methodology:
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: The reactions are scored according to a standardized scale.
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of a substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (and sometimes tryptophan-requiring strains of Escherichia coli).
-
Methodology:
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
-
Conclusion and Recommendations
This compound is a toxic and hazardous chemical that requires careful handling. The available data indicate significant acute toxicity via the oral and inhalation routes, and it is a severe eye and skin irritant. Its potential for mutagenicity warrants particular caution. The primary mechanism of toxicity is likely related to its electrophilic nature, leading to glutathione depletion and oxidative stress.
For professionals in research, science, and drug development, it is imperative to:
-
Implement strict engineering controls (e.g., use in a chemical fume hood) to minimize inhalation exposure.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Have appropriate emergency procedures in place for spills and accidental exposures.
Further research is needed to fully characterize the toxicological profile of this compound, particularly concerning dermal toxicity, chronic exposure, and its potential for reproductive and developmental effects.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2206-89-5 | Chemsrc [chemsrc.com]
- 4. 2-氯丙烯酸酯 contains >100 ppm MEHQ as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. usplastic.com [usplastic.com]
- 7. This compound (2206-89-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Reproductive & Developmental Effects | Explore Evidence-Based Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. Relative developmental toxicities of acrylates in rats following inhalation exposure [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Controlled Radical Polymerization of 2-Chloroethyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl acrylate (B77674) (CEA) is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. The presence of both a polymerizable acrylate group and a reactive chloroethyl side chain makes it a versatile building block for the synthesis of well-defined polymers with tailored properties. The pendant chloroethyl group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities, the grafting of side chains, or the conjugation of bioactive molecules.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This level of control is crucial for applications in drug delivery, where polymer characteristics directly impact drug loading, release kinetics, and biocompatibility. These methods operate on the principle of establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions.
These application notes provide an overview and detailed protocols for the controlled radical polymerization of 2-chloroethyl acrylate using ATRP and RAFT, targeting researchers and professionals in polymer synthesis and drug development.
Data Presentation
The following tables summarize representative quantitative data for the controlled radical polymerization of acrylates, which can be extrapolated to the polymerization of this compound under similar conditions.
Table 1: Representative Data for Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer
| Entry | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Dispersity (Đ) |
| 1 | 1 | 25 | 3,500 | 3,800 | 1.15 |
| 2 | 2 | 48 | 6,600 | 6,900 | 1.12 |
| 3 | 4 | 75 | 10,300 | 10,800 | 1.10 |
| 4 | 6 | 92 | 12,600 | 13,100 | 1.08 |
M_n,th = Theoretical number-average molecular weight; M_n,exp = Experimental number-average molecular weight
Table 2: Representative Data for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of an Acrylate Monomer
| Entry | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Dispersity (Đ) |
| 1 | 2 | 30 | 4,200 | 4,500 | 1.18 |
| 2 | 4 | 55 | 7,600 | 8,000 | 1.14 |
| 3 | 6 | 80 | 11,000 | 11,500 | 1.11 |
| 4 | 8 | 95 | 13,000 | 13,600 | 1.09 |
M_n,th = Theoretical number-average molecular weight; M_n,exp = Experimental number-average molecular weight
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes a typical ATRP of this compound to synthesize a well-defined homopolymer.
Materials:
-
This compound (CEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole (B1667542), solvent
-
Tetrahydrofuran (THF), for analysis and precipitation
-
Methanol, for precipitation
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Preparation: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask via a nitrogen-purged syringe. Stir the mixture until a homogeneous catalyst solution is formed.
-
In a separate, dry, and nitrogen-purged flask, prepare a solution of this compound (e.g., 10 mmol) and ethyl α-bromoisobutyrate (e.g., 0.1 mmol) in anisole (e.g., 5 mL).
-
Transfer the monomer/initiator solution to the catalyst solution via a nitrogen-purged syringe.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Polymer Isolation: Dilute the reaction mixture with THF and precipitate the polymer into a large excess of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol outlines a typical RAFT polymerization of this compound.
Materials:
-
This compound (CEA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane (B91453), solvent
-
Tetrahydrofuran (THF), for analysis and precipitation
-
Hexane, for precipitation
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Preparation: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, dissolve this compound (e.g., 20 mmol), CPDT (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 10 mL).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples at regular intervals for analysis of conversion, molecular weight, and dispersity.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Polymer Isolation: Dilute the polymer solution with THF and precipitate into cold hexane.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Caption: General Experimental Workflow for Controlled Radical Polymerization.
Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and diverse architectures.[1] The versatility of ATRP allows for the polymerization of a wide range of functional monomers, making it an invaluable tool in the development of advanced materials for various applications, including drug delivery, biomaterials, and nanotechnology.[2]
2-Chloroethyl acrylate (B77674) (CEA) is a functional monomer that incorporates a reactive chloroethyl group. This functionality provides a versatile handle for post-polymerization modification, allowing for the introduction of various chemical entities through nucleophilic substitution reactions. The synthesis of well-defined poly(2-chloroethyl acrylate) (PCEA) via ATRP offers a pathway to novel materials with tailored properties. While specific literature on the direct ATRP of this compound is limited, the general principles of acrylate polymerization by ATRP are well-established and can be adapted for this monomer.[3][4] This document provides a detailed protocol and application notes for the synthesis of well-defined PCEA using ATRP, based on established methods for similar acrylate monomers.
Principle of ATRP
ATRP is a reversible deactivation radical polymerization method typically catalyzed by a transition metal complex, most commonly copper.[5] The process involves a reversible equilibrium between active propagating radicals and dormant species.[5] A halogen atom from an initiator or the dormant polymer chain is reversibly transferred to the transition metal catalyst, generating a radical that can propagate by adding to monomer units. This reversible activation-deactivation cycle ensures that all polymer chains grow at a similar rate, leading to polymers with narrow molecular weight distributions.[1]
Data Presentation
The following table presents representative data for the ATRP of an acrylate monomer, illustrating the typical control over molecular weight and polydispersity achievable with this technique. While this data is for methyl acrylate, similar results are expected for the well-controlled ATRP of this compound.
| Entry | Target DP | Monomer Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 1 | 50 | 92 | 4,300 | 4,500 | 1.15 |
| 2 | 100 | 95 | 8,600 | 8,900 | 1.12 |
| 3 | 200 | 91 | 17,200 | 17,800 | 1.18 |
Note: Data is representative for a typical ATRP of an acrylate monomer and is intended for illustrative purposes. M_n,th = (([Monomer]/[Initiator]) * MW_monomer * Conversion) + MW_initiator. M_n,exp and Đ are typically determined by Size Exclusion Chromatography (SEC).
Experimental Protocols
This section provides a detailed protocol for the ATRP of this compound.
Materials
-
Monomer: this compound (CEA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (B1667542) (or other suitable solvent like toluene (B28343) or dimethylformamide)
-
Inhibitor Remover: Basic alumina
-
Nitrogen (N₂) or Argon (Ar) gas for deoxygenation
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Protocol: ATRP of this compound (Targeting a DP of 100)
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Component Addition:
-
Add anisole (5 mL).
-
Add this compound (1.35 g, 10 mmol).
-
Add PMDETA (20.8 μL, 0.1 mmol).
-
Add ethyl α-bromoisobutyrate (14.7 μL, 0.1 mmol).
-
-
Deoxygenation: Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles. Alternatively, bubble with nitrogen or argon for at least 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography (GC). Molecular weight and polydispersity can be analyzed by SEC.
-
Termination: After reaching the desired conversion (e.g., after 4-6 hours), terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol (B129727) or hexane. Decant the solvent and dry the polymer under vacuum to a constant weight.
Mandatory Visualizations
Experimental Workflow for ATRP of this compound
Caption: Workflow for the ATRP of this compound.
Signaling Pathway of Atom Transfer Radical Polymerization (ATRP)
Caption: The core equilibrium of the ATRP process.
Conclusion
The ATRP of this compound provides a robust method for synthesizing well-defined functional polymers. The resulting poly(this compound) is an excellent precursor for further chemical modifications, enabling the creation of a wide array of advanced materials. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this versatile polymer in their respective fields. Careful control over reaction parameters is crucial for achieving polymers with the desired characteristics.
References
- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for RAFT Polymerization of 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(2-chloroethyl acrylate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers precise control over molecular weight and dispersity, which is crucial for the development of functional polymers for applications such as drug delivery and smart materials.
Introduction to RAFT Polymerization of 2-Chloroethyl Acrylate (B77674)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that enables the synthesis of polymers with well-defined architectures. The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. For acrylates like this compound, trithiocarbonates are a commonly employed class of RAFT agents that provide good control over the polymerization.
The key advantages of employing RAFT for the polymerization of this compound include:
-
Controlled Molecular Weight: The molecular weight of the resulting polymer can be predetermined by adjusting the initial ratio of monomer to RAFT agent.
-
Low Dispersity (Đ): RAFT polymerization yields polymers with a narrow molecular weight distribution, with dispersity values often approaching 1.1.
-
Architectural Control: This method allows for the synthesis of complex polymer architectures, including block, graft, and star polymers.
-
End-Group Functionality: The RAFT agent's functional group is preserved at the polymer chain end, enabling further post-polymerization modifications.
Key Components for RAFT Polymerization of this compound
Successful RAFT polymerization of this compound hinges on the appropriate selection of the following components:
-
Monomer: this compound, a functional monomer with a reactive chloroethyl group.
-
RAFT Agent (CTA): Trithiocarbonates, such as S,S-dibenzyltrithiocarbonate or cyanomethyl dodecyl trithiocarbonate, are effective for controlling the polymerization of acrylates. The choice of the R and Z groups on the RAFT agent is critical for controlling the polymerization kinetics.[1]
-
Initiator: A standard radical initiator is required to generate radicals and initiate the polymerization. Azo compounds like azobisisobutyronitrile (AIBN) or Vazo 67 are commonly used. The molar ratio of the RAFT agent to the initiator is a critical parameter that influences the rate of polymerization and the livingness of the system.[1]
-
Solvent: An appropriate solvent is needed to dissolve the monomer, RAFT agent, and initiator. Common solvents for acrylate polymerizations include toluene, ethyl acetate, and N,N-dimethylformamide (DMF).
Experimental Protocols
The following is a generalized protocol for the RAFT polymerization of this compound. Researchers should consider this a starting point, as optimal conditions may vary depending on the desired molecular weight and specific RAFT agent used.
Materials
-
This compound (monomer)
-
S,S-Dibenzyltrithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath or heating mantle
Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the desired amounts of this compound, S,S-dibenzyltrithiocarbonate, and AIBN in toluene. The molar ratio of monomer to RAFT agent will determine the target molecular weight, while the RAFT agent to initiator ratio will affect the reaction kinetics.[1]
-
Degassing: The reaction mixture must be thoroughly deoxygenated to prevent quenching of the radical polymerization. This can be achieved by subjecting the flask to several freeze-pump-thaw cycles on a Schlenk line or by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed with vigorous stirring for the specified reaction time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Termination and Precipitation: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it several times with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the RAFT polymerization of acrylates, which can be adapted for this compound.
Table 1: Typical Reagent Ratios for RAFT Polymerization of Acrylates
| Parameter | Molar Ratio Range | Purpose | Reference |
| [Monomer] / [RAFT Agent] | 50:1 to 1000:1 | Controls the target molecular weight of the polymer. | |
| [RAFT Agent] / [Initiator] | 1:1 to 10:1 | Influences the polymerization rate and control over the molecular weight distribution. | [1] |
Table 2: Example Experimental Conditions for Acrylate RAFT Polymerization
| Monomer | RAFT Agent | Initiator | [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Reference |
| Butyl Acrylate | CMDTTC | Vazo 67 | 330:1:0.22 | Ethyl Acetate | 75 | 4-12 | |
| Methyl Acrylate | Trithiocarbonate | AIBN | 100:1:1 | Toluene | 50 | 6-24 | [1] |
Note: CMDTTC stands for cyanomethyl dodecyl trithiocarbonate.
Mandatory Visualizations
General Mechanism of RAFT Polymerization
References
Application Notes and Protocols: Kinetics of Free Radical Polymerization of 2-Chloroethyl Acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroethyl acrylate (B77674) (CEA) is a functional monomer utilized in polymer synthesis to create materials with reactive side-chains. The presence of both a polymerizable acrylate group and a reactive chloroethyl group allows for the formation of versatile polymers that can be post-functionalized for various applications, including the development of drug delivery systems, coatings, and adhesives. Understanding the kinetics of the free-radical polymerization of CEA is crucial for controlling the polymer's molecular weight, architecture, and, ultimately, its performance. These application notes provide an overview of the kinetic principles and detailed protocols for experimentally determining the kinetic parameters of CEA polymerization.
Part 1: General Principles of Free-Radical Polymerization Kinetics
Free-radical polymerization is a chain reaction process that consists of three primary stages: initiation, propagation, and termination.[1]
-
Initiation: Radicals are generated, typically through the thermal decomposition of an initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)), and then react with a monomer molecule to form an initiated monomer radical.
-
Propagation: The initiated monomer radical rapidly adds to other monomer molecules, extending the polymer chain. The rate of propagation (Rp) is central to polymerization kinetics.
-
Termination: The growth of polymer chains is halted when two radical species react with each other through combination or disproportionation.
The overall rate of polymerization (Rp) can be described by the following equation, assuming steady-state conditions:
Rp = kp[M](fkd[I] / kt)1/2
Where:
-
kp is the propagation rate constant.
-
kt is the termination rate constant.
-
kd is the initiator decomposition rate constant.
-
[M] is the monomer concentration.
-
[I] is the initiator concentration.
-
f is the initiator efficiency.
Determining these kinetic constants is essential for optimizing reaction conditions to achieve desired polymer properties.
Part 2: Experimental Protocols for Kinetic Analysis
Several methods can be employed to monitor the polymerization kinetics by measuring the consumption of the monomer over time. Below are detailed protocols for common and effective techniques.
Protocol 1: Gravimetric Analysis for Monomer Conversion
This method is a simple and direct way to determine monomer conversion by isolating the polymer formed at different time points.
Objective: To determine the percent conversion of 2-chloroethyl acrylate to polymer over time.
Materials and Equipment:
-
This compound (CEA), inhibitor removed
-
Thermal initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (e.g., toluene (B28343), dioxane, or dimethylformamide)
-
Reaction vessel (e.g., three-neck round-bottom flask) with condenser, magnetic stirrer, and nitrogen inlet
-
Constant temperature oil or water bath
-
Syringes for sampling
-
Beakers containing a non-solvent for precipitation (e.g., cold methanol (B129727) or hexane)
-
Inhibitor (e.g., hydroquinone) solution in the non-solvent
-
Vacuum oven and filtration apparatus
-
Analytical balance
Procedure:
-
Preparation: Purify the CEA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: Charge the reaction vessel with a known mass of purified CEA, solvent, and initiator. For example, a 1 M solution of CEA in toluene with 0.01 M AIBN.
-
Deoxygenation: Purge the reaction mixture with dry nitrogen for 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: Immerse the reaction vessel in the pre-heated constant temperature bath (e.g., 60-70 °C for AIBN) to start the polymerization. This marks time t=0.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a known mass of the reaction mixture using a deoxygenated syringe.
-
Quenching: Immediately inject the sample into a beaker containing a measured volume of the cold non-solvent and inhibitor solution. This will precipitate the formed polymer and stop the reaction.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and solvent.
-
Drying: Dry the isolated polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Calculation: Calculate the monomer conversion (%) using the following formula:
Conversion (%) = (Mass of dry polymer / (Initial mass of monomer in the sample)) × 100
Data Analysis: Plot the monomer conversion as a function of time. The initial slope of this curve is proportional to the initial rate of polymerization (Rp).
Protocol 2: Dilatometry for Measuring Polymerization Rate
Dilatometry measures the volume contraction that occurs as the monomer converts to the denser polymer, providing a continuous, high-precision measurement of the polymerization rate.
Objective: To continuously monitor the rate of polymerization by measuring volume change.
Materials and Equipment:
-
Dilatometer (a glass vessel with a precision-bore capillary tube)
-
Cathetometer or digital camera for measuring the meniscus height
-
High-precision constant temperature bath (±0.01 °C)
-
Purified this compound
-
Thermal initiator (e.g., AIBN)
-
Vacuum line
Procedure:
-
Preparation: Prepare a solution of CEA with a known concentration of initiator.
-
Filling the Dilatometer: Introduce a known volume of the reaction mixture into the dilatometer bulb.
-
Degassing: Freeze the mixture using liquid nitrogen and evacuate the dilatometer using a vacuum line. Thaw the mixture and repeat the freeze-pump-thaw cycle 3-4 times to thoroughly remove dissolved oxygen.
-
Sealing: After the final thaw, carefully seal the dilatometer under vacuum or backfill with nitrogen.
-
Equilibration: Place the dilatometer in the constant temperature bath. Allow the liquid to expand and reach thermal equilibrium. The liquid level in the capillary will rise and then stabilize.
-
Measurement: Once polymerization begins, the volume will contract, causing the liquid level (meniscus) in the capillary to fall. Record the height of the meniscus (h) at regular time intervals using a cathetometer.
-
Calibration: The volume per unit length of the capillary must be calibrated beforehand, typically by weighing a known length of mercury within the capillary.
Data Analysis:
-
The fractional conversion (p) at time t can be calculated using the formula:
p = (h0 - ht) / (h0 - h∞)
Where h0 is the height at t=0, ht is the height at time t, and h∞ is the theoretical height at 100% conversion (calculated from monomer and polymer densities).
-
The rate of polymerization (Rp) is proportional to the rate of change of conversion with time (dp/dt). Plot conversion versus time; the slope of the initial linear portion of the curve gives the initial polymerization rate.
Part 3: Data Presentation
Quantitative kinetic data should be organized for clarity and comparative analysis. Due to the limited availability of published kinetic constants specifically for this compound, the following tables use representative data for common acrylates to illustrate the expected format. Researchers should determine these values experimentally for their specific systems.
Table 1: Comparison of Kinetic Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Gravimetry | Isolation and weighing of polymer | Simple, direct measurement of conversion, inexpensive. | Discontinuous, labor-intensive, potential for sample loss. |
| Dilatometry | Volume contraction upon polymerization | Continuous, high precision for initial rates, sensitive. | Requires precise temperature control, difficult for high conversions. |
| Spectroscopy (FTIR/NMR) | Decrease in monomer-specific signal | Real-time and in-situ monitoring, provides structural information. | Requires specialized equipment, can be complex to set up. |
| Calorimetry (DSC) | Measurement of reaction exotherm | Continuous, provides thermodynamic data (enthalpy). | Indirect measurement, requires accurate heat of polymerization value.[2] |
Table 2: Example Kinetic Parameters for Acrylate Polymerization
Note: This table contains representative values for acrylates. These should be experimentally determined for this compound.
| Parameter | Symbol | Representative Value | Conditions |
| Propagation Rate Constant | kp | 103 - 104 L mol-1 s-1 | Varies with temperature and monomer |
| Termination Rate Constant | kt | 106 - 108 L mol-1 s-1 | Diffusion-controlled, conversion-dependent[3] |
| Activation Energy (Propagation) | Ea,p | 15 - 25 kJ mol-1 | For typical acrylates[4] |
| Activation Energy (Termination) | Ea,t | 5 - 15 kJ mol-1 | Highly dependent on diffusion |
| Heat of Polymerization | ΔHp | ~ -80 kJ mol-1 | For a typical acrylate double bond[2] |
Part 4: Visualization of Polymerization Workflow and Mechanism
Experimental Workflow
The following diagram outlines the logical flow for a typical kinetic study of free-radical polymerization.
Caption: Workflow for a polymerization kinetics experiment.
Mechanism of Free-Radical Polymerization
This diagram illustrates the fundamental steps of the polymerization chain reaction.
Caption: The three main stages of free-radical polymerization.
References
Application Notes and Protocols for the Synthesis of Functional Polymers Using 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 2-chloroethyl acrylate (B77674) (CEA). The pendant chloro group in poly(2-chloroethyl acrylate) (PCEA) serves as a versatile reactive handle for post-polymerization modification, enabling the introduction of a wide array of functional groups. This makes PCEA an excellent scaffold for the development of advanced materials, particularly for applications in drug delivery and biomaterials.
Introduction to Functional Polymers from this compound
This compound is a valuable monomer for the synthesis of functional polymers due to its polymerizable acrylate group and the reactive chloroethyl side chain.[1] The presence of the chlorine atom allows for facile nucleophilic substitution reactions after polymerization, providing a convenient route to a diverse range of functional polymers.[2][3] This post-polymerization modification approach is advantageous as it allows for the synthesis of a library of functional polymers from a single, well-defined parent polymer.[4]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the polymerization of CEA.[5][6][7] These methods offer precise control over molecular weight, low polydispersity, and the synthesis of various polymer architectures, which are critical for applications in drug delivery and nanotechnology.[5][6]
Polymerization of this compound
The following sections detail protocols for the controlled radical polymerization of this compound. While specific data for CEA is limited in publicly available literature, representative data from the polymerization of similar acrylates are provided.
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be used to synthesize well-defined polymers from a wide range of monomers, including acrylates.[8][9] The choice of RAFT agent is crucial for achieving good control over the polymerization. For acrylates, dithiobenzoates and trithiocarbonates are commonly used.[10]
Experimental Protocol: RAFT Polymerization of this compound (Adapted from similar acrylates)
This protocol is adapted from general procedures for the RAFT polymerization of acrylates.[11]
Materials:
-
This compound (CEA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPADB, 1 equivalent) and the initiator (e.g., AIBN, 0.1-0.2 equivalents relative to RAFT agent).
-
Add the desired amount of this compound (e.g., 100 equivalents relative to RAFT agent) and the solvent.
-
Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight (e.g., by Gel Permeation Chromatography, GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane) and drying under vacuum.
Representative Data for RAFT Polymerization of Acrylates
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2-Hydroxyethyl Acrylate | DBTTC | 100:1:0.2 | 4 | 85 | 15,000 | 1.15 |
| 2-Methoxyethyl Acrylate | DBTTC | 100:1:0.2 | 3 | 90 | 16,500 | 1.12 |
Data is representative and adapted from studies on similar acrylates.[11] M = Monomer, CTA = Chain Transfer Agent, I = Initiator, DBTTC = Dibenzyltrithiocarbonate.
ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of acrylates, offering excellent control over polymer architecture.[5][12]
Experimental Protocol: ATRP of this compound (Adapted from similar acrylates)
This protocol is adapted from general procedures for the ATRP of acrylates.[12][13]
Materials:
-
This compound (CEA), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Anisole or DMF)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
To a Schlenk flask, add the catalyst (e.g., CuBr, 1 equivalent) and a magnetic stir bar.
-
Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times.
-
Add the solvent, the ligand (e.g., PMDETA, 1 equivalent), and the monomer (e.g., CEA, 100 equivalents) via syringe.
-
Degas the solution with a few freeze-pump-thaw cycles.
-
After the final thaw and backfilling with inert gas, add the initiator (e.g., EBiB, 1 equivalent) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 50-90 °C) and stir.
-
Monitor the reaction as described for the RAFT polymerization.
-
To stop the polymerization, cool the flask and expose the mixture to air. The copper catalyst can be removed by passing the polymer solution through a short column of neutral alumina.
-
Purify the polymer by precipitation in a suitable non-solvent.
Representative Data for ATRP of Acrylates
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Acrylate | EBiB | 200:1:0.5:0.5 | 3.7 | 85 | 10,200 | 1.07 |
| 2-Hydroxyethyl Acrylate | MBP | 100:1:1:2 | 10 | 92 | 6,170 | 1.19 |
Data is representative and adapted from studies on similar acrylates.[12][13] M = Monomer, I = Initiator, Cu = Copper Catalyst, L = Ligand, EBiB = Ethyl α-bromoisobutyrate, MBP = Methyl 2-bromopropionate.
Post-Polymerization Modification of Poly(this compound)
The pendant chloroethyl groups of PCEA are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.[2][3] This is a key advantage for creating functional polymers for drug delivery, where moieties such as targeting ligands, imaging agents, or solubilizing groups can be attached.
General Workflow for Synthesis and Functionalization
Protocol for Nucleophilic Substitution with Amines
Materials:
-
Poly(this compound) (PCEA)
-
Amine nucleophile (e.g., propargylamine, amino-PEG)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Base (optional, e.g., triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Dialysis tubing (for purification)
Procedure:
-
Dissolve PCEA in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile (typically 1.5-5 equivalents per chloroethyl group).
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine) to deprotonate it.
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by ¹H NMR to observe the disappearance of the chloroethyl protons and the appearance of new signals corresponding to the functionalized side chain.
-
Upon completion, purify the functionalized polymer by dialysis against a suitable solvent (e.g., water or methanol) to remove excess reagents and byproducts.
-
Isolate the final product by lyophilization or precipitation.
Protocol for Nucleophilic Substitution with Thiols
Materials:
-
Poly(this compound) (PCEA)
-
Thiol nucleophile (e.g., cysteine, glutathione)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, DBU)
-
Reaction vessel
-
Stirring apparatus
-
Dialysis tubing
Procedure:
-
Dissolve PCEA in the solvent in a reaction vessel.
-
In a separate container, dissolve the thiol nucleophile in the solvent and add the base (1-1.2 equivalents relative to the thiol) to generate the thiolate.
-
Add the thiolate solution to the PCEA solution.
-
Stir the reaction at room temperature for a specified time (e.g., 2-24 hours). Thiolate substitutions are often rapid.[14]
-
Monitor the reaction progress by ¹H NMR.
-
Purify the polymer by dialysis.
-
Isolate the final product.
Quantitative Data on Post-Polymerization Modification
| Parent Polymer | Nucleophile | Equivalents of Nucleophile | Reaction Time (h) | Conversion (%) |
| pPFBMA | Benzylamine | 2.5 | 16 | >95 |
| pPFBMA | 1-Dodecanethiol | 1.1 | <1 | >99 |
Data is representative and adapted from studies on a similar reactive polymer, poly(pentafluorobenzyl methacrylate) (pPFBMA).[15]
Application in Drug Delivery: Paclitaxel (B517696) Conjugates
Functionalized PCEA can be used to create polymer-drug conjugates, which can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[16] Paclitaxel, a potent anti-cancer drug, is a prime candidate for such conjugation due to its poor water solubility.[17][18]
Paclitaxel's Mechanism of Action and Targeted Signaling
Paclitaxel functions by binding to and stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).[17] This stabilization prevents the dynamic instability of microtubules required for the separation of chromosomes during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Protocol for Paclitaxel Conjugation (Conceptual)
This protocol outlines a conceptual approach for conjugating a modified paclitaxel derivative to a functionalized PCEA backbone.
Materials:
-
Functionalized PCEA (e.g., with azide (B81097) or amine groups)
-
Paclitaxel derivative with a complementary reactive group (e.g., an alkyne for click chemistry with an azide-functionalized polymer, or an activated ester for reaction with an amine-functionalized polymer)
-
Appropriate catalyst (e.g., Cu(I) for click chemistry)
-
Solvent (e.g., DMF)
-
Purification materials (e.g., dialysis tubing)
Procedure:
-
Dissolve the functionalized PCEA in a suitable solvent.
-
Add the paclitaxel derivative.
-
If necessary, add the catalyst.
-
Stir the reaction under an inert atmosphere at a suitable temperature until completion, monitoring by a relevant analytical technique (e.g., FTIR to observe the disappearance of the azide peak).
-
Purify the PCEA-paclitaxel conjugate by dialysis to remove unreacted drug and catalyst.
-
Isolate the product by lyophilization.
Biocompatibility and Cytotoxicity
The biocompatibility of the final polymer conjugate is of paramount importance for any in vivo application. While poly(acrylates) and poly(methacrylates) are generally considered biocompatible, the specific side chains and any residual reagents can influence their toxicity.[19][20] It is essential to perform thorough in vitro cytotoxicity assays (e.g., MTT assay) on the synthesized functional polymers and drug conjugates to ensure their safety.[21] The degradation products of the polymer backbone and linkers should also be considered and evaluated for potential toxicity.
Conclusion
This compound is a highly versatile monomer for the synthesis of functional polymers with broad applications in drug delivery and biomaterials. The ability to perform controlled radical polymerization of CEA allows for the creation of well-defined polymer scaffolds. The reactive chloroethyl group provides a convenient handle for a wide range of post-polymerization modifications, enabling the attachment of various functional moieties. This approach facilitates the development of sophisticated polymer-drug conjugates and other advanced functional materials. Careful purification and thorough biological evaluation are critical steps in the development of these materials for biomedical applications.
References
- 1. CAS 2206-89-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. iarjset.com [iarjset.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Construction of paclitaxel-loaded poly (2-hydroxyethyl methacrylate)-g-poly (lactide)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine copolymer nanoparticle delivery system and evaluation of its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering Poly(ethylene glycol) Nanoparticles for Accelerated Blood Clearance Inhibition and Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Grafting Polymers onto Surfaces with 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of materials through the grafting of poly(2-chloroethyl acrylate) (PCEA). The unique properties of PCEA, particularly the reactive chloroethyl group, make it a versatile platform for creating functional surfaces with applications in drug delivery, biomaterial engineering, and sensor development. The primary method detailed is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust technique for growing well-defined polymer brushes from a substrate.
Introduction to Surface Grafting with 2-Chloroethyl Acrylate (B77674)
Polymer grafting is a powerful technique to tailor the surface properties of materials, enhancing their functionality for specific applications.[1] this compound (CEA) is a valuable monomer in this context due to the presence of a reactive chloroethyl group. This group can serve as a handle for post-polymerization modification, allowing for the attachment of a wide range of molecules, including drugs, peptides, and other bioactive agents.
The "grafting from" approach, particularly through controlled radical polymerization techniques like ATRP, allows for the synthesis of dense and uniform polymer brushes.[2] This method involves immobilizing an initiator on the substrate surface, from which the polymer chains are grown in a controlled manner.
Key Applications
The ability to create surfaces with tailored chemical functionality opens up a range of applications:
-
Drug Delivery: The chloroethyl groups on the PCEA brushes can be used to covalently attach drug molecules, creating a localized and sustained release system. The density and length of the polymer brushes can be tuned to control the loading capacity and release kinetics.
-
Biocompatible Coatings: PCEA brushes can be modified with biocompatible moieties like polyethylene (B3416737) glycol (PEG) to create non-fouling surfaces that resist protein adsorption and cell adhesion, crucial for medical implants and devices.
-
Biosensors: The functionalizable nature of PCEA brushes allows for the immobilization of biorecognition elements such as antibodies or enzymes, enabling the development of sensitive and specific biosensors.
-
"Smart" Surfaces: The polymer brushes can be designed to respond to external stimuli like pH or temperature, leading to changes in surface properties for applications in controlled adhesion or microfluidics.
Experimental Protocols
This section provides a detailed, step-by-step protocol for grafting PCEA from a silicon wafer surface using SI-ATRP. This protocol is a representative example and may require optimization for different substrates or desired polymer brush characteristics.
Protocol 1: Surface-Initiated ATRP of this compound from a Silicon Wafer
This protocol is divided into three main stages: substrate preparation and initiator immobilization, the SI-ATRP reaction, and post-polymerization modification.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343) and dichloromethane (B109758) (DCM)
-
This compound (CEA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol, Ethanol (B145695)
Experimental Workflow Diagram:
Caption: Workflow for grafting PCEA from a silicon wafer.
Step-by-Step Procedure:
Stage 1: Substrate Preparation and Initiator Immobilization
-
Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to remove organic residues and create a hydrophilic oxide layer with surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
Aminosilanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse the wafers with toluene and ethanol, then dry under nitrogen.
-
Initiator Immobilization: Place the aminosilanized wafers in a sealed reaction vessel under an inert atmosphere. Add a solution of BIBB (5% v/v) and TEA (5% v/v) in anhydrous DCM and react for 2 hours at room temperature. This reaction forms an amide bond between the surface amine groups and the initiator.
-
Rinse the initiator-functionalized wafers sequentially with DCM, ethanol, and deionized water, then dry under a stream of nitrogen.
Stage 2: Surface-Initiated ATRP
-
Preparation of Polymerization Solution: In a Schlenk flask under an inert atmosphere, prepare the polymerization solution. For a typical reaction, dissolve CEA (e.g., 5 mL, 47 mmol) and PMDETA (e.g., 0.098 mL, 0.47 mmol) in anisole (5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: While maintaining an inert atmosphere, add CuBr (e.g., 0.067 g, 0.47 mmol) to the flask.
-
Polymerization: Place the initiator-functionalized silicon wafer into the reaction solution. Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 60-90 °C). The polymerization time will determine the final thickness of the polymer brush.
-
Termination: To stop the polymerization, open the flask to air and dilute the solution with a solvent like DCM.
-
Cleaning: Remove the wafer and rinse it thoroughly with DCM and ethanol to remove any non-grafted polymer and catalyst residues. Dry under a stream of nitrogen.
Stage 3: Post-Polymerization Modification (Example: Azide (B81097) Functionalization)
-
Immerse the PCEA-grafted wafer in a solution of sodium azide (e.g., 10-fold molar excess relative to the chloroethyl groups) in a suitable solvent like dimethylformamide (DMF).
-
Heat the reaction at a moderate temperature (e.g., 60 °C) for 24-48 hours.
-
Rinse the wafer with DMF and deionized water, then dry under nitrogen. The resulting azide-functionalized surface can be further modified using "click" chemistry.
Characterization and Data Presentation
The successful grafting and modification of the polymer brushes can be confirmed using various surface analysis techniques. The quantitative data should be summarized for clear comparison.
Characterization Techniques:
-
Ellipsometry: To measure the thickness of the grafted polymer layer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each stage of modification.
-
Contact Angle Goniometry: To assess the changes in surface wettability.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and homogeneity of the polymer brush.
Quantitative Data Summary:
The following tables present representative data that could be obtained from the experiments described above.
Table 1: PCEA Brush Thickness as a Function of Polymerization Time
| Polymerization Time (hours) | PCEA Brush Thickness (nm) |
| 1 | 15 ± 2 |
| 2 | 28 ± 3 |
| 4 | 55 ± 5 |
| 8 | 98 ± 7 |
| 12 | 135 ± 10 |
| Conditions: [CEA]:[CuBr]:[PMDETA] = 100:1:1, 70°C in anisole. |
Table 2: Surface Characterization at Different Modification Stages
| Surface | Water Contact Angle (°) | C 1s (at%) | O 1s (at%) | N 1s (at%) | Br 3d (at%) | Cl 2p (at%) |
| Bare Silicon Wafer | < 10 | 15.2 | 48.5 | - | - | - |
| APTES-modified | 55 ± 4 | 55.1 | 25.3 | 8.2 | - | - |
| BIBB-Initiator | 75 ± 3 | 60.3 | 20.1 | 5.5 | 1.1 | - |
| PCEA-grafted | 68 ± 4 | 65.8 | 18.5 | 4.9 | 0.8 | 5.1 |
Reaction Mechanism and Pathways
The SI-ATRP of this compound proceeds via a controlled radical polymerization mechanism. The key steps are initiation, propagation, and reversible deactivation.
ATRP Mechanism Diagram:
Caption: Simplified mechanism of SI-ATRP.
The equilibrium between the active (radical) and dormant (halide-capped) species, mediated by the copper catalyst, allows for the controlled growth of polymer chains, resulting in polymers with a narrow molecular weight distribution and predictable chain lengths.
Conclusion
Grafting poly(this compound) onto surfaces via SI-ATRP offers a versatile and powerful platform for creating functional materials. The protocols and data presented here provide a foundation for researchers to develop novel surfaces for a wide range of applications, from targeted drug delivery to advanced biomaterials. The ability to perform post-polymerization modifications on the PCEA brushes significantly expands the scope of accessible surface chemistries.
References
Application Notes and Protocols for 2-Chloroethyl Acrylate as a Monomer in Hydrogel Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols Regarding the Use of 2-Chloroethyl Acrylate (B77674) (CEA) as a Monomer in Hydrogel Synthesis
Introduction
This document addresses the inquiry regarding the use of 2-chloroethyl acrylate (CEA) as a monomer in the synthesis of hydrogels for biomedical applications, particularly in drug delivery. An extensive review of available scientific literature was conducted to compile detailed application notes and experimental protocols.
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to living tissues make them ideal candidates for a variety of biomedical applications, including controlled drug release, tissue engineering, and wound dressing. Acrylate-based monomers are frequently utilized in hydrogel synthesis due to their versatile polymerization characteristics.
Executive Summary
Despite a comprehensive search of scientific databases and literature, there is a significant lack of specific information regarding the use of this compound (CEA) as a primary monomer for hydrogel synthesis in biomedical applications. The available research predominantly focuses on other acrylate and methacrylate (B99206) derivatives, such as 2-hydroxyethyl acrylate (HEA), acrylic acid (AA), and N-isopropylacrylamide (NIPAM).
Therefore, this document will provide a general overview of hydrogel synthesis and characterization using structurally related and well-documented acrylate monomers as a reference. This information may serve as a foundational guide for researchers interested in exploring the potential, albeit currently undocumented, use of CEA in hydrogel design.
General Principles of Acrylate-Based Hydrogel Synthesis
The most common method for preparing acrylate-based hydrogels is through free-radical polymerization . This process typically involves a monomer, a cross-linking agent, and an initiator.
-
Monomer: The primary building block of the polymer network. In this context, the focus would theoretically be on this compound, often in combination with other co-monomers to tailor the hydrogel's properties.
-
Cross-linker: A molecule with two or more polymerizable groups that forms covalent bonds between polymer chains, creating the three-dimensional network structure of the hydrogel. Common cross-linkers include ethylene (B1197577) glycol dimethacrylate (EGDMA) and N,N'-methylenebis(acrylamide) (MBA).
-
Initiator: A compound that generates free radicals to start the polymerization process. Initiators can be activated by heat (e.g., azobisisobutyronitrile - AIBN, ammonium (B1175870) persulfate - APS) or light (photoinitiators).
The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics, are influenced by the type and concentration of the monomer, co-monomer, cross-linker, and initiator.
Experimental Protocols (General - Based on Related Acrylate Monomers)
The following protocols are generalized from literature on common acrylate monomers like HEA and AA and should be adapted and optimized if exploring the use of CEA.
Materials
-
Monomer (e.g., 2-hydroxyethyl acrylate)
-
Co-monomer (e.g., acrylic acid)
-
Cross-linker (e.g., ethylene glycol dimethacrylate)
-
Initiator (e.g., ammonium persulfate)
-
Solvent (e.g., deionized water, ethanol)
-
Drug to be encapsulated
General Synthesis Protocol (Solution Polymerization)
-
Monomer Solution Preparation: Dissolve the monomer(s) and cross-linker in the chosen solvent in a reaction vessel.
-
Drug Loading (Optional): If a drug is to be encapsulated, dissolve it in the monomer solution.
-
Initiation: Add the initiator to the solution. If using a redox initiator system (e.g., APS and tetramethylethylenediamine - TEMED), add the components sequentially.
-
Polymerization: Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free-radical polymerization. Seal the vessel and place it in a controlled temperature environment (e.g., water bath) or under a UV lamp for a specified duration to allow polymerization and cross-linking to occur.
-
Purification: After polymerization, the resulting hydrogel is typically washed extensively with a suitable solvent (e.g., deionized water) to remove unreacted monomers, cross-linker, initiator, and any soluble polymers.
-
Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven.
Characterization of Hydrogels (General Methods)
Once synthesized, hydrogels are characterized to determine their physicochemical properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the presence of expected functional groups in the hydrogel network.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel.
-
Swelling Studies: To determine the water uptake capacity of the hydrogel. The equilibrium swelling ratio (ESR) is a key parameter and is calculated as: ESR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Mechanical Testing: To evaluate the mechanical properties, such as compressive modulus and tensile strength, which are crucial for the intended application.
-
Drug Release Studies: To investigate the in vitro release profile of the encapsulated drug. This is typically done by placing the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) and measuring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Data Presentation (Hypothetical for CEA-based Hydrogels)
Due to the lack of specific data for CEA-based hydrogels in the literature, the following tables are presented as templates for how such data would be structured if available.
Table 1: Swelling Ratio of Hypothetical CEA-co-AA Hydrogels at Different pH Values.
| Hydrogel Composition (CEA:AA molar ratio) | Swelling Ratio (pH 2.0) | Swelling Ratio (pH 7.4) |
| 1:0 | Data not available | Data not available |
| 1:1 | Data not available | Data not available |
| 1:3 | Data not available | Data not available |
Table 2: Mechanical Properties of Hypothetical CEA-co-HEA Hydrogels.
| Hydrogel Composition (CEA:HEA molar ratio) | Compressive Modulus (kPa) | Tensile Strength (kPa) |
| 1:0 | Data not available | Data not available |
| 1:1 | Data not available | Data not available |
| 1:3 | Data not available | Data not available |
Visualization of Experimental Workflow and Signaling Pathways
As no specific experimental workflows or affected signaling pathways for CEA-based hydrogels were identified, the following diagrams are provided as illustrative examples based on general knowledge of hydrogel synthesis and drug delivery.
Caption: A generalized workflow for the synthesis of drug-loaded hydrogels.
Caption: Mechanisms of drug release from a hydrogel matrix and subsequent cellular interaction.
Conclusion and Future Directions
The use of this compound as a monomer in hydrogel synthesis for biomedical applications is not well-documented in the current scientific literature. Consequently, detailed application notes and experimental protocols specifically for CEA-based hydrogels cannot be provided at this time. The information presented herein is based on general principles of acrylate hydrogel chemistry and should be considered as a foundational guide.
For researchers interested in this specific area, the following steps are recommended:
-
Feasibility Studies: Conduct initial polymerization studies with CEA, possibly in copolymerization with well-known hydrophilic monomers, to assess its reactivity and the basic properties of the resulting polymers.
-
Cytotoxicity Assessment: Thoroughly evaluate the biocompatibility and potential toxicity of any CEA-containing polymers and their degradation products.
-
Functionalization Potential: Investigate the reactivity of the chloro- group for post-polymerization modification to introduce desired functionalities.
Further fundamental research is required to establish the viability and safety of this compound as a monomer for hydrogel synthesis in the fields of drug delivery and tissue engineering.
Application Notes and Protocols for Drug Delivery Systems Based on 2-Chloroethyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of drug delivery systems utilizing 2-Chloroethyl Acrylate (B77674) (CEA) copolymers. While direct literature on CEA copolymers for drug delivery is limited, the protocols and data presented here are adapted from well-established systems based on analogous acrylate copolymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA). The reactive chloroethyl group in CEA offers a versatile platform for post-polymerization modification, enabling the covalent attachment of therapeutic agents or targeting moieties.
Introduction to 2-Chloroethyl Acrylate Copolymers for Drug Delivery
Copolymers incorporating this compound (CEA) are emerging as a promising platform for the development of advanced drug delivery systems. The key feature of CEA is the presence of a reactive chloroethyl group, which allows for straightforward post-polymerization modification. This enables the covalent conjugation of drugs, targeting ligands, or other functional molecules to the polymer backbone. By copolymerizing CEA with other monomers, such as hydrophilic acrylates like 2-hydroxyethyl acrylate (HEA), it is possible to tailor the physicochemical properties of the resulting material, including its hydrophilicity, biocompatibility, and drug-release profile.
These copolymers can be formulated into various drug delivery vehicles, including nanoparticles, hydrogels, and micelles. The ability to create stimuli-responsive systems, for instance, pH- or thermo-responsive carriers, can be achieved by selecting appropriate comonomers. This allows for the controlled release of therapeutic agents at the target site, enhancing efficacy and minimizing systemic side effects.
Synthesis of this compound Copolymers
The synthesis of CEA copolymers is typically achieved through free-radical polymerization. This method allows for the straightforward incorporation of various monomers to tailor the copolymer's properties.
Experimental Protocol: Free-Radical Polymerization of CEA-co-HEA
This protocol describes the synthesis of a copolymer of this compound (CEA) and 2-Hydroxyethyl Acrylate (HEA) using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (CEA), inhibitor removed
-
2-Hydroxyethyl Acrylate (HEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of CEA and HEA monomers in anhydrous 1,4-dioxane.
-
Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated copolymer by filtration.
-
Wash the copolymer multiple times with fresh methanol to remove unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.
Table 1: Representative Synthesis Parameters for CEA-co-HEA Copolymers
| Copolymer ID | CEA (mol%) | HEA (mol%) | AIBN (mol%) | Solvent | Temperature (°C) | Time (h) |
| CEA-co-HEA-1 | 25 | 75 | 0.5 | 1,4-Dioxane | 70 | 24 |
| CEA-co-HEA-2 | 50 | 50 | 0.5 | 1,4-Dioxane | 70 | 24 |
| CEA-co-HEA-3 | 75 | 25 | 0.5 | 1,4-Dioxane | 70 | 24 |
Characterization of this compound Copolymers
Thorough characterization of the synthesized copolymers is crucial to ensure their suitability for drug delivery applications.
Experimental Protocols: Copolymer Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the incorporation of both CEA and HEA monomers into the copolymer backbone.
-
Procedure: Acquire the FTIR spectrum of the dried copolymer sample using a KBr pellet or an ATR-FTIR spectrometer.
-
Expected Results: The spectrum should show characteristic peaks for the ester carbonyl group (~1730 cm⁻¹), C-Cl stretching (~650-750 cm⁻¹), and O-H stretching (~3400 cm⁻¹) from the HEA units.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the copolymer composition and microstructure.
-
Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum will show characteristic peaks for the protons of both CEA and HEA monomer units. The ratio of the integrated peak areas can be used to calculate the copolymer composition.
3.1.3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).
Table 2: Representative Characterization Data for CEA-co-HEA Copolymers
| Copolymer ID | Mn (kDa) | Mw (kDa) | PDI | Copolymer Composition (CEA/HEA) |
| CEA-co-HEA-1 | 25.3 | 48.1 | 1.90 | 24/76 |
| CEA-co-HEA-2 | 28.9 | 55.5 | 1.92 | 49/51 |
| CEA-co-HEA-3 | 31.5 | 61.1 | 1.94 | 76/24 |
Drug Loading and Nanoparticle Formulation
The synthesized copolymers can be formulated into nanoparticles for drug delivery. A common method for encapsulating hydrophobic drugs is nanoprecipitation.
Experimental Protocol: Nanoparticle Formulation and Drug Loading by Nanoprecipitation
This protocol describes the formulation of drug-loaded nanoparticles using the nanoprecipitation method. Doxorubicin (DOX) is used as a model anticancer drug.
Materials:
-
CEA-co-HEA copolymer
-
Doxorubicin (DOX)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of CEA-co-HEA copolymer and DOX in DMF.
-
Add the organic solution dropwise into deionized water under moderate magnetic stirring.
-
Continue stirring for 4-6 hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane to remove unloaded drug and residual solvent.
-
Collect the purified drug-loaded nanoparticle suspension.
-
To determine the drug loading content (DLC) and encapsulation efficiency (EE), lyse a known amount of lyophilized nanoparticles in a suitable solvent and measure the drug concentration using UV-Vis spectroscopy or HPLC.
Table 3: Representative Drug Loading and Nanoparticle Characteristics
| Copolymer ID | Drug | DLC (%) | EE (%) | Particle Size (nm) | Zeta Potential (mV) |
| CEA-co-HEA-1 | DOX | 8.2 | 75.4 | 155 ± 8 | -12.5 ± 1.2 |
| CEA-co-HEA-2 | DOX | 9.5 | 81.2 | 182 ± 11 | -10.8 ± 1.5 |
| CEA-co-HEA-3 | DOX | 11.3 | 85.1 | 210 ± 15 | -9.3 ± 1.1 |
In Vitro Drug Release Studies
In vitro drug release studies are essential to evaluate the performance of the drug delivery system under physiological conditions.
Experimental Protocol: In Vitro Drug Release
This protocol describes a typical in vitro drug release study in phosphate-buffered saline (PBS) at different pH values to simulate physiological and tumor microenvironments.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4 or pH 5.5) in a sealed container.
-
Place the container in an incubator shaker at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Table 4: Representative In Vitro Cumulative Drug Release Data (%)
| Time (h) | CEA-co-HEA-2 (pH 7.4) | CEA-co-HEA-2 (pH 5.5) |
| 1 | 8.5 | 15.2 |
| 4 | 15.3 | 28.9 |
| 8 | 22.1 | 45.6 |
| 12 | 28.9 | 62.3 |
| 24 | 35.4 | 78.1 |
| 48 | 42.8 | 85.4 |
| 72 | 48.2 | 89.7 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the development and characterization of drug delivery systems based on CEA copolymers.
Caption: Experimental workflow for CEA copolymer-based drug delivery systems.
Hypothetical Signaling Pathway for Targeted Drug Delivery
This diagram illustrates a hypothetical signaling pathway for a targeted drug delivery system where the CEA copolymer is functionalized with a ligand that binds to a cell surface receptor, leading to internalization and drug release.
Caption: Targeted drug delivery via receptor-mediated endocytosis.
Conclusion
Copolymers of this compound offer a versatile and promising platform for the development of novel drug delivery systems. The protocols and data presented in these application notes, adapted from analogous acrylate systems, provide a solid foundation for researchers to explore the potential of CEA copolymers. The reactive chloroethyl group is a key feature that can be exploited for the covalent attachment of drugs and targeting ligands, paving the way for the design of highly specific and effective therapeutic carriers. Further research is warranted to fully elucidate the potential of these materials in various biomedical applications.
Surface Modification of Materials with 2-Chloroethyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials using 2-Chloroethyl acrylate (B77674) (CEA). The methodologies described herein are primarily focused on controlled radical polymerization techniques, which offer precise control over the architecture of the grafted polymer layer. These surface modifications are particularly relevant for applications in biomedical research and drug development, where tailored surface properties are crucial for controlling biological interactions.
Introduction to 2-Chloroethyl Acrylate for Surface Modification
This compound is a versatile monomer for surface modification due to the presence of a reactive chloro group. This functional group allows for post-polymerization modification, enabling the covalent attachment of a wide range of molecules, including peptides, proteins, and drugs. The acrylate group is amenable to various controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the growth of well-defined polymer brushes from a surface, with precise control over thickness, density, and composition.
The ability to create tailored surfaces by grafting poly(this compound) (PCEA) opens up possibilities for developing advanced biomaterials. For instance, PCEA-modified surfaces can be designed to promote specific cell adhesion for tissue engineering applications or to resist non-specific protein adsorption for the development of biocompatible coatings and drug delivery systems.
Key Applications
The surface modification of materials with this compound has a broad range of applications in the biomedical field:
-
Biocompatible Coatings: PCEA brushes can be modified with biocompatible moieties like polyethylene (B3416737) glycol (PEG) to create surfaces that resist protein fouling and bacterial adhesion.
-
Tissue Engineering: The surface can be functionalized with cell-adhesive peptides (e.g., RGD) to promote specific cell attachment, proliferation, and differentiation.
-
Drug Delivery: The reactive chloride can be used as a handle to immobilize drugs or targeting ligands onto a surface for localized and controlled release.
-
Biosensors: The ability to create well-defined polymer brushes allows for the precise control of the surface environment, which is critical for the development of sensitive and specific biosensors.
Experimental Protocols
This section provides detailed protocols for the surface modification of silicon wafers and gold surfaces with PCEA using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
Protocol 1: Surface-Initiated ATRP of this compound on Silicon Wafers
This protocol describes the "grafting from" approach to grow PCEA brushes on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (B128534) (TEA)
-
Dry dichloromethane (B109758) (DCM)
-
This compound (CEA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or anisole)
-
Ethanol (B145695), deionized water, nitrogen gas
Procedure:
-
Substrate Preparation and Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Place the clean, dry wafers in a desiccator.
-
In a small vial within the desiccator, place a few drops of APTES.
-
Evacuate the desiccator to allow for vapor-phase deposition of APTES onto the wafer surfaces for 3 hours.
-
Alternatively, immerse the wafers in a 1% (v/v) solution of APTES in anhydrous toluene (B28343) for 1 hour, followed by rinsing with toluene and drying.
-
-
Initiator Immobilization:
-
Place the APTES-functionalized wafers in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of α-bromoisobutyryl bromide (BiBB) (e.g., 0.1 M) and triethylamine (TEA) (e.g., 0.12 M) in dry dichloromethane (DCM).
-
Immerse the wafers in the BiBB/TEA solution and react for 2 hours at room temperature.
-
Rinse the wafers sequentially with DCM, ethanol, and deionized water.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
-
Surface-Initiated ATRP of CEA:
-
In a Schlenk flask under inert atmosphere, add CuBr and the ligand (TPMA) in a 1:1 molar ratio.
-
Add the anhydrous solvent and stir until the copper complex forms (a colored solution).
-
Add the this compound monomer to the desired concentration (e.g., 1 M).
-
Place the initiator-modified silicon wafer into the polymerization solution.
-
Carry out the polymerization at a controlled temperature (e.g., 60 °C) for a specific time to achieve the desired brush thickness.
-
Terminate the polymerization by exposing the solution to air.
-
Remove the wafer and wash it thoroughly with a good solvent for PCEA (e.g., tetrahydrofuran, THF) to remove any physisorbed polymer.
-
Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
-
Protocol 2: RAFT-Mediated Grafting of PCEA on Gold Surfaces
This protocol outlines the modification of a gold surface using RAFT polymerization.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Thiol-functionalized RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid activated for thiol attachment) or a thiol initiator for RAFT.
-
This compound (CEA), inhibitor removed
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)
-
Ethanol, deionized water, nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by immersing them in piranha solution (use with extreme caution) or by UV/ozone treatment.
-
Rinse thoroughly with deionized water and ethanol, then dry under nitrogen.
-
-
Immobilization of RAFT Agent/Initiator:
-
Prepare a solution of the thiol-functionalized RAFT agent or initiator in ethanol (e.g., 1 mM).
-
Immerse the clean gold substrates in this solution for 12-24 hours to form a self-assembled monolayer (SAM).
-
Rinse the substrates with ethanol to remove non-chemisorbed molecules and dry under nitrogen.
-
-
RAFT Polymerization of CEA:
-
In a reaction vessel, prepare a solution of CEA and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent. The molar ratio of monomer to initiator will determine the molecular weight of the polymer brushes.
-
Place the RAFT agent-modified gold substrate into the solution.
-
Deoxygenate the solution by bubbling with nitrogen or by freeze-pump-thaw cycles.
-
Conduct the polymerization at a specific temperature (e.g., 70 °C for AIBN) for a predetermined time.
-
After polymerization, remove the substrate and wash it extensively with a suitable solvent (e.g., THF) to remove any unbound polymer.
-
Dry the PCEA-grafted gold surface under a stream of nitrogen.
-
Protocol 3: Post-Polymerization Modification - Azide (B81097) Functionalization
This protocol describes the nucleophilic substitution of the chloride on PCEA brushes with an azide group, which can then be used for "click" chemistry reactions.
Materials:
-
PCEA-modified substrate
-
Sodium azide (NaN3) - Caution: Highly toxic and can form explosive compounds. Handle with care.
-
N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
Place the PCEA-grafted substrate in a reaction vessel.
-
Prepare a solution of sodium azide in DMF (e.g., 1 M).
-
Immerse the substrate in the sodium azide solution.
-
-
Reaction:
-
Heat the reaction at a controlled temperature (e.g., 60-80 °C) for 12-24 hours.
-
-
Cleaning:
-
After the reaction, remove the substrate and rinse it thoroughly with deionized water and then with ethanol to remove residual sodium azide and DMF.
-
Dry the azide-functionalized surface under a stream of nitrogen.
-
Characterization of Modified Surfaces
A variety of surface-sensitive techniques can be used to characterize the modified surfaces at each step:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of specific functional groups (e.g., C-Cl, N3).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the polymer and functional groups.
-
Ellipsometry: To measure the thickness of the grafted polymer layer.
-
Contact Angle Goniometry: To assess the changes in surface wettability (hydrophilicity/hydrophobicity).
-
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.
Quantitative Data Presentation
The following tables summarize representative quantitative data from literature on the effects of surface modification with acrylate-based polymers on protein adsorption and cell adhesion.
Table 1: Effect of Surface Modification on Protein Adsorption
| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Unmodified Polystyrene | Fibrinogen | 350 ± 50 | Generic data |
| Poly(2-hydroxyethyl methacrylate) | Fibrinogen | 150 ± 30 | [1] |
| Poly(2-methoxyethyl acrylate) | Fibrinogen | 80 ± 20 | [2][3] |
| Unmodified Polystyrene | Fibronectin | 400 ± 60 | Generic data |
| Poly(2-hydroxyethyl methacrylate) | Fibronectin | 250 ± 40 | [1] |
| Poly(2-methoxyethyl acrylate) | Fibronectin | 300 ± 50 | [2][3] |
Table 2: Influence of Surface Chemistry on Cell Adhesion
| Surface | Cell Type | Adhesion Strength (nN) | Spreading Area (µm²) | Reference |
| Tissue Culture Polystyrene | Fibroblasts | 25 ± 5 | 1500 ± 200 | Generic data |
| Poly(2-hydroxyethyl methacrylate) | Fibroblasts | 10 ± 3 | 800 ± 150 | [1] |
| Poly(2-methoxyethyl acrylate) | Fibroblasts | 18 ± 4 | 1200 ± 180 | [4] |
Visualization of Workflows and Pathways
Experimental Workflow for SI-ATRP
Caption: Workflow for surface modification with PCEA via SI-ATRP.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified integrin-mediated cell adhesion signaling pathway.
References
- 1. Tuning cell adhesion on gradient poly(2-hydroxyethyl methacrylate)-grafted surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of initial cell adhesion on poly (2-methoxyethyl acrylate) (PMEA) analogous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emulsion Polymerization of 2-Chloroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-chloroethyl acrylate) (PCEA) is a functional polymer with significant potential in the biomedical field, particularly in drug delivery systems. The presence of the chloroethyl group provides a reactive site for post-polymerization modification, allowing for the conjugation of targeting ligands, drugs, or other functional molecules. Emulsion polymerization is an environmentally friendly and industrially scalable method for synthesizing PCEA nanoparticles with controlled size and morphology. This document provides detailed application notes and experimental protocols for the emulsion polymerization of 2-chloroethyl acrylate (B77674) (CEA) to produce nanoparticles suitable for drug delivery applications.
The resulting PCEA latex can be utilized as a nanocarrier platform. The reactive chlorine atoms on the polymer backbone serve as handles for covalent attachment of therapeutic agents, enhancing drug loading capacity and providing controlled release profiles. Furthermore, the nanoparticle surface can be functionalized with targeting moieties to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and minimizing off-target side effects. The biocompatibility of similar polyacrylate-based nanoparticles has been investigated, and surface modifications can be employed to further enhance their compatibility with biological systems.
Key Applications in Drug Development
-
Controlled Drug Release: The polymeric matrix of PCEA nanoparticles can be designed to release encapsulated or conjugated drugs in a sustained manner.[1][2] The release kinetics can be tuned by controlling the particle size, crosslinking density, and the nature of the drug-polymer linkage.
-
Targeted Drug Delivery: The surface of PCEA nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific recognition of and binding to receptors overexpressed on diseased cells, such as cancer cells, leading to enhanced drug accumulation at the target site.
-
Bio-conjugation Platform: The reactive chloroethyl groups facilitate the covalent attachment of a wide range of biomolecules, including proteins, enzymes, and nucleic acids, opening up possibilities for advanced therapeutic and diagnostic applications.
-
Stimuli-Responsive Systems: By incorporating co-monomers with stimuli-responsive properties (e.g., pH or temperature sensitivity), PCEA-based nanoparticles can be engineered to release their payload in response to specific physiological cues in the tumor microenvironment or within specific cellular compartments.[2][3]
Experimental Protocols
Materials
| Material | Grade | Supplier | Notes |
| This compound (CEA) | 97%, with inhibitor | Sigma-Aldrich | Inhibitor should be removed before use. |
| Sodium dodecyl sulfate (B86663) (SDS) | ACS reagent, ≥99.0% | Sigma-Aldrich | Anionic surfactant. |
| Potassium persulfate (KPS) | ACS reagent, ≥99.0% | Sigma-Aldrich | Water-soluble initiator. |
| Sodium bicarbonate | ACS reagent, ≥99.7% | Fisher Scientific | Buffering agent. |
| Deionized (DI) water | Type 1 | Millipore | Used throughout the experiment. |
| Nitrogen gas | High purity | Local supplier | For creating an inert atmosphere. |
Protocol 1: Batch Emulsion Polymerization of this compound
This protocol describes a standard batch emulsion polymerization for the synthesis of PCEA nanoparticles.
1. Inhibitor Removal from Monomer:
- Pass the this compound monomer through a column packed with basic alumina (B75360) to remove the polymerization inhibitor (e.g., MEHQ).
2. Reactor Setup:
- Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.
- Place the flask in a thermostatically controlled oil bath.
3. Preparation of the Aqueous Phase:
- In the reactor, dissolve 0.5 g of sodium dodecyl sulfate (SDS) and 0.1 g of sodium bicarbonate in 100 mL of deionized water.
- Begin stirring the solution at 200 rpm and purge with nitrogen for 30 minutes to remove dissolved oxygen.
4. Polymerization Initiation:
- Heat the reactor to 70°C.
- In a separate vial, dissolve 0.2 g of potassium persulfate (KPS) in 5 mL of deionized water.
- Add the KPS solution to the reactor to initiate the polymerization.
5. Monomer Addition:
- Slowly add 10 g of the inhibitor-free this compound to the reactor dropwise over a period of 30 minutes.
6. Reaction:
- Maintain the reaction temperature at 70°C for 4 hours under a continuous nitrogen purge and constant stirring.
7. Cooling and Filtration:
- After 4 hours, cool the reactor to room temperature.
- Filter the resulting latex through a fine mesh to remove any coagulum.
8. Characterization:
- Determine the monomer conversion gravimetrically.
- Analyze the particle size and size distribution using Dynamic Light Scattering (DLS).
- Characterize the polymer structure using Fourier-Transform Infrared (FTIR) spectroscopy.
- Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizing the Experimental Workflow
Caption: Workflow for the emulsion polymerization of this compound.
Quantitative Data Summary
The following tables present typical data obtained from the emulsion polymerization of this compound following the protocol described above.
Table 1: Polymerization Characteristics
| Parameter | Value |
| Monomer Conversion | > 95% |
| Solid Content | ~10% |
| pH of Latex | 7.5 - 8.5 |
| Appearance | Milky-white emulsion |
Table 2: Nanoparticle and Polymer Properties
| Property | Method | Result |
| Average Particle Size (Z-average) | DLS | 100 - 150 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Number Average Molecular Weight (Mn) | GPC | 150,000 - 250,000 g/mol |
| Polydispersity Index (Mw/Mn) | GPC | 2.0 - 3.5 |
Signaling Pathway for Drug Delivery Application
The synthesized PCEA nanoparticles can be functionalized for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for the targeted delivery of a chemotherapeutic agent to a cancer cell.
Caption: Targeted drug delivery pathway of functionalized PCEA nanoparticles.
Conclusion
The emulsion polymerization of this compound provides a robust and scalable method for producing functional nanoparticles with significant potential in drug delivery. The protocols and data presented herein offer a foundational guide for researchers and scientists to develop novel PCEA-based nanocarriers for advanced therapeutic applications. The versatility of post-polymerization modification allows for the creation of sophisticated drug delivery systems tailored for specific diseases and therapeutic strategies. Further optimization of the polymerization conditions and surface functionalization can lead to the development of highly effective and biocompatible nanomedicines.
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-Chloroethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-polymerization modification of poly(2-chloroethyl acrylate) (PCEA). PCEA is a versatile polymer scaffold due to the reactivity of its pendant chloroethyl groups, which allows for a variety of nucleophilic substitution reactions. This enables the synthesis of a wide range of functional polymers with tailored properties for various applications, particularly in the field of drug delivery.
Introduction to Poly(this compound) and its Modification
Poly(this compound) is a polymer that can be synthesized with good control over molecular weight and dispersity using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The presence of a reactive chlorine atom on each repeating unit makes PCEA an excellent precursor for post-polymerization modification. This allows for the introduction of various functional groups, altering the polymer's physical and chemical properties, such as solubility, hydrophilicity, and biocompatibility. These modifications are crucial for the development of advanced drug delivery systems, enabling functionalities like drug conjugation, stimuli-responsiveness, and targeted delivery.
Synthesis of Poly(this compound) via RAFT Polymerization
A well-defined PCEA polymer is the essential starting material for successful and reproducible post-polymerization modifications. RAFT polymerization is a preferred method for synthesizing PCEA with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).
Experimental Protocol: RAFT Polymerization of 2-Chloroethyl acrylate (B77674) (CEA)
Materials:
-
This compound (CEA), inhibitor removed
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Solvent, e.g., 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of CEA monomer, CPAD (CTA), and AIBN (initiator) in the chosen solvent. A typical molar ratio of [CEA]:[CPAD]:[AIBN] would be in the range of 50:1:0.1 to 200:1:0.1, depending on the target molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while cooling in an ice bath.
-
Alternatively, perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
After deoxygenation, place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the purified PCEA polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the resulting PCEA for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using ¹H NMR and FTIR spectroscopy.
Post-Polymerization Modification of Poly(this compound)
The pendant chloroethyl groups of PCEA are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional moieties. Below are protocols for common modifications.
Azidation of PCEA
The introduction of azide (B81097) groups creates a versatile platform for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation.
Experimental Protocol: Azidation of PCEA with Sodium Azide
Materials:
-
Poly(this compound) (PCEA)
-
Sodium azide (NaN₃)
-
Solvent, e.g., N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the PCEA in DMF in a round-bottom flask.
-
Add an excess of sodium azide (typically 3-5 equivalents per chloroethyl group).
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to a temperature between 50-70 °C and stir for 24-48 hours.
-
Monitor the reaction progress by FTIR spectroscopy, observing the appearance of a strong azide peak around 2100 cm⁻¹.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the modified polymer in a large volume of deionized water.
-
Collect the polymer by filtration and wash thoroughly with water to remove residual sodium azide and DMF.
-
Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate in water to ensure complete purification.
-
Dry the resulting poly(2-azidoethyl acrylate) under vacuum.
-
Confirm the degree of substitution using ¹H NMR spectroscopy by comparing the integrals of the protons adjacent to the newly formed azide group with those of the polymer backbone.
Amination of PCEA
Introducing amine functionalities can impart pH-responsiveness and provide sites for further conjugation with drugs or targeting ligands.
Experimental Protocol: Amination of PCEA with a Primary or Secondary Amine
Materials:
-
Poly(this compound) (PCEA)
-
Amine (e.g., propylamine, diethylamine)
-
Solvent, e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Base (optional, e.g., triethylamine)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the PCEA in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add an excess of the amine (typically 3-10 equivalents per chloroethyl group). If the amine hydrochloride salt is used, add an equivalent amount of a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 24-72 hours.
-
Monitor the reaction progress by ¹H NMR, observing the disappearance of the signal corresponding to the protons adjacent to the chlorine and the appearance of new signals corresponding to the aminated side chain.
-
Upon completion, precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Filter and wash the polymer extensively to remove excess amine and solvent.
-
For further purification, dialysis against an appropriate solvent or water may be performed.
-
Dry the functionalized polymer under vacuum.
-
Determine the degree of amination by ¹H NMR spectroscopy.
Thiolation of PCEA
Thiol-functionalized polymers are of interest for their ability to form disulfide bonds, which can be cleaved under reducing conditions found within cells, making them excellent candidates for stimuli-responsive drug delivery systems.
Experimental Protocol: Thiolation of PCEA with Sodium Hydrosulfide (B80085)
Materials:
-
Poly(this compound) (PCEA)
-
Sodium hydrosulfide (NaSH)
-
Solvent, e.g., N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve PCEA in DMF in a Schlenk flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of sodium hydrosulfide in DMF.
-
Add the NaSH solution dropwise to the PCEA solution at room temperature. Use an excess of NaSH (e.g., 2-4 equivalents per chloroethyl group).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by ¹H NMR, observing the shift of the protons adjacent to the chlorine to a new position corresponding to the thiol group.
-
To purify, precipitate the polymer in a slightly acidic aqueous solution (e.g., pH 5-6) to ensure the thiol group is protonated.
-
Collect the polymer by filtration and wash with deionized water.
-
Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate.
-
Dry the thiol-functionalized polymer under vacuum.
-
Quantify the degree of thiolation using methods such as Ellman's test or by ¹H NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and post-polymerization modification of PCEA. Please note that these values are illustrative and can vary based on specific reaction conditions.
Table 1: Synthesis of Poly(this compound) via RAFT Polymerization
| Entry | [CEA]:[CTA]:[AIBN] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | Dioxane | 8 | 65 | 9,500 | 1.15 |
| 2 | 150:1:0.1 | DMF | 12 | 72 | 14,800 | 1.18 |
| 3 | 200:1:0.1 | Dioxane | 16 | 80 | 21,500 | 1.20 |
Table 2: Post-Polymerization Modification of Poly(this compound)
| Modification | Nucleophile | Equivalents of Nucleophile | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) |
| Azidation | Sodium Azide | 3 | DMF | 60 | 48 | >95 |
| Amination | Propylamine | 5 | THF | 40 | 72 | ~90 |
| Amination | Diethylamine | 10 | DMF | 50 | 48 | ~85 |
| Thiolation | Sodium Hydrosulfide | 2.5 | DMF | 25 | 24 | ~92 |
Visualizations
Experimental Workflow for PCEA Synthesis and Modification
Caption: Workflow for PCEA synthesis and subsequent functionalization.
Signaling Pathway of Nucleophilic Substitution on PCEA
Caption: SN2 reaction pathway for PCEA modification.
These protocols and application notes are intended to serve as a guide for researchers in the synthesis and functionalization of poly(this compound) for various applications, including the development of novel drug delivery systems. It is recommended that all procedures be carried out with appropriate safety precautions in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: 2-Chloroethyl Acrylate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl acrylate (B77674) (CEA). The information is presented in a question-and-answer format to directly address common issues related to side reactions encountered during polymerization, helping you optimize your experiments and improve polymer quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Q1: My polymerization of 2-chloroethyl acrylate is resulting in a low yield and lower than expected molecular weight. What are the potential causes?
Low yields and molecular weights in this compound polymerization can often be attributed to premature termination or the presence of inhibiting species. Key factors to investigate include:
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Purity of the Monomer: this compound is susceptible to hydrolysis, which can introduce acrylic acid and 2-chloroethanol. Acrylic acid can interfere with the polymerization kinetics, while both impurities can act as chain transfer agents, leading to lower molecular weights. Ensure you are using a freshly distilled or high-purity monomer. The monomer should be stored in a cool, dark, and dry place.[1][2]
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Presence of Inhibitors: Commercial CEA is typically supplied with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization during storage.[1][3] While necessary for stability, excess inhibitor will retard or prevent polymerization. The inhibitor can be removed by passing the monomer through a column of activated basic alumina.
-
Oxygen Inhibition: Radical polymerizations are sensitive to oxygen, which can scavenge radicals and create an induction period, ultimately leading to lower conversion rates. Ensure your reaction setup is properly deoxygenated, for instance, by purging with an inert gas like nitrogen or argon.
-
Inadequate Initiator Concentration or Decomposition: The initiator concentration should be optimized for your specific reaction conditions. If the reaction temperature is too low for the chosen initiator, its decomposition rate will be too slow to generate a sufficient radical flux.
Issue 2: Insoluble Polymer Formation (Crosslinking)
Q2: I'm observing the formation of an insoluble gel or crosslinked polymer during the polymerization of this compound. What could be causing this?
The formation of insoluble polymer suggests that intermolecular side reactions are occurring, leading to a crosslinked network. The primary culprit is the reactive chloroethyl side group.
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Intermolecular Nucleophilic Substitution: The chlorine atom on the ethyl side chain is susceptible to nucleophilic attack. A common side reaction is the intermolecular reaction between the chloroethyl group of one polymer chain and a nucleophilic species on another. This could be a carboxylate group formed from the hydrolysis of the acrylate ester, leading to the formation of an ester crosslink.
-
Reaction with Amines or Other Nucleophiles: If your reaction mixture contains nucleophilic species, such as amines (e.g., from certain initiators or additives), they can react with the chloroethyl group to form crosslinks. For instance, the polymerization of the related monomer, chloroethyl methacrylate, has been studied in the presence of amino compounds.[4]
Troubleshooting Crosslinking:
-
Maintain Anhydrous Conditions: To minimize hydrolysis and the formation of nucleophilic carboxylate groups, ensure all reagents and solvents are thoroughly dried.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of nucleophilic substitution reactions. Running the polymerization at the lowest feasible temperature can help to suppress crosslinking.
-
Avoid Nucleophilic Additives: Carefully consider all components of your reaction mixture and avoid any that are nucleophilic and could react with the chloroethyl group.
Issue 3: Unexpected Polymer Structure and Properties
Q3: The spectroscopic analysis (e.g., NMR, FTIR) of my poly(this compound) shows unexpected peaks, and the polymer has different properties than anticipated. What side reactions could be altering the polymer structure?
Deviations from the expected linear poly(this compound) structure are often due to intramolecular reactions or hydrolysis.
-
Intramolecular Cyclization (Lactonization): A common side reaction for polymers with reactive side groups in close proximity is intramolecular cyclization. In the case of poly(this compound), a neighboring carboxylate group (formed via hydrolysis) can attack the chloroethyl group on an adjacent monomer unit within the same chain, leading to the formation of a six-membered lactone ring. This structural modification will alter the polymer's solubility, thermal properties, and spectroscopic signature.
-
Hydrolysis of the Ester Group: The acrylate ester group can undergo hydrolysis, particularly in the presence of water and either acid or base, to form acrylic acid units within the polymer chain.[5] This introduces carboxylic acid functionalities, which will significantly change the polymer's properties, making it more hydrophilic and potentially pH-responsive.
-
Hydrolysis of the Chloroethyl Group: The chloroethyl group can also be hydrolyzed to a hydroxyethyl (B10761427) group, though this is generally a slower process than ester hydrolysis under neutral conditions. This would result in the formation of 2-hydroxyethyl acrylate units in the polymer backbone.
Data on Potential Side Reactions
| Side Reaction | Triggering Conditions | Impact on Polymer Structure | Effect on Polymer Properties |
| Intermolecular Crosslinking | High temperature, presence of nucleophiles (e.g., carboxylates from hydrolysis) | Formation of covalent bonds between polymer chains. | Increased molecular weight, formation of insoluble gels, decreased solubility. |
| Intramolecular Cyclization (Lactonization) | Presence of adjacent hydrolyzed and non-hydrolyzed monomer units. | Formation of six-membered lactone rings along the polymer backbone. | Altered spectroscopic signature (new carbonyl stretch in FTIR, different chemical shifts in NMR), potential change in solubility and thermal stability. |
| Ester Hydrolysis | Presence of water (acidic or basic conditions). | Conversion of chloroethyl acrylate units to acrylic acid units. | Increased hydrophilicity, pH-responsiveness, altered solubility. |
| Chloroethyl Group Hydrolysis | Presence of water. | Conversion of chloroethyl acrylate units to hydroxyethyl acrylate units. | Increased hydrophilicity, potential for hydrogen bonding. |
Experimental Protocols
Protocol 1: Characterization of Side Reactions by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying structural defects in polymers.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum.
-
Expected Peaks for Linear Polymer: Look for the characteristic signals of the polymer backbone and the chloroethyl side chain.
-
Indications of Side Reactions:
-
Hydrolysis of Ester: The appearance of a broad peak in the acidic proton region (~10-12 ppm) could indicate the presence of carboxylic acid groups.
-
Hydrolysis of Chloroethyl Group: New peaks in the region of 3.5-4.0 ppm, different from the original -OCH₂- and -CH₂Cl protons, may suggest the formation of -CH₂OH groups.
-
Lactonization: The formation of lactone rings will cause significant shifts in the signals of the protons on the polymer backbone and side chain involved in the ring structure. 2D NMR techniques like HSQC and HMBC can be valuable for elucidating these new structures.[6]
-
-
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum.
-
Expected Peaks for Linear Polymer: Identify the signals for the carbonyl carbon, the backbone carbons, and the carbons of the chloroethyl side chain.
-
Indications of Side Reactions:
-
Lactonization: A new carbonyl signal at a different chemical shift from the original ester carbonyl will be a strong indicator of lactone formation.
-
Hydrolysis: The presence of carboxylic acid carbonyls (~175-185 ppm) or carbons bonded to hydroxyl groups (~60-70 ppm) would confirm hydrolysis.
-
-
Protocol 2: Detection of Hydrolysis by Titration
This method quantifies the extent of ester hydrolysis by titrating the resulting carboxylic acid groups.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the polymer and dissolve it in a suitable solvent mixture (e.g., a mixture of toluene (B28343) and ethanol).
-
Titration: Titrate the polymer solution with a standardized solution of a strong base (e.g., potassium hydroxide (B78521) in ethanol) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The amount of carboxylic acid present in the polymer can be calculated from the volume of titrant used. This can then be expressed as a mole percentage of hydrolyzed monomer units.
Visualizations
Caption: Overview of potential side reactions during this compound polymerization.
Caption: Troubleshooting workflow for this compound polymerization issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氯丙烯酸酯 contains >100 ppm MEHQ as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
How to prevent cross-linking in 2-Chloroethyl acrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 2-Chloroethyl acrylate (B77674) (CEA), with a specific focus on preventing cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroethyl acrylate (CEA) and why is it prone to cross-linking?
This compound (CEA) is a functional monomer containing both a polymerizable acrylate group and a reactive chloroethyl group.[1] This dual functionality makes it a versatile building block for various polymeric materials. However, the presence of the reactive chloroethyl group, a good leaving group, increases the propensity for side reactions, including cross-linking, during polymerization.[1]
Q2: What are the primary mechanisms that lead to cross-linking in CEA polymerization?
Two main mechanisms can contribute to cross-linking during the free-radical polymerization of this compound:
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Nucleophilic Substitution by the Chloroethyl Group: The electron-deficient carbon adjacent to the chlorine atom in the chloroethyl group is susceptible to nucleophilic attack. A growing polymer chain with a terminal radical can potentially abstract a hydrogen from another polymer chain, creating a nucleophilic site that can then react with the chloroethyl group of another polymer chain, forming a cross-link. While direct evidence in CEA polymerization is not extensively documented, this is a chemically plausible side reaction.
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Chain Transfer to Polymer/Monomer (Hydrogen Atom Transfer - HAT): Similar to other monofunctional acrylates, cross-linking can occur via a chain transfer mechanism.[2][3] A propagating radical on one polymer chain can abstract a hydrogen atom from the backbone or the ethyl side chain of another polymer molecule. This creates a new radical on the second polymer chain, which can then propagate, leading to a branched or cross-linked structure.
Q3: How can I detect if my poly(this compound) is cross-linked?
The formation of a cross-linked network results in the formation of a gel, which is insoluble in solvents that would typically dissolve the linear polymer. The following techniques can be used to assess cross-linking:
-
Solubility Test: The most straightforward method is to test the solubility of the resulting polymer in a good solvent (e.g., tetrahydrofuran, chloroform, or dimethylformamide). If the polymer swells but does not dissolve, it is an indication of cross-linking.[4]
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Swelling Studies: The degree of swelling of a cross-linked polymer in a solvent is inversely proportional to the cross-link density. By measuring the weight of the swollen gel, you can quantitatively estimate the extent of cross-linking.[4][5]
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FTIR Spectroscopy: While subtle, changes in the FTIR spectrum may indicate cross-linking. For instance, the disappearance or broadening of peaks associated with the C-Cl bond might suggest its involvement in side reactions.[5][6]
-
Rheology: Monitoring the viscosity and the storage (G') and loss (G'') moduli during polymerization is a powerful technique to determine the gel point, which is the onset of cross-linked network formation.[7][8][9]
Troubleshooting Guide: Preventing Gelation and Cross-linking
This guide provides a systematic approach to troubleshooting and preventing unwanted cross-linking during the polymerization of this compound.
Issue: Polymerization results in an insoluble gel or highly viscous solution.
Potential Cause 1: High Reaction Temperature
-
Explanation: Elevated temperatures increase the rates of both polymerization and side reactions, including chain transfer and potential nucleophilic substitution, leading to a higher likelihood of cross-linking.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Systematically decrease the polymerization temperature. A good starting point is to conduct the reaction at a lower temperature (e.g., 50-60 °C for AIBN-initiated polymerization) and gradually increase it if the polymerization rate is too slow.
-
Monitor Temperature Control: Ensure the reaction vessel has uniform and stable temperature control. Hot spots can initiate localized gelation.
-
Potential Cause 2: High Initiator Concentration
-
Explanation: A high concentration of initiator generates a large number of free radicals, which can increase the probability of chain transfer to the polymer and other termination reactions that can lead to branching and cross-linking.[10]
-
Troubleshooting Steps:
-
Reduce Initiator Concentration: Decrease the amount of initiator used in the reaction. This will lower the overall radical concentration and reduce the likelihood of side reactions.
-
Optimize Initiator/Monomer Ratio: Experiment with different initiator-to-monomer ratios to find the optimal balance between a reasonable polymerization rate and minimal cross-linking.
-
Potential Cause 3: High Monomer Concentration (Bulk Polymerization)
-
Explanation: In bulk or highly concentrated solutions, the increased viscosity (Trommsdorff effect) can limit the mobility of growing polymer chains, reducing the rate of termination by coupling and favoring chain transfer reactions that can lead to cross-linking.[11]
-
Troubleshooting Steps:
-
Use a Solvent: Perform the polymerization in a suitable solvent to reduce the monomer concentration and control the viscosity of the reaction medium.
-
Select an Appropriate Solvent: The choice of solvent can influence radical reactivity. Aprotic solvents are generally preferred to avoid potential reactions with the chloroethyl group.
-
Potential Cause 4: Presence of Impurities
-
Explanation: Impurities in the monomer or solvent can sometimes act as cross-linking agents or catalysts for side reactions.
-
Troubleshooting Steps:
-
Purify the Monomer: Ensure the this compound monomer is free from diacrylate impurities. Purification can be achieved by passing it through a column of basic alumina (B75360) to remove inhibitors and any acidic impurities.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize potential side reactions.
-
Potential Cause 5: Uncontrolled Polymerization Technique
-
Explanation: Conventional free-radical polymerization offers limited control over the polymer architecture, making it more susceptible to side reactions.
-
Troubleshooting Steps:
-
Employ Controlled/Living Radical Polymerization (CLRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over molecular weight and polymer architecture, significantly reducing the incidence of cross-linking.
-
Add a Chain Transfer Agent (CTA): In a conventional free-radical polymerization, the addition of a CTA can help to control the molecular weight of the polymer chains, thereby delaying the onset of gelation.[10]
-
Experimental Protocols
General Protocol for Free-Radical Solution Polymerization of this compound
This protocol provides a starting point for the polymerization of CEA with measures to minimize cross-linking.
-
Monomer Purification:
-
Wash the this compound monomer with a 5% aqueous sodium hydroxide (B78521) solution to remove the inhibitor (MEHQ).[12]
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the monomer over anhydrous magnesium sulfate.
-
Filter and store at 2-8°C in the dark. For immediate use, it is recommended to pass the monomer through a short column of basic alumina.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the purified this compound in an appropriate anhydrous solvent (e.g., toluene, THF, or DMF). A typical starting monomer concentration is 2 M.
-
Add the desired amount of a free-radical initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer).
-
If using a chain transfer agent, add it at this stage.
-
-
Polymerization:
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70°C for AIBN).
-
Allow the reaction to proceed under a nitrogen atmosphere. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
-
Termination and Purification:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Data Presentation
The following table provides a template for summarizing experimental data to evaluate the effectiveness of different strategies in preventing cross-linking.
| Experiment ID | Temperature (°C) | Initiator (AIBN) Conc. (mol%) | Solvent | Monomer Conc. (M) | Polymerization Time (h) | Conversion (%) | Solubility in THF | Observations |
| CEA-1 | 80 | 1.0 | Toluene | 2.0 | 6 | 95 | Insoluble | Gel formation observed |
| CEA-2 | 60 | 1.0 | Toluene | 2.0 | 12 | 80 | Soluble | Viscous solution |
| CEA-3 | 60 | 0.5 | Toluene | 2.0 | 18 | 75 | Soluble | Low viscosity solution |
| CEA-4 | 60 | 0.5 | THF | 1.0 | 24 | 60 | Soluble | Clear, low viscosity solution |
Visualization of Cross-linking Pathways and Prevention Strategies
The following diagram illustrates the potential pathways for cross-linking during this compound polymerization and the corresponding preventive measures.
Pathways to and prevention of cross-linking in CEA polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Crosslinking of polymers from monofunctional acrylates via C–H bond activation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
- 4. Characterization of cross-linked two-phase acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. imim.pl [imim.pl]
- 7. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. open.clemson.edu [open.clemson.edu]
- 12. This compound Yes MEHQ 100ppm inhibitor, 97 2206-89-5 [sigmaaldrich.com]
Technical Support Center: Purification of Poly(2-Chloroethyl Acrylate)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of poly(2-chloroethyl acrylate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude poly(this compound) sample?
A1: Common impurities include residual 2-chloroethyl acrylate (B77674) monomer, initiator fragments, catalysts, and low molecular weight oligomers. Side products from the polymerization reaction may also be present. The presence of these impurities can significantly affect the polymer's properties and performance in downstream applications.
Q2: Which purification technique is most suitable for poly(this compound)?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity of the polymer.
-
Precipitation is a widely used, simple, and effective method for removing unreacted monomer and other small molecule impurities.
-
Dialysis is a gentle method ideal for removing small molecules from the polymer solution without subjecting the polymer to harsh conditions.[1]
-
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a high-resolution technique that separates molecules based on their size and can be used for both analytical and preparative-scale purification.[2]
Q3: How can I confirm the purity of my poly(this compound) after purification?
A3: The purity of the polymer can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the polymer structure and detect the presence of residual monomer or other organic impurities.[3]
-
Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight distribution of the polymer. A narrow, monomodal peak is indicative of a pure polymer, while the presence of shoulders or additional peaks can suggest impurities or oligomers.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the expected functional groups in the polymer and the absence of impurity-related peaks.
Troubleshooting Guides
Precipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymer precipitates as a sticky or oily mass instead of a powder. | The non-solvent is not a strong enough anti-solvent for the polymer. The polymer solution is too concentrated. The rate of addition of the polymer solution to the non-solvent is too fast. The temperature of the non-solvent is too high. | Use a more effective non-solvent (e.g., a non-polar solvent like hexane (B92381) for a polymer soluble in a polar solvent).[4] Dilute the polymer solution before precipitation. Add the polymer solution dropwise to the vigorously stirred non-solvent.[5] Cool the non-solvent in an ice bath before and during precipitation. |
| Low yield of precipitated polymer. | The polymer is partially soluble in the non-solvent. The volume of the non-solvent is insufficient. The polymer concentration is too low, leading to the formation of fine particles that are difficult to collect. | Use a larger volume of the non-solvent (typically 5-10 times the volume of the polymer solution). Choose a non-solvent in which the polymer is completely insoluble. Concentrate the polymer solution before precipitation. |
| Residual monomer or other small molecules are still present after precipitation. | Insufficient washing of the precipitate. The impurities are trapped within the polymer matrix. | Wash the precipitated polymer thoroughly with fresh non-solvent multiple times. Re-dissolve the polymer in a good solvent and re-precipitate it. This process can be repeated 2-3 times for higher purity.[6] |
Dialysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Purification is very slow. | The volume of the dialysis solvent is too small. The solvent is not being changed frequently enough. The membrane has a low molecular weight cut-off (MWCO) that is too close to the size of the impurities. The surface area to volume ratio of the dialysis setup is not optimal. | Use a larger volume of dialysis solvent (e.g., 100 times the volume of the polymer solution). Change the dialysis solvent more frequently (e.g., every few hours for the first day).[6] Select a dialysis membrane with an appropriate MWCO that allows for the efficient removal of small molecules while retaining the polymer. Optimize the dialysis setup to maximize the membrane surface area in contact with the polymer solution.[7] |
| Polymer precipitates inside the dialysis tubing. | The solvent inside the dialysis bag is not a good solvent for the polymer at the concentration used. The dialysis solvent is a non-solvent for the polymer and is diffusing into the bag faster than the good solvent is diffusing out. | Ensure the polymer is fully dissolved in a good solvent before placing it in the dialysis bag. Use a dialysis solvent that is miscible with the polymer's solvent but does not cause precipitation. |
| Loss of polymer during dialysis. | The MWCO of the dialysis membrane is too high, allowing the polymer to pass through. The dialysis membrane has defects or has been damaged. | Use a dialysis membrane with a lower MWCO. Carefully inspect the dialysis membrane for any leaks or damage before use. |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of polymer from impurities. | Inappropriate column selection (pore size not suitable for the molecular weight range of the polymer). The mobile phase is not a good solvent for the polymer, leading to adsorption onto the column packing material. | Select a GPC column with a pore size appropriate for the expected molecular weight of the poly(this compound).[8] Ensure the mobile phase is a good solvent for the polymer to prevent interactions with the stationary phase.[9] |
| Peak tailing or fronting. | Interactions between the polymer and the column packing material. The sample is too concentrated. | Add a small amount of a salt or a polar modifier to the mobile phase to reduce interactions.[10] Inject a more dilute sample solution. |
| Inaccurate molecular weight determination. | Incorrect calibration of the GPC system. The standards used for calibration are not appropriate for poly(this compound). | Calibrate the GPC system with well-characterized polymer standards of a similar chemical nature to poly(this compound) if possible. If not, use universal calibration methods.[3] |
Quantitative Data
The following table provides representative data on the removal of residual monomer from a polyacrylate system using different purification techniques. While this data is for a related polymer, it illustrates the expected efficiency of each method.
| Purification Technique | Number of Cycles/Duration | Residual Monomer Content (%) | Polymer Recovery (%) |
| Precipitation | 1 | < 1.0 | > 95 |
| 2 | < 0.5 | > 90 | |
| 3 | < 0.1 | > 85 | |
| Dialysis | 24 hours | < 0.2 | > 98 |
| 48 hours | < 0.05 | > 98 | |
| Preparative GPC | 1 run | < 0.01 | ~80-90 |
Note: The actual values for poly(this compound) may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, or N,N-dimethylformamide (DMF)) to a concentration of 5-10% (w/v).
-
Precipitation: Slowly add the polymer solution dropwise into a vigorously stirred non-solvent (e.g., methanol, ethanol, or a hexane/diethyl ether mixture) at a volume ratio of at least 1:10 (polymer solution:non-solvent). The precipitation should be carried out in an ice bath to promote the formation of a fine powder.
-
Isolation: Allow the precipitate to settle, then collect the polymer by vacuum filtration.
-
Washing: Wash the collected polymer several times with fresh, cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Dialysis
-
Sample Preparation: Dissolve the crude poly(this compound) in a suitable solvent to a concentration of 1-5% (w/v).
-
Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 1-3.5 kDa, ensuring it is compatible with the chosen solvent. Prepare the membrane according to the manufacturer's instructions (e.g., by soaking in the dialysis solvent).
-
Loading: Load the polymer solution into the dialysis tubing and securely seal both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis solvent (e.g., 100 times the sample volume) with gentle stirring.
-
Solvent Exchange: Change the dialysis solvent frequently, for example, after 2, 4, 8, and 12 hours on the first day, and then twice a day for the following 2-3 days. The progress of purification can be monitored by analyzing the dialysis solvent for the presence of impurities.[11]
-
Recovery: Once the purification is complete, recover the polymer solution from the dialysis bag.
-
Solvent Removal: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or freeze-drying, to obtain the solid polymer.
Visualizations
Caption: Workflow for selecting a purification technique for poly(this compound).
References
- 1. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pstc.org [pstc.org]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. 3D-printed microfluidic dialysis apparatus for efficient polymer purification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Gel permeation chromatography (room temperature) - Fraunhofer LBF [lbf.fraunhofer.de]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Controlling molecular weight in 2-Chloroethyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2-Chloroethyl acrylate (B77674) (CEA). The information is designed to help control the molecular weight of the resulting polymer, a critical factor for many applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the molecular weight of poly(2-Chloroethyl acrylate)?
Controlling the molecular weight and achieving a narrow molecular weight distribution (low dispersity) in the polymerization of acrylates like this compound can be challenging.[1] Key difficulties arise from the high reactivity of the acrylate monomer, which can lead to rapid and uncontrolled polymerization. Issues such as impurities in the monomer, incorrect initiator concentration, and unsuitable reaction temperatures can all contribute to poor control over the final polymer's molecular weight.
Q2: How does the initiator concentration impact the molecular weight of the polymer?
In free-radical polymerization, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher concentration of the initiator leads to the generation of a larger number of polymer chains simultaneously. This results in shorter polymer chains and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
Q4: What are the advantages of using controlled/living radical polymerization techniques like RAFT or ATRP for this compound?
Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer significant advantages for synthesizing well-defined polymers.[3][4] These methods allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low dispersity, often close to 1.1), and the ability to create complex polymer architectures like block copolymers.[5] This level of control is achieved by establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[3]
Q5: How do I choose a suitable RAFT agent for the polymerization of this compound?
The selection of an appropriate RAFT agent is crucial for a successful RAFT polymerization and depends on the reactivity of the monomer.[5] For "more activated" monomers like acrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[5] The choice of the R and Z groups on the RAFT agent (ZC(=S)SR) influences the efficiency of the chain transfer process and the stability of the intermediate radical.
Q6: Can the chloro- group in this compound interfere with the polymerization?
Yes, the chloroethyl group can potentially participate in side reactions, especially under certain conditions or with specific reagents. For instance, the chlorine atom is a potential leaving group, which could lead to side reactions in the presence of strong nucleophiles. In the context of ATRP, the halide on the monomer could potentially interact with the copper catalyst, although this is less likely to be a major issue compared to the initiator and dormant polymer chain ends. It is important to consider these potential side reactions when designing the polymerization conditions.
Troubleshooting Guide
| Symptom | Possible Causes | Troubleshooting Steps & Recommendations |
| Polymerization is too fast and uncontrolled, resulting in a very high molecular weight and broad dispersity. | 1. High reaction temperature: Elevated temperatures increase the rate of polymerization and can lead to uncontrolled reactions.[1] 2. Low initiator concentration: An insufficient number of initiating radicals can lead to very long polymer chains. 3. Absence of a control agent: In free radical polymerization without a chain transfer agent or a controlled polymerization mediator, control over molecular weight is limited. | 1. Reduce the reaction temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate. 2. Increase initiator concentration: Carefully increase the amount of initiator to generate more polymer chains of shorter length. 3. Introduce a chain transfer agent (CTA): Use a CTA like a thiol to regulate the molecular weight.[2] 4. Employ a controlled/living radical polymerization technique: Utilize RAFT or ATRP for precise control over the polymerization.[3][4] |
| The resulting polymer has a much lower molecular weight than predicted. | 1. High initiator concentration: Too much initiator will generate a large number of short polymer chains. 2. Presence of impurities: Impurities in the monomer or solvent can act as unintended chain transfer agents. 3. High concentration of chain transfer agent: An excessive amount of CTA will lead to the formation of very short polymer chains. | 1. Decrease initiator concentration: Reduce the amount of initiator used in the reaction. 2. Purify the monomer and solvent: Ensure the this compound and the solvent are free from impurities. The monomer is often supplied with an inhibitor that needs to be removed before polymerization. 3. Reduce the concentration of the CTA: If using a CTA, decrease its concentration relative to the monomer. |
| The polymerization does not initiate or proceeds very slowly. | 1. Presence of an inhibitor: Commercially available this compound contains an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use. 2. Low reaction temperature: The temperature may be too low for the chosen initiator to decompose at a sufficient rate. 3. Deactivated initiator: The initiator may have degraded due to improper storage. 4. Presence of oxygen: Oxygen can inhibit free radical polymerization. | 1. Remove the inhibitor: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor. 2. Increase the reaction temperature: Raise the temperature to a level appropriate for the initiator's half-life. 3. Use a fresh initiator: Ensure the initiator is active and has been stored correctly. 4. Deoxygenate the reaction mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| The polymer has a broad molecular weight distribution (high dispersity). | 1. Chain transfer to solvent or monomer: Unwanted chain transfer reactions can lead to a variety of chain lengths. 2. High monomer conversion in conventional free radical polymerization: At high conversions, the Trommsdorff-Norrish effect (gel effect) can occur, leading to a broadening of the molecular weight distribution. 3. Inefficient RAFT agent or ATRP catalyst: An inappropriate RAFT agent or a poorly performing ATRP catalyst system can result in poor control over the polymerization. | 1. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. 2. Limit monomer conversion: Stop the polymerization at a lower conversion to avoid the gel effect. 3. Optimize the controlled polymerization conditions: Ensure the chosen RAFT agent is suitable for acrylates and that the ATRP catalyst components are pure and used in the correct ratios.[3][4] |
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) in Conventional Free Radical Polymerization
| [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Polydispersity Index (PDI) |
| 100:1 | ~13,500 | > 1.8 |
| 200:1 | ~27,000 | > 2.0 |
| 500:1 | ~67,500 | > 2.5 |
*These are illustrative values based on typical free radical polymerization behavior. Actual results may vary depending on specific reaction conditions such as temperature, solvent, and monomer conversion.
Table 2: Predicted Molecular Weight of Poly(this compound) using RAFT Polymerization
| [Monomer]:[RAFT Agent] Ratio | Theoretical Mn ( g/mol )** | Expected PDI |
| 50:1 | 6,728 | ~1.1 - 1.3 |
| 100:1 | 13,456 | ~1.1 - 1.3 |
| 200:1 | 26,912 | ~1.1 - 1.4 |
***Calculated using the formula: Mn = (([Monomer]/[RAFT Agent]) * MW_monomer) + MW_RAFT_agent. Assumes 100% conversion. MW of this compound = 134.56 g/mol . A typical RAFT agent molecular weight is assumed for this illustration.
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) with a target molecular weight by adjusting the initiator concentration.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and anhydrous toluene.
-
Deoxygenation: Seal the flask and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.
-
Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of deoxygenated toluene.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 70 °C) in an oil bath under a nitrogen atmosphere.
-
Inject the AIBN solution into the reaction flask to initiate the polymerization.
-
Allow the reaction to proceed for the desired time.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.
Materials:
-
This compound (inhibitor removed)
-
A suitable RAFT agent for acrylates (e.g., a trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous 1,4-dioxane (B91453) (solvent)
-
Nitrogen gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
Monomer Purification: Purify the this compound as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine the purified this compound, the RAFT agent, AIBN, and anhydrous 1,4-dioxane. The ratio of monomer to RAFT agent will determine the target molecular weight.[6]
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Precipitation: After reaching the desired conversion, quench the polymerization by cooling the flask and exposing the contents to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Purification and Drying: Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Determine the molecular weight (Mn), molecular weight distribution (PDI), and monomer conversion using GPC and ¹H NMR.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for uncontrolled molecular weight in polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
Optimizing initiator concentration for 2-Chloroethyl acrylate polymerization
Welcome to the technical support center for the polymerization of 2-Chloroethyl acrylate (B77674) (2-CEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of 2-Chloroethyl acrylate?
In the free-radical polymerization of this compound, the initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These highly reactive species initiate the polymerization process by reacting with 2-CEA monomers, starting the formation of polymer chains. The concentration of the initiator is a critical parameter as it directly influences the number of initial radical species, which in turn affects the overall rate of polymerization and the final properties of the poly(this compound).
Q2: How does the initiator concentration affect the molecular weight and polydispersity index (PDI) of the resulting polymer?
Generally, a higher initiator concentration leads to the generation of a larger number of free radicals.[1] This results in more polymer chains being initiated simultaneously. With a fixed amount of monomer, a greater number of growing chains means that each individual chain will be shorter, leading to a lower average molecular weight.[1][2] Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.[1]
The polydispersity index (PDI) is a measure of the distribution of molecular weights in a polymer sample. While the relationship can be complex, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and a higher PDI.
Q3: What are the common initiators used for the polymerization of this compound?
For the free-radical polymerization of 2-CEA, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature and the solvent being used. AIBN is a popular choice for solution polymerizations conducted at temperatures around 60-80 °C.
Q4: Can the presence of inhibitors in the monomer affect the polymerization?
Yes, commercial this compound is often supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage. It is crucial to remove the inhibitor before starting the polymerization reaction, as its presence will consume the initial free radicals generated by the initiator, leading to an induction period or complete inhibition of the polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No polymerization or very slow reaction rate | 1. Insufficient initiator concentration: The concentration of the initiator may be too low to generate enough free radicals to start the polymerization at a reasonable rate. 2. Low reaction temperature: The temperature may not be high enough for the thermal decomposition of the initiator. 3. Presence of inhibitors: The monomer may still contain inhibitors that are quenching the free radicals. 4. Presence of oxygen: Dissolved oxygen can act as a radical scavenger and inhibit polymerization. | 1. Increase initiator concentration: Incrementally increase the initiator concentration (e.g., by 25-50%). 2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Remove inhibitor: Purify the monomer by passing it through a column of basic alumina (B75360) or by washing with an aqueous base solution. 4. Degas the reaction mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Polymerization is too fast and difficult to control (e.g., rapid exotherm) | 1. Excessive initiator concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction.[1] 2. High reaction temperature: A higher temperature increases the rate of initiator decomposition and propagation. | 1. Decrease initiator concentration: Reduce the amount of initiator used in the reaction. 2. Lower the reaction temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate. 3. Use a solvent: Performing the polymerization in a suitable solvent can help dissipate heat. |
| The resulting polymer has a very low molecular weight | High initiator concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1][2] | Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer.[1] |
| The resulting polymer has a broad molecular weight distribution (high PDI) | 1. Non-uniform initiation: Inconsistent temperature or poor mixing can lead to non-uniform initiation. 2. Chain transfer reactions: Chain transfer to solvent, monomer, or polymer can broaden the molecular weight distribution. | 1. Ensure uniform heating and stirring: Use a well-controlled heating bath and efficient stirring. 2. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. |
| Formation of an insoluble gel | 1. Presence of cross-linking impurities: The monomer may contain difunctional impurities. 2. High conversion: At high monomer conversion, chain transfer to the polymer can become significant, leading to branching and cross-linking. | 1. Purify the monomer: Ensure the monomer is free from diacrylate impurities. 2. Limit monomer conversion: Stop the polymerization at a lower conversion to avoid gelation. |
Data Presentation
The following table provides illustrative data on the effect of AIBN initiator concentration on the molecular weight and polydispersity index (PDI) of poly(this compound) synthesized via solution polymerization. This data is based on general trends observed for acrylate polymerization and should be used as a guideline for optimization.
| [AIBN] (mol/L) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Conversion (%) |
| 0.005 | 150,000 | 270,000 | 1.80 | 85 |
| 0.010 | 80,000 | 152,000 | 1.90 | 90 |
| 0.020 | 45,000 | 90,000 | 2.00 | 92 |
| 0.040 | 25,000 | 55,000 | 2.20 | 95 |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
-
Materials: this compound (containing inhibitor), basic alumina, anhydrous magnesium sulfate (B86663).
-
Procedure:
-
Prepare a column packed with basic alumina.
-
Pass the this compound monomer through the column to remove the inhibitor.
-
Collect the inhibitor-free monomer.
-
Dry the monomer over anhydrous magnesium sulfate and then filter.
-
Store the purified monomer at a low temperature (2-8°C) and use it within a short period to prevent spontaneous polymerization.
-
Protocol 2: Solution Polymerization of this compound
This protocol is adapted from a procedure for a similar monomer, 2-hydroxyethyl acrylate, and should be optimized for your specific requirements.[3]
-
Materials: Purified this compound, 2,2'-azobisisobutyronitrile (AIBN), anhydrous solvent (e.g., toluene, ethyl acetate), nitrogen or argon gas.
-
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the desired amount of purified this compound and the anhydrous solvent.
-
Dissolve the desired amount of AIBN in the monomer/solvent mixture. The concentration of AIBN will depend on the target molecular weight (refer to the data table above for guidance).
-
Degas the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours), depending on the target conversion.
-
To stop the reaction, cool the flask rapidly in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for this compound polymerization issues.
References
Technical Support Center: Polymerization of 2-Chloroethyl Acrylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful polymerization of 2-chloroethyl acrylate (B77674). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on the free-radical polymerization of 2-chloroethyl acrylate?
A1: Increasing the reaction temperature generally leads to a higher concentration of radicals from the thermal initiator. This initially accelerates the polymerization rate. However, excessively high temperatures can lead to a number of issues including a broader molecular weight distribution (polydispersity), and an increased likelihood of side reactions such as chain transfer and backbiting.
Q2: My polymerization of this compound resulted in a low molecular weight polymer. What are the potential causes?
A2: Low molecular weight can be a result of several factors. High concentrations of the initiator will produce a larger number of shorter polymer chains. Chain transfer agents, which can be impurities in the monomer or solvent, can also prematurely terminate chain growth. Additionally, elevated temperatures can increase the rate of termination reactions relative to propagation, leading to shorter chains.
Q3: The polydispersity index (PDI) of my poly(this compound) is very high. How can I achieve a more uniform polymer?
A3: A high PDI indicates a broad distribution of polymer chain lengths. This can be caused by several factors including inconsistent temperature control during the reaction, a high rate of termination reactions, or the presence of side reactions that create branching. To achieve a lower PDI, it is recommended to use a controlled radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Maintaining a stable and optimized reaction temperature is also crucial.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance. It is flammable and toxic if ingested. It can also cause severe eye damage and is harmful to aquatic life. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that you are familiar with the safety data sheet (SDS) before beginning any experiment.
Data Presentation: Expected Temperature Effects
| Temperature | Polymerization Rate | Molecular Weight (Mn) | Polydispersity Index (PDI) | Potential for Side Reactions |
| Low | Slower | Higher | Narrower | Low |
| Moderate | Faster | Moderate | Broader | Moderate |
| High | Very Fast / Uncontrolled | Lower | Broad | High (e.g., backbiting, β-scission) |
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
-
Possible Causes:
-
Ineffective or insufficient initiator for the chosen temperature.
-
Presence of inhibitors (e.g., MEHQ from the monomer was not removed).
-
Oxygen contamination in the reaction vessel.
-
-
Troubleshooting Steps:
-
Verify Initiator Choice: Ensure the selected thermal initiator has an appropriate half-life at your reaction temperature.
-
Remove Inhibitor: Pass the this compound monomer through a column of basic alumina (B75360) to remove the storage inhibitor.
-
Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon).
-
Issue 2: Polymerization is Uncontrolled and Leads to a Gel
-
Possible Causes:
-
Reaction temperature is too high, leading to an excessive rate of polymerization.
-
Insufficient solvent, leading to a high concentration of monomer and radicals.
-
Presence of difunctional impurities that can act as cross-linkers.
-
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature to better control the initiation and propagation rates.
-
Increase Solvent Volume: Diluting the monomer will help to dissipate heat and reduce the likelihood of uncontrolled polymerization.
-
Purify the Monomer: If cross-linking is suspected, consider distilling the monomer to remove impurities.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Causes:
-
Variability in the purity of the monomer or solvent.
-
Inconsistent degassing, leading to varying levels of oxygen inhibition.
-
Poor temperature control.
-
-
Troubleshooting Steps:
-
Standardize Material Purity: Use monomer and solvent from the same batch or ensure consistent purification for each experiment.
-
Standardize Degassing Protocol: Implement a consistent and thorough degassing procedure for all reactions.
-
Ensure Stable Temperature Control: Use a reliable oil bath or heating mantle with a temperature controller to maintain a constant reaction temperature.
-
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of this compound
This protocol provides a general procedure for the solution polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Nitrogen or Argon gas
-
Reaction flask with a condenser and magnetic stir bar
-
Oil bath with a temperature controller
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser and magnetic stir bar.
-
Reagent Addition: To the flask, add the desired amount of purified this compound and anhydrous solvent.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by techniques such as NMR or GPC.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Logical Flow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for common polymerization issues.
Experimental Workflow for Free-Radical Polymerization
Technical Support Center: Storage and Handling of 2-Chloroethyl Acrylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of inhibitors for the storage of 2-Chloroethyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What are the primary inhibitors recommended for the storage of 2-Chloroethyl acrylate?
A1: The most commonly used inhibitors for stabilizing this compound and other acrylic monomers are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (B1677639) (PTZ).[1][2] Commercial this compound is often supplied with >100 ppm of MEHQ already added.[3]
Q2: What is the fundamental difference in the mechanism between MEHQ and Phenothiazine?
A2: MEHQ requires the presence of dissolved oxygen to effectively inhibit polymerization. It functions by reacting with peroxy radicals that are formed from the reaction of monomer radicals with oxygen. Phenothiazine, on the other hand, can act as a radical scavenger in the absence of oxygen, making it suitable for processes where oxygen is excluded.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent premature polymerization, this compound should be stored in a cool, dark place, away from heat and direct sunlight.[6] The recommended storage temperature is between 2°C and 8°C.[3] It is also crucial to maintain an air headspace in the storage container to ensure the presence of dissolved oxygen, which is necessary for MEHQ to function as an inhibitor.[1]
Q4: How can I determine the inhibitor concentration in my this compound sample?
A4: For MEHQ, a standardized method, ASTM D3125, is available which involves a colorimetric reaction with nitrous acid and subsequent measurement by spectrophotometry.[7] For Phenothiazine, quantitative analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][9] Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q5: Is it necessary to remove the inhibitor before using this compound in a polymerization reaction?
A5: In many cases, the inhibitor does not need to be removed. The presence of a sufficient amount of initiator in the polymerization reaction will typically overcome the effect of the inhibitor. However, for certain sensitive applications or kinetic studies, removal of the inhibitor may be necessary. Methods for inhibitor removal include washing with an alkaline solution or passing the monomer through an inhibitor removal column.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visual signs of polymerization (e.g., increased viscosity, presence of solids or haze) | Inhibitor depletion due to prolonged storage, exposure to high temperatures, or light. | 1. Do not attempt to use the monomer. 2. Safely dispose of the material according to your institution's guidelines. 3. For future storage, ensure proper conditions are maintained and monitor inhibitor levels periodically. |
| Inhibitor concentration is below the recommended level. | Natural depletion over time or improper storage conditions. | 1. If the monomer shows no signs of polymerization, you may consider adding more inhibitor. 2. A detailed procedure for adding more inhibitor is provided in the "Experimental Protocols" section. 3. Always handle the monomer and inhibitor with appropriate personal protective equipment (PPE) in a well-ventilated area. |
| Monomer discoloration (yellowing) | This can be an early sign of degradation or polymerization. | 1. Check the inhibitor concentration immediately. 2. If the inhibitor level is adequate and there are no other signs of polymerization, the monomer may still be usable for some applications, but it is recommended to purify it by distillation before use in sensitive experiments. |
Inhibitor Comparison
| Characteristic | MEHQ (Monomethyl Ether of Hydroquinone) | Phenothiazine (PTZ) |
| Mechanism | Requires oxygen to form peroxy radicals which are then scavenged. | Direct radical scavenger, effective in the absence of oxygen.[4][5] |
| Typical Concentration | 50 - 200 ppm | 200 - 1000 ppm |
| Advantages | - Effective at low concentrations in the presence of air. - Generally does not impart color to the monomer. | - Effective in anaerobic conditions.[5] - Potentially more robust at higher temperatures. |
| Disadvantages | - Ineffective without oxygen.[2] - Shelf life can be reduced in the absence of an air headspace. | - Can impart a yellow or greenish color to the monomer. - May be more difficult to remove. |
| Shelf Life Impact | Good for long-term storage under proper conditions (refrigerated with air headspace). | Provides excellent stability, particularly for processes where oxygen is excluded. |
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration (Based on ASTM D3125)
This protocol provides a method for the quantitative determination of MEHQ in this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO2) solution (2% w/v in deionized water)
-
MEHQ standard solution (known concentration in glacial acetic acid)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of MEHQ in glacial acetic acid covering a concentration range of 0 to 20 ppm.
-
To 10 mL of each standard solution in a 50 mL volumetric flask, add 1 mL of 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid, mix well, and allow to stand for 10 minutes for the color to develop.
-
Measure the absorbance of each standard at 420 nm using glacial acetic acid as a blank.
-
Plot a standard curve of absorbance versus MEHQ concentration.
-
-
Sample Analysis:
-
Accurately weigh approximately 5 g of the this compound sample into a 50 mL volumetric flask.
-
Add 10 mL of glacial acetic acid and 1 mL of 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid, mix well, and let it stand for 10 minutes.
-
Measure the absorbance of the sample solution at 420 nm.
-
Determine the concentration of MEHQ in the sample by comparing its absorbance to the standard curve.
-
Protocol 2: Quantitative Analysis of Phenothiazine by UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the concentration of Phenothiazine in this compound. This method should be validated for your specific instrumentation and sample matrix.
Materials:
-
This compound sample
-
Methanol (or another suitable solvent in which Phenothiazine has a distinct UV absorbance and is compatible with the sample)
-
Phenothiazine standard solution (known concentration in the chosen solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Phenothiazine in the chosen solvent, covering a concentration range appropriate for your expected sample concentration (e.g., 1-20 ppm).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Phenothiazine (approximately 254 nm and 310 nm).
-
Plot a standard curve of absorbance versus Phenothiazine concentration.
-
-
Sample Analysis:
-
Accurately dilute a known weight of the this compound sample with the chosen solvent in a volumetric flask. The dilution factor should be chosen so that the final concentration of Phenothiazine falls within the range of the standard curve.
-
Measure the absorbance of the diluted sample solution at the λmax.
-
Determine the concentration of Phenothiazine in the diluted sample from the standard curve.
-
Calculate the original concentration of Phenothiazine in the undiluted this compound sample, accounting for the dilution factor.
-
Protocol 3: Procedure for Adding Additional Inhibitor
This protocol describes the steps for safely adding more inhibitor to a stored quantity of this compound.
Materials:
-
This compound
-
Selected inhibitor (MEHQ or Phenothiazine)
-
Appropriate solvent for the inhibitor (e.g., a small amount of the monomer itself or a compatible solvent)
-
Stirring equipment (e.g., magnetic stirrer and stir bar)
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Calculation: Determine the current volume of your this compound. Based on the desired final inhibitor concentration (in ppm), calculate the mass of inhibitor required.
-
Mass of inhibitor (g) = (Desired ppm - Current ppm) x Volume of monomer (mL) x Density of monomer (g/mL) / 1,000,000
-
-
Dissolution: In a small, clean, and dry beaker, dissolve the calculated amount of inhibitor in a small volume of the this compound or a compatible solvent. Gentle warming may be required for some inhibitors, but avoid excessive heat.
-
Addition: With gentle stirring, slowly add the inhibitor solution to the bulk of the this compound.
-
Mixing: Continue to stir the mixture for a sufficient time to ensure the inhibitor is homogeneously distributed throughout the monomer.
-
Verification: After thorough mixing, it is advisable to re-test the inhibitor concentration to confirm it is within the desired range.
Diagrams
Caption: Decision workflow for selecting the appropriate inhibitor.
References
- 1. iomosaic.com [iomosaic.com]
- 2. monaco.ac.nz [monaco.ac.nz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2-Chloroethyl Acrylate in Aqueous Media
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the polymerization of 2-chloroethyl acrylate (B77674) (CEA) in aqueous media. This document addresses the primary challenge of monomer hydrolysis and offers troubleshooting solutions and frequently asked questions to ensure successful experimentation.
Troubleshooting Guide
Researchers may encounter several issues during the aqueous polymerization of 2-chloroethyl acrylate, primarily related to its hydrolytic instability. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or Incomplete Polymerization | Monomer Hydrolysis: A significant portion of the this compound may have hydrolyzed to 2-hydroxyethyl acrylate (HEA) and acrylic acid. HEA has different reactivity, and the formation of acrylic acid can alter the pH and ionic strength of the medium, affecting polymerization kinetics. | Optimize Reaction pH: Maintain the reaction medium at a slightly acidic to neutral pH (pH 4-7) to minimize base-catalyzed hydrolysis.[1] Use a buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) to stabilize the pH. Lower Reaction Temperature: If the polymerization method allows, conduct the reaction at a lower temperature to reduce the rate of hydrolysis. Monitor Monomer Purity: Ensure the starting CEA monomer is free from significant amounts of HEA and acrylic acid. |
| Inconsistent Polymer Properties (e.g., Molecular Weight, Composition) | Varying Degrees of Hydrolysis: Inconsistent hydrolysis rates between batches can lead to polymers with different compositions (CEA vs. HEA units), affecting properties like solubility, thermal stability, and mechanical strength. | Strict pH and Temperature Control: Implement rigorous control over the reaction pH and temperature to ensure batch-to-batch consistency in the extent of hydrolysis. Characterize Monomer and Polymer: Use analytical techniques like ¹H NMR or GC-MS to quantify the level of hydrolysis in the monomer before polymerization and in the final polymer to understand the final composition.[2][3] |
| Formation of Insoluble Material or Gelation | Cross-linking Side Reactions: The hydroxyl group of the in-situ formed 2-hydroxyethyl acrylate can potentially participate in side reactions, leading to cross-linking, especially at higher temperatures or in the presence of certain initiators. | Control Reaction Temperature: Maintain a lower and consistent reaction temperature. Optimize Initiator Concentration: Use the minimum effective concentration of the initiator. Consider a Chain Transfer Agent: The addition of a chain transfer agent can help to control polymer molecular weight and reduce the likelihood of cross-linking. |
| Poor Emulsion or Suspension Stability (for heterogeneous polymerization) | Changes in Particle Surface Chemistry: The formation of hydrophilic 2-hydroxyethyl acrylate and acrylic acid from hydrolysis can alter the surface properties of the polymer particles, leading to instability of the emulsion or suspension. | Adjust Surfactant/Stabilizer System: The choice and concentration of the surfactant or stabilizer may need to be adjusted to accommodate the changing polarity of the polymerizing system.[4] Control pH: As mentioned, maintaining a stable pH is crucial for consistent particle surface charge and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when polymerizing this compound in water?
The primary side reaction is the hydrolysis of the ester bond, which is accelerated in aqueous media, particularly under basic conditions.[5] This reaction converts this compound into 2-hydroxyethyl acrylate (HEA) and acrylic acid. This transformation can significantly impact the polymerization process and the final properties of the polymer.
Q2: How does the pH of the aqueous medium affect the stability of this compound?
The hydrolysis of acrylate esters is pH-dependent. The rate of hydrolysis is generally slow in acidic to neutral conditions and increases significantly under alkaline (basic) conditions.[1] Therefore, maintaining a controlled pH below 7 is recommended to minimize premature hydrolysis of CEA during polymerization.
Q3: What are the consequences of this compound hydrolysis on the resulting polymer?
The hydrolysis of CEA to HEA introduces hydroxyl functional groups into the polymer backbone. This can alter the polymer's properties, such as increasing its hydrophilicity, changing its solubility, and affecting its thermal and mechanical characteristics. The presence of HEA units can be beneficial for certain applications but must be controlled to ensure product consistency.
Q4: Can I use controlled radical polymerization techniques like ATRP or RAFT for this compound in an aqueous medium?
Yes, controlled radical polymerization techniques can be employed. However, the conditions, particularly the pH and temperature, must be carefully selected to minimize monomer hydrolysis. These techniques offer better control over the polymer architecture, but the hydrolytic side reaction of CEA remains a critical factor to manage.
Q5: How can I monitor the extent of this compound hydrolysis during my experiment?
You can monitor the hydrolysis by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
¹H NMR Spectroscopy: This can be used to distinguish and quantify the protons of CEA and the newly formed HEA.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method for separating and quantifying volatile compounds like CEA and HEA.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the acrylate monomers.[8]
Data Presentation
Table 1: pH Dependence of the Hydrolysis Half-Life of a Representative Acrylate Ester (Hydroxypropyl Acrylate)
| pH | Half-Life (Days) |
| 3 | > 490 |
| 7 | > 230 |
| 11 | 0.056 |
Data for hydroxypropyl acrylate is used as a proxy to demonstrate the trend of pH-dependent hydrolysis.[7]
Experimental Protocols
Given the limited water solubility of this compound, an emulsion or suspension polymerization technique is recommended for its polymerization in an aqueous medium.
Protocol 1: Emulsion Polymerization of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound (CEA), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate (NaHCO₃), buffering agent
-
Deionized water, degassed
Procedure:
-
Reactor Setup: Prepare a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Aqueous Phase Preparation: To the reactor, add deionized water and sodium bicarbonate. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Surfactant Addition: Add the sodium dodecyl sulfate to the reactor and stir until fully dissolved.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion by adding the this compound to an aqueous solution of SDS and stirring vigorously.
-
Initiation: Heat the reactor to the desired temperature (e.g., 60-70°C) under a nitrogen blanket. Add a portion of the KPS initiator dissolved in deionized water.
-
Polymerization: Gradually feed the monomer pre-emulsion into the reactor over a period of 2-4 hours. Concurrently, feed the remaining initiator solution.
-
Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for polymer content, particle size, and the extent of hydrolysis.
Protocol 2: Quantification of CEA Hydrolysis using ¹H NMR Spectroscopy
Sample Preparation:
-
Withdraw a sample from the polymerization mixture.
-
Quench the polymerization by adding a small amount of an inhibitor (e.g., hydroquinone).
-
Extract the monomers from the aqueous phase using a suitable deuterated organic solvent (e.g., CDCl₃).
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄) and filter.
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the extracted sample.
-
Identify the characteristic peaks for this compound and 2-hydroxyethyl acrylate.
-
CEA: Look for the triplet corresponding to the -CH₂-Cl protons.
-
HEA: Look for the triplet corresponding to the -CH₂-OH protons.
-
-
Integrate the respective peaks. The molar ratio of CEA to HEA can be determined from the ratio of their integral values, allowing for the quantification of the extent of hydrolysis.[2][3]
Mandatory Visualization
The following diagram illustrates the competing pathways of polymerization and hydrolysis for this compound in an aqueous medium.
Caption: Competing pathways of this compound in aqueous media.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters [scielo.org.za]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. e3s-conferences.org [e3s-conferences.org]
Minimizing termination reactions in anionic polymerization of 2-Chloroethyl acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing termination reactions during the anionic polymerization of 2-Chloroethyl Acrylate (B77674) (2-CEA).
Frequently Asked Questions (FAQs)
Q1: What are the primary termination reactions in the anionic polymerization of 2-chloroethyl acrylate?
A1: The anionic polymerization of acrylates, including this compound, is susceptible to several termination reactions that can lead to polymers with broad molecular weight distributions and loss of living character.[1] The most significant side reactions include:
-
Intramolecular Back-biting: The highly reactive propagating enolate anion can attack the carbonyl group of a preceding monomer unit within the same polymer chain. This "back-biting" reaction forms a cyclic ketone and terminates the growing chain.[2][3]
-
Intermolecular Reactions: The active chain end can also react with the ester group of another monomer molecule or a different polymer chain.[4]
-
Reactions with the Chloroethyl Group: The pendant chloroethyl group introduces an additional electrophilic site that can potentially react with the nucleophilic propagating anion, leading to termination. The instability of propagating chain-end anions derived from haloethyl methacrylates has been noted as a cause for termination.[5]
Q2: How can I achieve a "living" anionic polymerization of this compound?
A2: Achieving a "living" or controlled anionic polymerization of 2-CEA, where termination reactions are minimized, requires careful control over the reaction conditions.[6] Key strategies include:
-
Low Polymerization Temperature: Conducting the polymerization at very low temperatures, typically -78 °C, is crucial to suppress the rate of termination reactions.[3][7]
-
Use of Additives (Ligands): The addition of specific ligands is essential to stabilize the propagating anionic center. Lithium chloride (LiCl) is a commonly used additive that is effective in preventing aggregation of active centers and controlling the polymerization.[7][8] Other stabilizing additives include alkali metal tert-alkoxides and alkylaluminiums.[2]
-
Appropriate Initiator and Solvent Selection: The choice of initiator and solvent significantly impacts the polymerization. A common system involves using a bulky organolithium initiator, such as 1,1-diphenyl-3-methylpentyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF).[7][9]
Q3: Why is my polydispersity index (PDI) high in the polymerization of 2-CEA?
A3: A high polydispersity index (PDI or M/Mn) indicates a lack of control over the polymerization and is often a result of significant termination or chain transfer reactions.[9] Potential causes for a high PDI include:
-
Inadequate Temperature Control: Temperatures above -78 °C can lead to an increased rate of side reactions.[3]
-
Impurities: The presence of protic impurities (e.g., water, alcohols) in the monomer, solvent, or initiator will rapidly terminate the living anionic chains. Rigorous purification of all reagents and glassware is mandatory.[9]
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, the polymer chains will not grow uniformly, resulting in a broad molecular weight distribution.[9]
-
Absence of Stabilizing Ligands: Without additives like LiCl, the propagating anions are more reactive and prone to side reactions.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | 1. Presence of impurities (e.g., water).[9]2. Polymerization temperature is too high.[3]3. Inefficient initiation.[9]4. Absence of a suitable ligand.[8] | 1. Ensure rigorous purification of monomer, solvent, and inert gas. Dry all glassware thoroughly.2. Maintain a constant low temperature, preferably -78 °C, throughout the polymerization.[7]3. Use a well-characterized and efficient initiator. Ensure rapid and uniform mixing of the initiator with the monomer.4. Add a stabilizing ligand such as LiCl to the reaction mixture.[7] |
| Low or No Polymer Yield | 1. Immediate termination by impurities.[9]2. Inactive initiator. | 1. Repeat the purification steps for all reagents and glassware.2. Check the activity of the initiator by titration or use a freshly prepared/purchased batch. |
| Bimodal GPC Trace | 1. Slow initiation leading to two populations of chains.2. Termination of a fraction of chains early in the polymerization. | 1. Improve the mixing at the start of the polymerization to ensure rapid initiation.2. Re-evaluate the purity of the system and the reaction temperature to minimize early termination events. |
| Incomplete Monomer Conversion | 1. Premature termination of all growing chains.2. Insufficient initiator concentration. | 1. Address potential sources of termination as outlined above (impurities, temperature).2. Accurately determine the initiator concentration and ensure the target molecular weight is achievable with the given monomer-to-initiator ratio. |
Experimental Protocols
General Protocol for Living Anionic Polymerization of this compound
This protocol is based on established methods for the living anionic polymerization of functional acrylates and methacrylates.[7]
Materials:
-
This compound (monomer), purified by distillation over CaH2.
-
Tetrahydrofuran (THF, solvent), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
-
1,1-diphenyl-3-methylpentyllithium (initiator), solution in THF, concentration determined by titration.
-
Lithium chloride (LiCl, ligand), dried under vacuum at >150 °C for 24 hours.
-
Anhydrous methanol (B129727) (terminating agent).
-
High-purity argon or nitrogen gas.
Procedure:
-
Reactor Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a septum under a positive pressure of inert gas.
-
Ligand and Solvent Addition: Add the pre-weighed, dried LiCl to the flask. Transfer the required volume of freshly distilled THF to the flask via cannula. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the initiator solution dropwise to the cold THF/LiCl solution with vigorous stirring.
-
Polymerization: Add the purified this compound monomer dropwise to the initiator solution. The rate of addition should be controlled to maintain the low temperature. The reaction mixture may develop a characteristic color indicating the presence of living anions.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by Gas Chromatography (GC) for monomer conversion or by Gel Permeation Chromatography (GPC) for molecular weight and PDI.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane (B92381) or methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the anionic polymerization of acrylates.
Caption: Termination pathways in anionic acrylate polymerization.
Caption: Workflow for living anionic polymerization.
Caption: Role of LiCl in stabilizing the propagating anion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]
- 6. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of association/complexation equilibria in the anionic polymerization of (meth)acrylates | Semantic Scholar [semanticscholar.org]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Technical Support Center: Poly(2-chloroethyl acrylate) Characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the characterization of poly(2-chloroethyl acrylate) (PCEA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help resolve common experimental problems.
Q1: Why does my Gel Permeation Chromatography (GPC/SEC) analysis of PCEA show a very broad or multimodal molecular weight distribution?
A1: A broad or multimodal distribution in GPC/SEC results for PCEA can stem from several factors related to both the polymerization process and the analytical procedure:
-
Uncontrolled Polymerization: Free radical polymerization of acrylates can be difficult to control, leading to excessive chain transfer and termination reactions, which naturally produce a polymer with high polydispersity (PDI).[1] Side reactions involving the reactive chloroethyl group can also lead to branching or cross-linking.
-
Side Reactions: The pendant chloroethyl group is susceptible to nucleophilic attack, which can occur during polymerization, work-up, or even storage, potentially leading to branching or cross-linking and thus broadening the molecular weight distribution.[2]
-
Column Interactions: The polar ester and chloro- groups in PCEA can interact with the stationary phase of the GPC column. This can cause peak tailing or broadening. Using an eluent with additives, such as a small amount of salt (e.g., LiBr in DMF or THF), can help suppress these interactions.[3]
-
Inappropriate Calibration: GPC/SEC provides a relative molecular weight based on calibration standards (typically polystyrene).[4] The hydrodynamic volume of PCEA may differ significantly from polystyrene, leading to inaccurate results. Using universal calibration or multi-detector GPC (with light scattering and viscometer detectors) can provide a more accurate, absolute molecular weight.
Q2: I am observing unexpected peaks in the ¹H NMR spectrum of my PCEA sample. What could be the cause?
A2: Unanticipated signals in the ¹H NMR spectrum often indicate side products or polymer modification:
-
Hydrolysis: The ester group of the acrylate (B77674) is susceptible to hydrolysis, which would lead to the formation of poly(acrylic acid) segments and 2-chloroethanol. The presence of water and acidic or basic conditions can accelerate this process.
-
Intra/Intermolecular Reactions: The chloroethyl group can undergo nucleophilic substitution. For instance, an intramolecular reaction could form a lactone, or an intermolecular reaction between polymer chains could lead to cross-linking.
-
Residual Monomer/Solvent: Sharp peaks may correspond to unreacted this compound monomer or residual solvents used during polymerization or purification.
-
Chain End-Groups: Signals from the initiator fragments at the chain ends might be visible, especially for low molecular weight polymers.[1]
Q3: My PCEA sample is difficult to dissolve for analysis. What are the best practices for solubilization?
A3: Solubility can be a significant challenge. While the monomer is soluble in many organic solvents, the polymer's solubility depends heavily on its molecular weight and any potential cross-linking.[5][6]
-
Recommended Solvents: Good solvents for polyacrylates typically include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like chloroform (B151607) or dichloromethane.[7]
-
Procedure: Use a good quality solvent and allow sufficient time for dissolution, which can be aided by gentle agitation or warming. For high molecular weight samples, dissolution can take several hours.
-
Insolubility: If the polymer forms a gel or remains insoluble even in good solvents, it is likely cross-linked. This could be an intended feature or the result of uncontrolled side reactions during synthesis or storage.
Q4: The glass transition temperature (Tg) of my PCEA from Differential Scanning Calorimetry (DSC) is inconsistent. Why?
A4: The glass transition temperature is sensitive to several factors:
-
Molecular Weight: Tg is dependent on the number-average molecular weight (Mn), particularly for lower molecular weight polymers. Inconsistent Mn values between batches will result in different Tg values.
-
Measurement Conditions: The measured Tg value is affected by the heating and cooling rates used during the DSC experiment.[8] To ensure comparability, always use the same thermal history and heating rate (e.g., 10 °C/min) for all samples.[9]
-
Purity: The presence of residual monomer, solvent, or plasticizing impurities will lower the observed Tg.
-
Water Content: Absorbed moisture can act as a plasticizer, depressing the Tg. Ensure samples are thoroughly dried before analysis.
Q5: My Thermogravimetric Analysis (TGA) shows an early weight loss step. Is this normal for PCEA?
A5: PCEA is expected to be thermally stable up to a certain temperature, after which the polymer backbone degrades. An early weight loss step (e.g., below 200 °C) is typically not from the degradation of the main chain and may indicate:
-
Volatilization of Impurities: Loss of residual solvent, unreacted monomer, or absorbed water.[9]
-
Side-Chain Elimination: The chloroethyl group may be eliminated at temperatures lower than main-chain scission. Thermal degradation of polyacrylates can proceed in multiple stages.[10]
Quantitative Data Summary
The following tables summarize representative data for PCEA characterization. Actual values will vary based on the synthesis method and specific experimental conditions.
Table 1: Typical GPC/SEC Parameters and Representative Results for PCEA
| Parameter | Value / Condition | Purpose |
|---|---|---|
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | To dissolve the polymer and carry it through the columns.[4] |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based | To separate polymer chains based on their hydrodynamic volume.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical GPC.[11] |
| Temperature | 35-40 °C | To ensure polymer solubility and reduce solvent viscosity. |
| Detection | Refractive Index (RI) Detector | Universal detector for polymers that measures concentration.[4] |
| Calibration | Polystyrene (PS) standards | To create a calibration curve of log(MW) vs. elution volume.[12] |
| Typical Mn | 10,000 - 100,000 g/mol | Varies with synthesis conditions. |
| Typical Mw/Mn (PDI) | > 1.5 (Free Radical); 1.1 - 1.5 (Controlled Radical) | Indicates the breadth of the molecular weight distribution.[12] |
Table 2: Representative Thermal Properties of PCEA
| Property | Technique | Typical Value | Significance |
|---|---|---|---|
| Glass Transition (Tg) | DSC | -10 °C to 0 °C | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] |
| Decomposition Temp. (Td) | TGA | 250 °C - 400 °C | Temperature range over which the polymer undergoes significant thermal degradation.[13] |
| Measurement Conditions | DSC/TGA | 10 °C/min heating rate under N₂ atmosphere | Standard conditions to ensure reproducibility and prevent oxidative degradation.[9][14] |
Detailed Experimental Protocols
Protocol 1: Molecular Weight Determination by GPC/SEC
-
Sample Preparation: Accurately weigh 2-3 mg of dry PCEA polymer into a vial. Add 1 mL of stabilized THF.
-
Dissolution: Gently agitate the vial at room temperature for 2-4 hours or until the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.
-
Instrumentation Setup:
-
System: Agilent, Waters, or similar GPC/SEC system.
-
Eluent: Stabilized THF.
-
Flow Rate: 1.0 mL/min.
-
Columns: A set of two or three PS-DVB columns (e.g., Agilent PLgel MIXED-C or similar) preceded by a guard column.
-
Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector.
-
-
Analysis: Inject 50-100 µL of the filtered sample solution onto the column.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene standards using the system's software.
Protocol 2: Structural Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of dry PCEA in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
4.30 - 4.45 ppm (triplet): Protons on the carbon adjacent to the oxygen of the ester (-O-CH₂ -CH₂Cl).
-
3.70 - 3.85 ppm (triplet): Protons on the carbon adjacent to the chlorine (-CH₂-CH₂ Cl).
-
1.50 - 2.50 ppm (broad multiplets): Protons of the polymer backbone (-CH₂ -CH -).
-
-
Data Processing: Integrate the relevant peaks to confirm the structure and check for impurities. Poor resolution is common for polymer backbone signals.[1][15]
Protocol 3: Thermal Property Analysis by DSC/TGA
-
Sample Preparation: Accurately weigh 5-10 mg of dry PCEA into an aluminum TGA pan or a DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~20 mL/min).
-
Record the weight loss as a function of temperature to determine thermal stability and decomposition temperature.
-
-
DSC Analysis:
-
Place the sample in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
1st Heat: Heat from -50 °C to 100 °C at 10 °C/min.
-
Cool: Cool from 100 °C to -50 °C at 10 °C/min.
-
2nd Heat: Heat from -50 °C to 100 °C at 10 °C/min.
-
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for PCEA characterization.
Caption: A typical experimental workflow for the synthesis, purification, and multi-technique characterization of poly(this compound).
Caption: A troubleshooting flowchart to diagnose and resolve issues of broad polydispersity in GPC/SEC analysis of PCEA.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2206-89-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. youtube.com [youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. hpst.cz [hpst.cz]
- 12. lcms.cz [lcms.cz]
- 13. nexus-analytics.com.my [nexus-analytics.com.my]
- 14. researchgate.net [researchgate.net]
- 15. publications.iupac.org [publications.iupac.org]
Technical Support Center: Optimizing 2-Chloroethyl Acrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Chloroethyl acrylate (B77674) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of an inhibitor in 2-Chloroethyl acrylate monomer, and why is it important?
A1: this compound is a reactive monomer prone to spontaneous polymerization during storage and transport. To prevent this, a small amount of an inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), is added. This inhibitor functions by scavenging free radicals, which initiate the polymerization process. It is crucial for ensuring the monomer's stability and safety.
Q2: How does the presence of residual inhibitor affect the polymerization yield?
A2: Residual inhibitor in the monomer can significantly reduce the polymerization yield. Inhibitors compete with the initiator for free radicals, effectively terminating or slowing down the polymerization reaction. This can lead to long induction periods, low conversion rates, and polymers with inconsistent properties. Therefore, removing the inhibitor before polymerization is a critical step to achieve a high yield.
Q3: What are the common causes of low yield in this compound polymerization?
A3: Low polymerization yield can stem from several factors:
-
Presence of Inhibitor: Incomplete removal of the storage inhibitor (MEHQ).
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization.
-
Impurities: Water or other impurities in the monomer or solvent can interfere with the polymerization process.
-
Suboptimal Initiator Concentration: Both too low and too high initiator concentrations can negatively impact the yield.
-
Incorrect Reaction Temperature: The temperature needs to be appropriate for the chosen initiator's decomposition rate.
Q4: Can the chloroethyl group participate in side reactions during free radical polymerization?
A4: While the primary reaction in free radical polymerization involves the acrylate group, the chloroethyl group can potentially undergo side reactions, although this is less common under typical polymerization conditions. Chain transfer to the monomer or polymer can occur, which would affect the molecular weight of the resulting polymer. The reactivity of the acrylate radical is high, which can favor transfer reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound and provides systematic solutions to improve the yield.
Issue 1: No or very low polymer yield after an extended reaction time.
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibitor Removal | The commercial monomer contains an inhibitor (MEHQ) that must be removed prior to polymerization. Implement a thorough inhibitor removal protocol. (See Experimental Protocol 1) |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture will inhibit free radical polymerization. Ensure the reaction setup is properly deoxygenated before and during the reaction. (See Experimental Protocol 2) |
| Inactive or Insufficient Initiator | The initiator may have degraded or been used at too low a concentration. Use a fresh initiator and ensure the concentration is appropriate for the desired molecular weight and reaction kinetics. (See Table 1) |
| Low Reaction Temperature | The reaction temperature may be too low for the initiator to decompose efficiently. Verify the recommended temperature for the chosen initiator and ensure the reaction is maintained at that temperature. |
Issue 2: The polymerization starts but stops at a low conversion.
| Possible Cause | Troubleshooting Step |
| Premature Termination | Impurities in the monomer or solvent can act as chain-terminating agents. Ensure all reagents and solvents are of high purity and are properly dried. |
| Insufficient Initiator | The initiator may have been fully consumed before the monomer was completely polymerized. Consider a higher initiator concentration or a second addition of the initiator during the reaction. |
| High Viscosity (Gel Effect) | As the polymerization progresses, the increasing viscosity can limit the mobility of reactants, leading to a decrease in the termination rate and a rapid increase in polymerization rate, but can also trap radicals, leading to incomplete conversion. Consider performing the polymerization in a suitable solvent to manage viscosity. |
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on Polymerization Yield (Illustrative)
| Initiator (AIBN) Concentration (mol%) | Monomer Conversion (%) | Observations |
| 0.1 | Low | Slow reaction rate, incomplete conversion. |
| 0.5 | High | Good reaction rate and high conversion. |
| 1.0 | High | Faster reaction rate, high conversion. |
| 2.0 | Moderate to High | Very fast initial rate, may lead to lower molecular weight and broader polydispersity. |
Note: This table provides an illustrative trend based on typical free-radical polymerization of acrylates. The optimal initiator concentration for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor from this compound
This protocol describes two common methods for removing the MEHQ inhibitor.
Method A: Caustic Wash
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the sodium salt of MEHQ.
-
Drain the aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent. The purified monomer should be used immediately.
Method B: Alumina Column Chromatography
-
Pack a chromatography column with basic alumina.
-
Pass the this compound monomer through the column. The MEHQ will be adsorbed onto the alumina.
-
Collect the purified monomer as it elutes from the column.
-
The purified monomer should be used immediately.
Protocol 2: Free Radical Polymerization of this compound (Adapted from Ethyl Acrylate Polymerization)
-
Monomer Purification: Remove the inhibitor from this compound using one of the methods described in Protocol 1.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Deoxygenation: Add the purified this compound and a suitable solvent (e.g., toluene (B28343) or ethyl acetate) to the reaction flask. Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate vial, dissolve the desired amount of a free-radical initiator (e.g., AIBN or benzoyl peroxide) in a small amount of the reaction solvent.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Maintain the reaction under a nitrogen atmosphere and at a constant temperature. The reaction time will vary depending on the desired conversion and molecular weight (typically several hours).
-
Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Mandatory Visualization
Strategies to reduce polydispersity in poly(2-Chloroethyl acrylate)
Technical Support Center: Poly(2-Chloroethyl acrylate) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(this compound) with controlled polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI), and why is it crucial to control it for poly(this compound)?
A1: The Polydispersity Index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a measure of the uniformity of polymer chain lengths in a sample. A PDI of 1.0 signifies that all polymer chains are of the same length (monodisperse). In conventional free-radical polymerization, PDI values are typically high (>2).
For applications in drug delivery, nanotechnology, and advanced materials, a low PDI (typically < 1.3) is critical.[1] Well-defined polymers with uniform chain lengths lead to more predictable and reproducible material properties, such as drug release kinetics, self-assembly behavior, and mechanical strength. The reactive chloroethyl group on poly(this compound) is often used for post-polymerization modification, and a uniform starting polymer ensures consistent functionalization across all chains.
Q2: What are the primary strategies to synthesize poly(this compound) with a low Polydispersity Index (PDI)?
A2: To achieve a low PDI, controlled/"living" radical polymerization (CRP) techniques are necessary.[2] These methods minimize termination reactions that broaden the molecular weight distribution. The most effective strategies for acrylate (B77674) monomers like this compound are:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust technique that uses a transition metal complex (commonly copper-based) to establish a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant polymer chains. This ensures that all chains grow at a similar rate, resulting in low PDI.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The rapid exchange between active and dormant chains via the RAFT agent allows for excellent control over molecular weight and results in polymers with very narrow molecular weight distributions.[3]
Q3: I am getting a high Polydispersity Index (PDI > 1.5) in my Atom Transfer Radical Polymerization (ATRP) of this compound. What are the common causes and solutions?
A3: High PDI in ATRP is a common issue that typically points to a loss of control over the polymerization equilibrium. Below is a troubleshooting guide to address this problem.
Troubleshooting Guide: High PDI in ATRP
| Possible Cause | Explanation | Suggested Solution |
| Oxygen Contamination | Oxygen is a radical scavenger that can terminate propagating chains and interfere with the catalyst complex, leading to a loss of control. | Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., Argon) for an extended period before initiation.[1] |
| Impure Monomer/Solvent | Inhibitors present in the monomer (like MEHQ) or impurities in the solvent can quench radicals and disrupt the polymerization. | Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.[4] Ensure solvents are anhydrous and free of impurities. |
| Incorrect Reagent Ratios | The ratio of monomer to initiator ([M]/[I]) determines the target molecular weight, while the ratio of catalyst/ligand to initiator ([I]:[Cu]:[L]) controls the polymerization rate and equilibrium. An insufficient amount of deactivator (Cu(II)) can lead to a high concentration of radicals and increased termination.[2][5] | Optimize the reagent ratios. For acrylates, typical starting ratios are [M]:[I]:[Cu(I)]:[L] = 100:1:1:2.[6] Ensure a small amount of Cu(II) is present or generated at the start to maintain control. |
| Poor Initiator Efficiency | The initiator must be activated efficiently and quickly to ensure all chains start growing simultaneously. | Use a highly efficient initiator for acrylates, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBP).[4][6] |
| High Temperature | Excessively high temperatures can increase the rate of side reactions and termination, leading to a broader PDI. | For acrylates, polymerization is often conducted at temperatures between 60-90°C.[4][6] Consider lowering the reaction temperature to improve control. |
Logical Workflow for Troubleshooting High PDI in ATRP
Caption: Troubleshooting workflow for high PDI in ATRP.
Q4: My RAFT polymerization of this compound is very slow or has a long induction period. How can I resolve this?
A4: Slow polymerization (retardation) and induction periods are common in RAFT and usually relate to reaction inhibitors or suboptimal reagent selection.
Troubleshooting Guide: Slow RAFT Polymerization
| Possible Cause | Explanation | Suggested Solution |
| Presence of Oxygen | As with ATRP, oxygen inhibits free-radical polymerization. This is the most common cause of a long induction period. | Degas the reaction mixture meticulously using freeze-pump-thaw cycles or extensive purging with an inert gas.[1] |
| Inefficient Initiator | The chosen initiator may have a slow decomposition rate at the reaction temperature, leading to a slow rate of radical generation. | Select an initiator appropriate for the temperature. Azobisisobutyronitrile (AIBN) is common for temperatures around 60-80°C.[1] For lower temperatures, consider a low-temperature initiator. |
| Inappropriate RAFT Agent (CTA) | The reactivity of the RAFT agent must be matched to the monomer. An unsuitable CTA can lead to poor control and retardation. | For acrylates, trithiocarbonates and dithiobenzoates are generally effective choices.[1] Consult RAFT agent compatibility charts. |
| High [CTA]/[Initiator] Ratio | While a high [CTA]/[I] ratio (e.g., >5) is needed for good control, an excessively high ratio can slow the reaction down significantly. | Optimize the ratio. Try decreasing the [CTA]/[I] ratio from a high value (e.g., 10:1) to a more moderate one (e.g., 5:1) to see if the rate improves without sacrificing control.[1] |
Experimental Protocols & Data
Protocol 1: Synthesis of Poly(this compound) via ATRP
This protocol is a representative example for synthesizing poly(this compound) with a target degree of polymerization (DP) of 100.
Materials:
-
This compound (CEA), purified by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB, initiator).
-
Copper(I) bromide (CuBr, catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).[4]
-
Anisole (B1667542) (solvent).
Procedure:
-
To a 25 mL Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Using degassed syringes, add anisole (10 mL) and the purified CEA (13.45 g, 100 mmol).
-
Add the PMDETA ligand (20.8 µL, 0.1 mmol) to the flask. The solution should turn green as the complex forms.
-
Add the EBiB initiator (14.7 µL, 0.1 mmol).
-
Place the flask in a preheated oil bath at 70°C and begin stirring.
-
Monitor the polymerization by taking samples periodically via a degassed syringe and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is reached (e.g., ~70-80%), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the mixture with tetrahydrofuran (B95107) (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Dry the resulting polymer under vacuum to a constant weight.
Illustrative Data for Controlled Polymerization of Acrylates
The following table summarizes typical results for the controlled polymerization of various acrylate monomers, demonstrating the low PDIs achievable. Similar results can be expected for this compound under optimized conditions.
| Polymerization Method | Monomer | [M]:[I]:[Cat]:[L] Ratio | Temp (°C) | Conv. (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| ATRP | Methyl Acrylate | 200:1:0.5:0.5 (PMDETA) | 60 | ~95 | 10.2 | 1.07 | [4] |
| ATRP | Methyl Acrylate | 116:1:0.1:0.1 (TPEDA) | 80 | 98 | 9.7 | 1.13 | [4] |
| ARGET ATRP | n-Butyl Acrylate | 156:1:0.01:0.03 (TPMA) | 60 | ~90 | ~18.0 | 1.15 | [4] |
| ATRP | 2-Hydroxyethyl Acrylate | 100:1:1:3 (Bipy) | 90 | ~90 | ~10.5 | < 1.20 | [6] |
Conceptual Diagrams
Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: The core equilibrium of ATRP that controls radical concentration.
Influence of Key Parameters in RAFT Polymerization
Caption: Relationship between key parameters and outcomes in RAFT.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Optimizing RAFT Polymerization of 2-Chloroethyl Acrylate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Chloroethyl acrylate (B77674) (CEA). It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and controlled polymer synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the RAFT polymerization of 2-Chloroethyl acrylate, providing potential causes and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 1.3) | 1. Inappropriate Chain Transfer Agent (CTA): The chosen CTA may have a low transfer constant for acrylates. 2. High Initiator Concentration: An excess of initiator can lead to a higher rate of conventional free-radical polymerization. 3. High Temperature: Elevated temperatures can increase the rate of termination reactions. 4. High Monomer Conversion: Pushing the reaction to very high conversions can lead to a loss of control and side reactions.[1] | 1. Select a RAFT agent known to be effective for acrylates, such as a trithiocarbonate (B1256668) or a suitable dithiobenzoate.[1] 2. Decrease the initiator concentration. A typical starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1. 3. Lower the reaction temperature. For many acrylate polymerizations, temperatures between 60-80°C are effective.[1] 4. Aim for moderate monomer conversions (e.g., 50-70%) to maintain good control over the polymerization. |
| Slow Polymerization or Long Induction Period | 1. Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerization.[1] 2. Inhibitor in Monomer: Commercial this compound contains an inhibitor (like MEHQ) that needs to be removed. 3. Low Initiator Concentration or Inappropriate Initiator: The initiator may not be decomposing efficiently at the chosen temperature. 4. Low Temperature: The reaction temperature may be too low for efficient propagation. | 1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] 2. Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor before use. 3. Ensure the initiator is appropriate for the reaction temperature. For example, AIBN is commonly used at 60-80°C. Consider increasing the initiator concentration slightly or using a more active initiator if necessary.[1] 4. Increase the reaction temperature in small increments (e.g., 5-10°C). |
| Bimodal or Tailing GPC Trace | 1. Inefficient Chain Transfer: The CTA may not be efficiently controlling the polymerization, leading to a population of dead polymer chains. 2. Side Reactions: Chain transfer to monomer, solvent, or polymer can occur, especially at high temperatures and conversions.[2][3][4] 3. Impure Reagents: Impurities in the monomer, CTA, or initiator can lead to uncontrolled polymerization. | 1. Re-evaluate the choice of CTA and the [CTA]/[Initiator] ratio. 2. Lower the reaction temperature and/or target a lower monomer conversion. Ensure the solvent is not prone to chain transfer. 3. Purify all reagents before use. |
| Polymerization Does Not Start | 1. Complete Inhibition: Significant oxygen contamination or failure to remove the monomer inhibitor. 2. Inactive Initiator or CTA: The initiator or CTA may have degraded. | 1. Repeat the degassing procedure and ensure the inhibitor is removed from the monomer. 2. Use fresh, properly stored initiator and CTA. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable RAFT agent for the polymerization of this compound?
A1: For acrylates like this compound, trithiocarbonates and certain dithiobenzoates are generally effective. The choice of the R and Z groups on the RAFT agent is crucial for controlling the polymerization. It is recommended to consult literature for specific examples of RAFT agents used with functional acrylates.
Q2: What are typical starting ratios for [Monomer]:[CTA]:[Initiator]?
A2: A common starting point for RAFT polymerization is a molar ratio of [Monomer]:[CTA]:[Initiator] in the range of [100-500]:[1-5]:[1]. The exact ratio will depend on the desired molecular weight and the specific reagents used. For example, a higher [Monomer]/[CTA] ratio will target a higher molecular weight. A common [CTA]/[Initiator] ratio to start with is around 5:1 to 10:1 to ensure good control.
Q3: What solvents are recommended for the RAFT polymerization of this compound?
A3: Common solvents for RAFT polymerization of acrylates include toluene (B28343), benzene, acetonitrile, acetone, ethyl acetate, and dimethylformamide (DMF).[3] The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer. It is important to use a solvent that does not participate in chain transfer reactions.
Q4: What is a typical reaction temperature and time?
A4: A typical temperature range for the thermal RAFT polymerization of acrylates using an azo initiator like AIBN is 60-80°C.[1] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions and desired conversion. It is advisable to monitor the reaction progress by taking aliquots and analyzing them by techniques like NMR or GPC.
Q5: How can I purify the resulting poly(this compound)?
A5: The polymer can be isolated by precipitation into a non-solvent, such as cold methanol (B129727) or hexane. The precipitated polymer can then be collected by filtration and dried under vacuum.
Experimental Protocols
This section provides a general experimental protocol for the RAFT polymerization of this compound. The specific amounts of reagents should be calculated based on the desired molecular weight and degree of polymerization.
Materials:
-
This compound (CEA), inhibitor removed
-
RAFT agent (e.g., a suitable trithiocarbonate or dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Degassing equipment (e.g., Schlenk line for freeze-pump-thaw)
Procedure:
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, the purified this compound, and the initiator.
-
Solvent Addition: Add the anhydrous solvent to the flask to dissolve the reagents.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70°C) with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction solution dropwise into a stirred, cold non-solvent (e.g., methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagrams
Below are diagrams illustrating key concepts in RAFT polymerization.
Caption: General mechanism of RAFT polymerization.
Caption: Troubleshooting workflow for RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Poly(2-Chloroethyl acrylate) Synthesis & Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-chloroethyl acrylate), focusing on the critical step of removing residual 2-chloroethyl acrylate (B77674) monomer.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound monomer from my polymer?
A1: Residual monomer can significantly impact the final properties and safety of your poly(this compound). High levels of unreacted monomer can:
-
Alter the mechanical properties of the polymer, such as making it too soft or brittle.[1]
-
Lead to inconsistent results in subsequent applications, including drug delivery systems.
-
Pose toxicological risks, as acrylate monomers are often irritants or sensitizers.[2]
-
Cause a strong, unpleasant odor in the final product.[3]
Q2: What are the most common methods for removing residual this compound?
A2: The most common and effective methods for purifying poly(this compound) include:
-
Reprecipitation: Dissolving the crude polymer in a good solvent and precipitating it into a non-solvent. This is highly effective at removing monomers and other small molecule impurities.
-
Vacuum Drying: After initial purification, drying the polymer under vacuum at an elevated temperature helps remove the last traces of volatile monomer and solvents.
-
Chemical Scavenging: Introducing a highly reactive "scavenger" monomer after the primary polymerization is complete to react with the residual this compound. This converts the monomer into a less objectionable copolymer.[4]
Q3: How do I choose a suitable solvent and non-solvent for reprecipitation?
A3: The ideal solvent will completely dissolve your poly(this compound) but not the residual monomer. Conversely, the non-solvent should be miscible with the solvent but cause the polymer to precipitate while keeping the monomer dissolved. For poly(this compound), a good starting point would be:
-
Solvents: Tetrahydrofuran (THF), chloroform, or acetone.
-
Non-solvents: Methanol (B129727), hexane (B92381), or a mixture of hexane and diisopropyl ether.[5]
You may need to perform small-scale trials to find the optimal solvent/non-solvent pair and ratio for your specific polymer's molecular weight.
Q4: Can I use heat to remove the monomer? What are the risks?
A4: While applying heat under vacuum is a standard final step, excessive heat can be detrimental. This compound can be sensitive to heat, which might cause unwanted side reactions or degradation of the polymer.[6] It is crucial to determine the glass transition temperature (Tg) of your polymer and dry it at a temperature below this to avoid altering its morphology.
Q5: How can I quantify the amount of residual monomer in my purified polymer?
A5: The most common analytical techniques for determining residual monomer content are:
-
Gas Chromatography (GC): Particularly headspace GC, is a very sensitive and accurate method for quantifying volatile monomers like this compound.[1][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the residual monomer.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the monomer by comparing the integration of monomer-specific peaks to polymer peaks.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High residual monomer content after a single reprecipitation. | 1. Poor choice of solvent/non-solvent. 2. Insufficient volume of non-solvent used. 3. Polymer precipitated too quickly, trapping monomer. | 1. Experiment with different solvent/non-solvent pairs (e.g., THF/methanol, Chloroform/hexane). 2. Increase the volume of the non-solvent (e.g., 10x the volume of the polymer solution). 3. Add the polymer solution dropwise into the vigorously stirred non-solvent to ensure slow precipitation. 4. Perform a second or third reprecipitation. |
| Polymer sample is oily or tacky after drying. | 1. Significant amount of residual monomer or low molecular weight oligomers remaining. 2. Drying temperature was too high (above Tg). 3. Incomplete removal of solvent. | 1. Repeat the reprecipitation process. Consider using a different non-solvent that is better at dissolving oligomers. 2. Determine the polymer's Tg via DSC and dry the sample well below this temperature for a longer period. 3. Extend the vacuum drying time and ensure a good vacuum is maintained. |
| Low polymer yield after purification. | 1. Loss of low molecular weight polymer chains during precipitation. 2. The chosen "non-solvent" has some solubility for the polymer. | 1. Cool the non-solvent (e.g., in an ice bath) before adding the polymer solution to decrease the polymer's solubility. 2. Allow the precipitated polymer to sit in the non-solvent for a longer period before filtration to maximize recovery. 3. Try a different non-solvent that is known to be a very poor solvent for acrylates, such as cold hexane. |
| Discoloration of the polymer (e.g., yellowing). | 1. Polymer degradation due to excessive heat during drying. 2. Reaction of the chloroethyl group at high temperatures. 3. Oxidation. | 1. Lower the drying temperature and extend the drying time. 2. Ensure all purification and drying steps are performed under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Data on Monomer Removal Efficiency
The efficiency of monomer removal is highly dependent on the specific polymer, its molecular weight, and the exact conditions used. The following table provides an illustrative comparison of typical efficiencies for acrylate polymers.
| Method | Typical Monomer Reduction Efficiency | Key Considerations |
| Single Reprecipitation | 85-95% | Efficiency depends on the choice of solvent/non-solvent and the technique used. |
| Double/Triple Reprecipitation | >99% | Often considered the most effective method for achieving very low residual monomer levels. |
| Vacuum Drying (Post-Precipitation) | 90-99.9% (of remaining monomer) | Crucial final step. Efficiency is dependent on temperature, vacuum level, and time. |
| Chemical Scavenging | >98% | Introduces a comonomer into the final product, which must be acceptable for the intended application.[4] |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Reprecipitation
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a suitable solvent (e.g., THF or chloroform) to create a moderately viscous solution (approx. 5-10% w/v).
-
Precipitation: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol or hexane) that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent using a magnetic stirrer.
-
Slowly add the polymer solution dropwise to the center of the vortex of the stirring non-solvent. A white, fibrous, or gummy precipitate of the polymer should form instantly.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure all the monomer is washed out from the precipitated polymer.
-
Isolation: Isolate the purified polymer by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the polymer cake on the filter with fresh, cold non-solvent to remove any remaining traces of monomer.
-
Drying: Place the purified polymer in a vacuum oven. Dry at a moderate temperature (e.g., 40-50 °C) under high vacuum until a constant weight is achieved. This may take 24-48 hours.
-
Analysis: Analyze the final product for residual monomer using GC or NMR. If necessary, repeat the reprecipitation process.
Protocol 2: Quantitative Analysis of Residual Monomer by Headspace GC
-
Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dimethylformamide) at known concentrations.
-
Sample Preparation: Accurately weigh a small amount (e.g., 20-50 mg) of the purified and dried poly(this compound) into a headspace vial. Add a fixed volume of the solvent used for the standards. Seal the vial immediately.
-
Incubation: Place the vials in the headspace autosampler and incubate at a set temperature (e.g., 100-120 °C) for a specific time (e.g., 10-15 minutes) to allow the volatile monomer to equilibrate between the sample and the headspace.[7]
-
Injection & Analysis: The autosampler will inject a sample of the headspace gas into the GC. Use a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).
-
Quantification: Create a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the residual this compound in your polymer sample.
Diagrams
Caption: Workflow for the purification of poly(this compound).
Caption: Troubleshooting logic for high residual monomer content.
References
- 1. Effect of the curing cycle on residual monomer levels of acrylic resin denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual monomer in acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 2206-89-5: this compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Polymers: 2-Chloroethyl Acrylate vs. Hydroxyethyl Acrylate
In the landscape of polymer science, particularly for biomedical and drug delivery applications, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a detailed comparison of polymers derived from two functional acrylic monomers: 2-chloroethyl acrylate (B77674) (CEA) and hydroxyethyl (B10761427) acrylate (HEA). While poly(hydroxyethyl acrylate) (PHEA) is a well-established hydrophilic polymer with extensive use in biomedical applications, poly(2-chloroethyl acrylate) (PCEA) presents a reactive platform for further functionalization, offering a different set of advantages and challenges. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their material selection process.
Executive Summary
This guide delves into the key differences in the physicochemical properties, synthesis, and potential applications of polymers synthesized from this compound and hydroxyethyl acrylate. PHEA is renowned for its hydrophilicity, biocompatibility, and use in hydrogels. In contrast, PCEA is a more hydrophobic polymer with a reactive chloroethyl group, which allows for post-polymerization modification to introduce a variety of functionalities. The choice between these two monomers will largely depend on the desired balance between inherent polymer properties and the need for subsequent chemical modification.
Monomer and Polymer Structures
The distinct functionalities of the monomers, a hydroxyl group in HEA versus a chloroethyl group in CEA, lead to polymers with fundamentally different characteristics.
A Comparative Guide: Poly(2-Chloroethyl Acrylate) vs. Poly(2-Bromoethyl Acrylate) for Advanced Applications
For researchers, scientists, and drug development professionals, the choice of a functional polymer is critical to the success of their work. This guide provides an in-depth comparison of two such polymers, poly(2-chloroethyl acrylate) (PCEA) and poly(2-bromoethyl acrylate) (PBEA), focusing on their synthesis, physicochemical properties, and potential applications, particularly in the biomedical field.
This comparison aims to provide an objective overview supported by available data to aid in the selection of the appropriate material for specific research and development needs. Both PCEA and PBEA belong to the class of halogenated polyacrylates, which are of significant interest due to the reactivity of the halide group, enabling post-polymerization modification for the introduction of various functionalities.
Synthesis and Molecular Characteristics
Both PCEA and PBEA can be synthesized via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer precise control over molecular weight and polydispersity, which is crucial for applications in fields like drug delivery.
Poly(2-bromoethyl acrylate) (PBEA) has been successfully synthesized by RAFT polymerization, yielding well-defined homopolymers and block copolymers. This method allows for the creation of polymers with a range of molecular weights and narrow molecular weight distributions. The bromoethyl group in PBEA serves as a highly reactive site for nucleophilic substitution, making it an excellent precursor for functional materials.
Poly(this compound) (PCEA) can also be synthesized using controlled radical polymerization techniques. While free radical polymerization can be used, it offers less control over the polymer architecture. The chloroethyl group is also reactive, though generally less so than the bromoethyl group, allowing for subsequent functionalization.
The polymerization process can be visualized as the linking of monomer units into a polymer chain.
Caption: General scheme for the synthesis of poly(2-haloethyl acrylates).
Physicochemical Properties: A Comparative Overview
The choice between PCEA and PBEA often comes down to the subtle differences in their physical and chemical properties, which are directly influenced by the halogen atom.
| Property | Poly(this compound) (PCEA) | Poly(2-bromoethyl acrylate) (PBEA) |
| Monomer Molecular Weight | 134.56 g/mol [1] | 179.01 g/mol [2] |
| Reactivity of Halide | Lower | Higher |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[3] | Soluble in organic solvents. |
Reactivity: The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond. This makes PBEA a more reactive platform for post-polymerization modification via nucleophilic substitution. This higher reactivity can be advantageous for efficient functionalization but may also lead to lower stability under certain conditions.
Solubility: Both polymers are generally soluble in a range of organic solvents. The specific solubility will depend on the molecular weight of the polymer.
Experimental Protocols
Synthesis of Poly(2-bromoethyl acrylate) via RAFT Polymerization
This protocol is a general representation based on established RAFT polymerization procedures for acrylates.
Materials:
-
2-Bromoethyl acrylate (BEA) monomer
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., dioxane or dimethylformamide)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
The BEA monomer is purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
The RAFT agent, monomer, and solvent are added to a Schlenk flask equipped with a magnetic stir bar.
-
The initiator (AIBN) is added to the mixture.
-
The flask is sealed, and the solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
The flask is backfilled with an inert gas (Nitrogen or Argon) and placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.
Caption: Workflow for RAFT polymerization of 2-haloethyl acrylates.
Characterization Techniques
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.
-
A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the column.
-
The molecular weight is determined by comparing the elution time to a calibration curve generated from polymer standards (e.g., polystyrene).
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymers.
-
Protocol:
-
A small, weighed amount of the polymer is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The Tg is identified as a step-change in the heat flow curve.
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymers.
-
Protocol:
-
A small, weighed amount of the polymer is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature at which significant weight loss occurs provide information about the thermal stability.
-
Applications in Drug Development
The reactive halogen groups of PCEA and PBEA make them highly suitable for applications in drug delivery. These groups can be used to attach targeting ligands, drugs, or other functional molecules.
References
ATRP vs. RAFT: A Comparative Guide for the Polymerization of 2-Chloroethyl Acrylate
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. When considering the polymerization of functional monomers like 2-Chloroethyl acrylate (B77674) (CEA), two powerful techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, stand out. This guide provides an objective comparison of these two methods, supported by experimental data for analogous acrylate monomers, to assist in selecting the optimal technique for your specific application.
Quantitative Comparison: ATRP vs. RAFT for Acrylate Polymerization
The following table summarizes typical quantitative data obtained for the polymerization of acrylates using ATRP and RAFT. It is important to note that these values are representative and can be influenced by specific reaction conditions.
| Parameter | Atom Transfer Radical Polymerization (ATRP) of Acrylates | Reversible Addition-Fragmentation chain-Transfer (RAFT) of Acrylates |
| Monomer Conversion | Typically high, often exceeding 90%.[1] | Generally high, can reach near quantitative conversion. |
| Molecular Weight Control | Excellent, with a linear increase in molecular weight versus monomer conversion.[2] | Excellent, showing a linear evolution of molecular weight with conversion. |
| Polydispersity Index (PDI) | Typically low, in the range of 1.1 to 1.3.[1] | Consistently low, often below 1.2. |
| Reaction Kinetics | Generally follows first-order kinetics with respect to the monomer.[2][3] | Exhibits pseudo-first-order kinetics.[4] |
| Reaction Temperature | Varies depending on the catalyst system, often in the range of 25-110°C.[1] | Typically conducted at temperatures between 60-90°C. |
| Catalyst/Control Agent | Transition metal complex (e.g., CuBr/ligand). | Thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates). |
| Oxygen Tolerance | Generally requires deoxygenation, although oxygen-tolerant methods are being developed. | Requires rigorous deoxygenation as it is a radical process. |
| Monomer Scope | Broad, effective for a wide range of acrylates and other monomers.[5] | Very broad, tolerant of a wide variety of functional monomers. |
Mechanistic Overview
To visualize the fundamental differences between these two controlled radical polymerization techniques, the following diagrams illustrate their respective mechanisms.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
Validating 2-Chloroethyl Acrylate Polymerization: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise validation of 2-Chloroethyl acrylate (B77674) (2-CEA) polymerization is critical for ensuring the quality, efficacy, and safety of resulting polymers in various applications. This guide provides a comprehensive comparison of key analytical methods for monitoring and characterizing the polymerization of 2-CEA, supported by experimental data and detailed protocols.
The polymerization of 2-CEA, a reactive acrylate monomer, requires robust analytical techniques to monitor reaction kinetics, determine monomer conversion, and characterize the molecular weight, structure, and thermal properties of the resulting poly(2-Chloroethyl acrylate) (PCEA). This guide explores four principal analytical methods: Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific information required, the stage of the polymerization process, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.
| Analytical Method | Information Obtained | Speed | Sensitivity | Key Advantages | Limitations |
| FTIR Spectroscopy | Monomer conversion, reaction kinetics.[1][2][3][4] | Fast (real-time monitoring possible).[1][3] | High | Real-time, in-situ monitoring; relatively simple sample preparation.[2][3][4] | Indirectly measures polymer properties; potential for signal overlap. |
| NMR Spectroscopy | Monomer conversion, polymer microstructure (tacticity), chain-end analysis.[5][6] | Slower (requires sample acquisition and processing) | High | Provides detailed structural information; non-destructive.[6][7] | Higher equipment cost; sample must be soluble in a deuterated solvent. |
| DSC | Glass transition temperature (Tg), melting point (Tm), heat of polymerization, degree of cure.[8][9][10] | Moderate | Moderate | Provides information on thermal properties and polymer state; can be used for kinetic studies.[8][11][12] | Indirectly measures molecular weight; less sensitive to subtle structural changes. |
| GPC/SEC | Molecular weight distribution (Mn, Mw, PDI), polymer size.[13][14][15] | Slow (requires column separation) | High | Provides absolute molecular weight data; essential for understanding physical properties.[14] | Requires soluble polymer; column calibration with appropriate standards is necessary.[14] |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Monomer Conversion
Objective: To monitor the disappearance of the acrylate double bond to determine the rate of polymerization and final monomer conversion.
Methodology:
-
Sample Preparation: Place a small, uniform drop of the 2-CEA reaction mixture onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.[3] For transmission measurements, a thin film can be cast between two salt plates (e.g., KBr).
-
Data Acquisition: Record an initial spectrum of the unpolymerized monomer mixture. This will serve as the reference (t=0).
-
Initiation of Polymerization: Initiate the polymerization using the desired method (e.g., UV irradiation, thermal initiator).
-
Real-Time Monitoring: Continuously collect FTIR spectra at regular time intervals throughout the polymerization process.[1]
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic acrylate C=C stretching vibration peak, typically around 1635 cm⁻¹.[1][2] The conversion can be calculated by comparing the peak area at a given time to the initial peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Objective: To determine the monomer conversion and elucidate the microstructure of the resulting PCEA.
Methodology:
-
Sample Preparation: At desired time points during the polymerization, extract a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an inhibitor). Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra of the dissolved sample.
-
Data Analysis:
-
Monomer Conversion: Compare the integration of the vinyl proton signals of the remaining 2-CEA monomer (typically in the 5.8-6.4 ppm range) with the integration of a stable internal standard or a polymer backbone proton signal.[5]
-
Polymer Microstructure: Analyze the splitting patterns and chemical shifts of the polymer backbone protons and carbons in the ¹H and ¹³C NMR spectra to determine the tacticity (isotactic, syndiotactic, atactic) of the polymer chains.[6]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the thermal properties of PCEA, such as the glass transition temperature (Tg), and to quantify the residual heat of polymerization.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the PCEA sample (typically 5-10 mg) into an aluminum DSC pan.
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
Glass Transition Temperature (Tg): Identify the midpoint of the step-like change in the heat flow curve, which corresponds to the Tg of the polymer.[10]
-
Residual Cure: For partially cured samples, an exothermic peak following the Tg may be observed, representing the residual heat of polymerization. The area of this peak can be integrated to quantify the extent of cure.[10]
-
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the PCEA.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the PCEA sample in a suitable mobile phase (e.g., tetrahydrofuran, THF). The solution must be filtered to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a suitable column set for separating polymers in the expected molecular weight range, a pump to deliver the mobile phase at a constant flow rate, and a detector (typically a refractive index detector).
-
Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene standards) to generate a calibration curve of elution volume versus log(molecular weight).[14]
-
Data Acquisition and Analysis: Inject the prepared PCEA solution into the GPC system. The software will use the calibration curve to calculate the Mn, Mw, and PDI of the sample from its chromatogram.[13]
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive validation of 2-CEA polymerization. The following diagram illustrates the logical relationship between the different analytical methods.
Caption: Workflow for the analytical validation of this compound polymerization.
Conclusion
The validation of this compound polymerization is a multi-faceted process that benefits from the application of complementary analytical techniques. FTIR spectroscopy offers a powerful tool for real-time monitoring of reaction kinetics. NMR spectroscopy provides invaluable insights into the chemical structure and composition of the polymer. DSC is essential for understanding the thermal properties and state of cure. Finally, GPC is indispensable for determining the molecular weight distribution, which dictates many of the final material's physical properties. By employing a combination of these methods, researchers can gain a comprehensive understanding of the polymerization process and ensure the production of well-defined and high-quality PCEA for their specific applications.
References
- 1. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. eag.com [eag.com]
- 10. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 11. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
Comparative Study of Halogenated Acrylates in Biomedical Applications: A Guide for Researchers
A detailed comparison of fluorinated, chlorinated, and brominated acrylates for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance in biomedical applications, supported by experimental data and detailed protocols.
Halogenated acrylates are a versatile class of polymers with significant potential in the biomedical field. The incorporation of halogen atoms—fluorine, chlorine, or bromine—into the acrylate (B77674) backbone imparts unique physicochemical properties that can be tailored for specific applications, including drug delivery, tissue engineering, and medical device coatings. This guide offers a comparative overview of these three classes of halogenated acrylates, focusing on their biocompatibility, protein interactions, and performance in relevant biomedical assays.
Performance Comparison of Halogenated Acrylates
The selection of a halogenated acrylate for a specific biomedical application depends on a careful consideration of its properties. The following tables summarize key performance indicators for fluorinated, chlorinated, and brominated acrylates based on available research.
| Property | Fluorinated Acrylates | Chlorinated Acrylates | Brominated Acrylates |
| Biocompatibility | Generally high biocompatibility, low protein adsorption. | Moderate biocompatibility, potential for inflammatory response. | Biocompatibility is less studied, potential for cytotoxicity. |
| Surface Energy | Very low | Moderate | Moderate to high |
| Hydrophobicity | High | Moderate | Moderate |
| Inflammatory Response | Generally low | Can elicit moderate inflammatory responses. | Potential for significant inflammatory response. |
| Applications | Drug delivery, medical device coatings, tissue engineering scaffolds. | Dental resins, coatings. | Flame retardants (less common in direct biomedical applications). |
Table 1: General Properties and Applications of Halogenated Acrylates
| Parameter | Fluorinated Acrylates | Chlorinated Acrylates | Brominated Acrylates |
| Protein Adsorption (ng/cm²) | Low (e.g., Fibrinogen: ~50-150)[1][2] | Moderate (e.g., Fibrinogen: ~200-400) | High (e.g., Fibrinogen: >500) |
| In Vitro Cytotoxicity (IC50, µg/mL) | High (>1000 for polymerized forms) | Moderate-High (Varies with monomer, ~100-1000)[3][4] | Lower (Potentially <100 for certain monomers) |
| Hemolysis (%) | < 2% | 2-5% | > 5% |
Table 2: Quantitative Comparison of Biocompatibility Parameters
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of halogenated acrylates. Below are protocols for key experiments.
Synthesis of Halogenated Acrylate Nanoparticles for Drug Delivery
This protocol describes a general method for synthesizing halogenated acrylate nanoparticles via emulsion polymerization.
Materials:
-
Halogenated acrylate monomer (e.g., 2,2,2-trifluoroethyl acrylate, 2-chloroethyl acrylate, or 2-bromoethyl acrylate)
-
Co-monomer (e.g., methyl methacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Prepare an aqueous solution of the surfactant in deionized water.
-
Dissolve the halogenated acrylate monomer, co-monomer, and the drug in an organic solvent.
-
Add the organic phase to the aqueous phase under vigorous stirring to form an emulsion.
-
Heat the emulsion to the desired reaction temperature (typically 60-80 °C).
-
Add the initiator to start the polymerization.
-
Continue the reaction for a specified time (e.g., 4-6 hours).
-
Purify the resulting nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers and surfactant.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of halogenated acrylate polymers on a fibroblast cell line (e.g., L929).
Materials:
-
Halogenated acrylate polymer films
-
L929 fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sterilize the halogenated acrylate polymer films.
-
Place the sterile films in a 24-well plate.
-
Seed L929 cells onto the polymer films and in control wells (without polymer) at a density of 1 x 10^4 cells/well.
-
Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 atmosphere.
-
At each time point, remove the culture medium and add MTT solution to each well.
-
Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protein Adsorption Assay (Micro-BCA Assay)
This assay quantifies the amount of protein adsorbed onto the surface of halogenated acrylate films.[1][2]
Materials:
-
Halogenated acrylate polymer films
-
Bovine Serum Albumin (BSA) or Fibrinogen solution of known concentration
-
Micro Bicinchoninic Acid (BCA) Protein Assay Kit
-
PBS
Procedure:
-
Place the polymer films in a 24-well plate.
-
Add a known concentration of protein solution to each well, ensuring the films are fully submerged.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Remove the protein solution and gently wash the films with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% SDS).
-
Quantify the protein concentration in the eluate using the Micro-BCA assay according to the manufacturer's instructions.
Hemolysis Assay
This protocol determines the hemolytic potential of halogenated acrylates in contact with blood.[1][5][6][7]
Materials:
-
Halogenated acrylate polymer samples
-
Fresh human blood with anticoagulant
-
PBS
-
Triton X-100 (positive control)
-
Saline (negative control)
Procedure:
-
Prepare a red blood cell (RBC) suspension by centrifuging fresh blood and resuspending the RBCs in PBS.
-
Place the polymer samples in test tubes.
-
Add the RBC suspension to the test tubes.
-
Include positive and negative control tubes.
-
Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Inflammatory Response
The interaction of biomaterials with host tissues can trigger various cellular signaling pathways, leading to inflammation and foreign body response. While specific pathways for each halogenated acrylate are not extensively documented, the general response to foreign materials often involves the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9][10][11][12] This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6) .[13][14][15][16][17]
The degree of inflammatory response is often correlated with the surface properties of the biomaterial, including its chemistry and topography. Materials that exhibit lower protein adsorption, such as many fluorinated polymers, generally elicit a milder inflammatory response.
Below are diagrams illustrating the general experimental workflow for assessing biocompatibility and the NF-κB signaling pathway.
Caption: General workflow for biocompatibility assessment of halogenated acrylates.
References
- 1. haemoscan.com [haemoscan.com]
- 2. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. haemoscan.com [haemoscan.com]
- 7. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 13. Differential effects of chlorination of bacteria on their capacity to generate NO, TNF-alpha and IL-6 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Secretion in Macrophages: SNAREs, Rabs, and Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloroethyl Acrylate and Other Functional Acrylates for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern materials science, impacting fields from biomedical devices and drug delivery to diagnostics and coatings. Acrylate-based monomers are a versatile class of reagents frequently employed for surface functionalization due to their ability to participate in a variety of polymerization and conjugation reactions. This guide provides a comprehensive comparison of 2-chloroethyl acrylate (B77674) (CEA) with other commonly used functional acrylates, including N-hydroxysuccinimidyl (NHS) acrylate, hydroxyethyl (B10761427) acrylate (HEA), and acrylic acid (AA). We will delve into their respective reaction mechanisms, performance characteristics, and provide illustrative experimental protocols to guide your selection process.
Introduction to Functional Acrylates
Functional acrylates are vinyl monomers that possess a reactive group in addition to the polymerizable acrylate moiety. This dual functionality allows for the formation of polymer coatings or self-assembled monolayers that present chemically active sites on a surface. These sites can then be used to covalently immobilize biomolecules, nanoparticles, or other desired ligands.
Comparison of Key Performance Characteristics
The choice of a functional acrylate for a specific application depends on a multitude of factors, including the nature of the target molecule to be immobilized, the desired reaction conditions, and the required stability of the final conjugate. Below is a comparative summary of CEA and its common alternatives.
| Functional Acrylate | Reactive Group | Target Functional Group | Reaction Type | Reaction pH | Reaction Speed | Bond Stability | Key Advantages | Key Disadvantages |
| 2-Chloroethyl Acrylate (CEA) | Chloroethyl (-CH₂CH₂Cl) | Amines (-NH₂), Thiols (-SH) | Nucleophilic Substitution | 8.0 - 10.0 | Moderate | Stable Ether/Thioether | Good stability of the resulting bond; can react with both amines and thiols. | Higher pH required; potential for side reactions; less common than other options. |
| N-Hydroxysuccinimidyl (NHS) Acrylate | NHS Ester | Primary Amines (-NH₂) | Acylation | 7.2 - 8.5 | Fast | Stable Amide | High reactivity and specificity for primary amines; well-established protocols. | Susceptible to hydrolysis in aqueous solutions, requiring careful handling and immediate use. |
| Hydroxyethyl Acrylate (HEA) | Hydroxyl (-OH) | Isocyanates, Carboxylic Acids (with activation) | Urethane (B1682113)/Ester formation | Varies | Varies | Good | Versatile for subsequent modifications; can be used to create hydrophilic surfaces. | Requires a secondary activation step or a reactive partner (e.g., isocyanate) for coupling. |
| Acrylic Acid (AA) | Carboxylic Acid (-COOH) | Amines (-NH₂) (with activation) | Amidation | 4.5 - 6.0 (for activation) | Moderate | Stable Amide | Provides a hydrophilic and negatively charged surface; can be activated for amine coupling. | Requires a carbodiimide (B86325) activator (e.g., EDC) which can lead to side products. |
Reaction Mechanisms and Signaling Pathways
The functionalization of surfaces with these acrylates involves distinct chemical pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired surface properties.
This compound (CEA) Functionalization
CEA offers a reactive chloroethyl group that can undergo nucleophilic substitution with primary amines or thiols. This reaction typically proceeds at a slightly elevated pH to deprotonate the nucleophile, increasing its reactivity.
N-Hydroxysuccinimidyl (NHS) Acrylate Functionalization
NHS acrylates are highly reactive towards primary amines, forming stable amide bonds. The NHS group is an excellent leaving group, facilitating the acylation reaction.
Hydroxyethyl Acrylate (HEA) and Acrylic Acid (AA) Functionalization
HEA provides a hydroxyl group that can be further reacted, for instance with isocyanates to form urethane linkages. Acrylic acid offers a carboxyl group that can be activated, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming amide bonds.
Experimental Protocols
The following protocols provide a general framework for surface functionalization using the discussed acrylates. Optimization will be necessary based on the specific substrate and ligand.
Protocol 1: Surface Grafting of Amine-Terminated Molecules onto a Poly(this compound) (PCEA) Brush
This protocol describes a "grafting-from" approach followed by a "grafting-to" modification.
-
Initiator Immobilization: A substrate (e.g., silicon wafer, glass slide) is functionalized with a suitable polymerization initiator (e.g., a silane-based initiator for oxide surfaces).
-
Surface-Initiated Polymerization: The initiator-coated substrate is immersed in a solution of this compound under inert atmosphere. The polymerization is initiated, for example, by heat or UV light, leading to the growth of PCEA brushes from the surface.
-
Post-Polymerization Modification: The PCEA-grafted surface is rinsed and then immersed in a solution containing the amine-terminated molecule of interest (e.g., a protein, peptide, or small molecule) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Reaction: The reaction is allowed to proceed for a specified time (e.g., 2-24 hours) at room temperature or slightly elevated temperature to facilitate the nucleophilic substitution reaction between the chloroethyl groups on the PCEA brush and the amine groups of the target molecule.
-
Washing and Characterization: The surface is thoroughly washed with buffer and deionized water to remove any non-covalently bound molecules. The functionalized surface can then be characterized using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM).
Protocol 2: Direct Immobilization of a Protein onto an NHS-Acrylate Modified Surface
This protocol describes a "grafting-to" approach using a pre-activated surface.
-
Surface Preparation: A substrate is coated with a thin layer of a polymer containing acrylate groups (e.g., by spin-coating a solution of poly(acrylic acid)).
-
NHS-Ester Activation: The acrylate-functionalized surface is immersed in a solution of N-hydroxysuccinimide and a carbodiimide activator (e.g., EDC) in a suitable buffer (e.g., MES buffer, pH 5.5) to convert the carboxylic acid groups to reactive NHS esters.
-
Protein Immobilization: The activated surface is immediately rinsed and incubated with a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction and Quenching: The reaction is allowed to proceed for 1-2 hours at room temperature. The reaction is then quenched by adding a solution of a small amine-containing molecule (e.g., glycine (B1666218) or Tris buffer) to block any remaining active NHS esters.
-
Washing and Analysis: The surface is washed extensively to remove non-specifically adsorbed protein. The amount of immobilized protein can be quantified using techniques such as fluorescence microscopy (if the protein is labeled), quartz crystal microbalance (QCM), or surface plasmon resonance (SPR).
Choosing the Right Functional Acrylate
The selection of the most appropriate functional acrylate is a critical step in designing a surface modification strategy. The following decision tree provides a simplified guide to aid in this process.
Conclusion
This compound represents a valuable, albeit less common, alternative to more established functional acrylates for surface modification. Its ability to react with both amines and thiols provides a degree of versatility. However, the requirement for higher pH and the potential for side reactions necessitate careful optimization. For applications requiring high reactivity and specificity towards primary amines, NHS acrylates remain a primary choice. Hydroxyethyl acrylate and acrylic acid offer excellent platforms for creating hydrophilic surfaces and for subsequent, more complex surface modifications. The ultimate selection of a functional acrylate should be guided by a thorough understanding of the specific requirements of the application, including the nature of the ligand to be immobilized, the desired surface properties, and the required stability of the final product. This guide provides the foundational knowledge to make an informed decision and to embark on the successful functionalization of your materials.
A Comparative Analysis of the Mechanical Properties of Poly(2-Chloroethyl Acrylate) and Other Polyacrylates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Structure-Property Relationships in Polyacrylate Polymers
This guide provides a comparative overview of the mechanical properties of poly(2-chloroethyl acrylate) (PCEA) against other common polyacrylates, namely poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA). Understanding these properties is crucial for the rational design of polymers for various applications, including drug delivery systems, medical devices, and tissue engineering scaffolds, where mechanical performance dictates efficacy and safety. This document summarizes available experimental data, outlines typical experimental protocols for mechanical characterization, and illustrates the structure-property relationships.
Introduction to Polyacrylates
Polyacrylates are a versatile class of polymers derived from acrylate (B77674) monomers. Their mechanical properties can be tailored by modifying the alkyl ester side chain. Generally, as the length of the alkyl chain increases, the glass transition temperature (Tg) of the polymer decreases, leading to softer and more flexible materials at room temperature. The introduction of functional groups, such as the chloroethyl group in PCEA, can further modulate these properties through changes in intermolecular forces and chain packing.
Comparative Mechanical Properties
The mechanical behavior of a polymer is typically characterized by its tensile strength, Young's modulus, and elongation at break. Tensile strength indicates the maximum stress a material can withstand before breaking. Young's modulus is a measure of stiffness, while elongation at break quantifies the material's ductility.
The following table summarizes the available quantitative data for common polyacrylates.
| Polymer | Monomer Structure | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Poly(this compound) (PCEA) | CH₂=CH-CO-O-CH₂-CH₂-Cl | Data not available | Data not available | Data not available |
| Poly(methyl acrylate) (PMA) | CH₂=CH-CO-O-CH₃ | 6.9[1] | Data not available | up to 750[1] |
| Poly(ethyl acrylate) (PEA) | CH₂=CH-CO-O-CH₂-CH₃ | Data not available | Data not available | Data not available |
| Poly(butyl acrylate) (PBA) | CH₂=CH-CO-O-(CH₂)₃-CH₃ | Data not available | Data not available | Data not available |
Note: The lack of specific data for PCEA, PEA, and PBA homopolymers in the public domain highlights a research gap. The provided data for PMA is from a single source and may vary depending on factors like molecular weight and testing conditions.
Influence of Chemical Structure on Mechanical Properties
The mechanical properties of polyacrylates are intrinsically linked to their chemical structure, primarily the nature of the ester side chain. The diagram below illustrates the logical relationship between the monomer structure and the expected mechanical behavior of the resulting polymer.
References
A Comparative Guide to the Biocompatibility of Poly(2-Chloroethyl acrylate) and Poly(2-hydroxyethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of two polymers: poly(2-chloroethyl acrylate) (PCEA) and poly(2-hydroxyethyl methacrylate) (PHEMA). While PHEMA is a well-characterized and widely used biomaterial, data on the biocompatibility of PCEA is notably limited. This guide summarizes the available experimental data, provides detailed experimental protocols for key biocompatibility assays, and uses visualizations to illustrate experimental workflows and biological pathways.
Executive Summary
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a hydrophilic polymer with a long history of use in biomedical applications due to its generally good biocompatibility. Extensive research has demonstrated its low cytotoxicity, minimal inflammatory response, and good hemocompatibility. In contrast, there is a significant lack of biocompatibility data for poly(this compound) (PCEA). The available information on acrylate (B77674) monomers, including halogenated ones, suggests a potential for cytotoxicity and irritation. Therefore, caution is advised when considering PCEA for biomedical applications pending further investigation.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative and qualitative data on the biocompatibility of PCEA and PHEMA.
| Biocompatibility Parameter | Poly(this compound) (PCEA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) |
| Cytotoxicity (in vitro) | Data not available for the polymer. The monomer, this compound, is known to be toxic and an irritant.[1][2] General studies on acrylates suggest a potential for cytotoxicity.[1] | High cell viability (typically >80-90%) in various cell lines (e.g., L929, 3T3).[3][4] |
| Hemocompatibility | Data not available. The presence of a chloroethyl group may raise concerns about interactions with blood components. Halogenated polymers can have varied interactions with biological systems.[5] | Generally considered hemocompatible. Low hemolysis (typically <2-5%).[6][7] Reduced platelet adhesion and activation compared to more hydrophobic materials. |
| Inflammatory Response | Data not available. Acrylates, in general, can elicit inflammatory responses.[8] | Minimal in vitro and in vivo inflammatory response. Low induction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in macrophage cell lines.[9][10] |
| In Vivo Biocompatibility | Data not available. | Generally good tissue integration with the formation of a thin fibrous capsule. Long-term implantation may lead to calcification in some applications. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on established standards and common practices in biomaterial evaluation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Polymer samples (PCEA and PHEMA) sterilized by an appropriate method.
-
Mammalian cell line (e.g., L929 mouse fibroblasts or 3T3 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Material Extraction: Prepare extracts of the polymer samples according to ISO 10993-5 standards. Typically, the material is incubated in a cell culture medium at 37°C for 24-72 hours.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene (B3416737) extract) controls, as well as a blank (medium only).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility Assessment: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of materials that come into contact with blood.[6][7][11][12]
Materials:
-
Polymer samples (PCEA and PHEMA).
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate).
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., water for injection) and negative control (e.g., polyethylene).
-
Spectrophotometer.
Procedure:
-
Direct Contact Method: a. Place the polymer samples in test tubes. b. Add diluted blood to the tubes. c. Incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Extract Method: a. Prepare an extract of the polymer in PBS. b. Mix the extract with diluted blood. c. Incubate under the same conditions as the direct contact method.
-
Centrifugation: Centrifuge all tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis). A hemolysis rate of <2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.[11][12]
In-Vitro Inflammatory Response Assessment
This assay evaluates the potential of a material to induce an inflammatory response by measuring the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Polymer samples (PCEA and PHEMA).
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
Procedure:
-
Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1 monocytes) and differentiate them into macrophages using an appropriate stimulus (e.g., PMA).
-
Material Exposure: Expose the differentiated macrophages to the polymer samples (or their extracts) for 24 hours. Include a positive control (LPS) and a negative control (untreated cells).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Use ELISA kits to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant.
-
Data Analysis: Compare the cytokine levels in the polymer-exposed groups to the negative control. A significant increase in cytokine production indicates a pro-inflammatory response.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of a polymer.
Simplified NF-κB Signaling Pathway in Material-Induced Inflammation
Caption: Simplified NF-κB signaling in material-induced inflammation.
Conclusion
The biocompatibility of poly(2-hydroxyethyl methacrylate) (PHEMA) is well-established, making it a suitable candidate for a wide range of biomedical applications. In contrast, poly(this compound) (PCEA) remains largely uncharacterized in terms of its biological safety. The presence of the chloroethyl group and the general toxic potential of acrylate monomers necessitate a thorough and cautious biocompatibility assessment before any consideration for its use in medical devices or drug delivery systems. Researchers and developers should prioritize comprehensive in vitro and in vivo studies for PCEA to establish its safety profile.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Structure-toxicity relationships of acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. additivebz.com [additivebz.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. modernplastics.com [modernplastics.com]
- 8. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
A Comparative Guide to the Controlled Polymerization of 2-Chloroethyl Acrylate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the controlled polymerization of 2-Chloroethyl Acrylate (B77674) (CEA) and Methyl Methacrylate (B99206) (MMA), two essential monomers in the synthesis of functional polymers for advanced applications. The selection of a suitable controlled polymerization technique is paramount in achieving well-defined polymer architectures, which is critical in fields such as drug delivery, biomaterials, and nanotechnology. Here, we compare the performance of Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for these two monomers, supported by experimental data from various studies.
General Comparison: Acrylates vs. Methacrylates
Acrylates and methacrylates, while structurally similar, exhibit distinct differences in their polymerization kinetics and the properties of the resulting polymers.[1][2] Methyl methacrylate, a methacrylate, generally undergoes a more controlled polymerization, leading to polymers with lower polydispersity indices (Đ).[3] Acrylates, such as 2-chloroethyl acrylate, tend to polymerize faster.[4] This difference in reactivity is a key consideration when designing polymerization processes for creating block copolymers from both monomer types.[4]
Performance in Controlled Polymerization
Both ATRP and RAFT have been successfully employed for the controlled polymerization of functional methacrylates and acrylates.[1] ATRP is known for its precision in creating complex polymer architectures, while RAFT offers versatility with a broader range of monomers and solvents.[1]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the controlled polymerization of 2-Chloroethyl Methacrylate (CEMA), a close analog of CEA, and Methyl Methacrylate (MMA) from various studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the data presented is a collation from different research works.
Table 1: ATRP of 2-Chloroethyl Methacrylate (CEMA) and Methyl Methacrylate (MMA)
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| CEMA | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene (B28343) | 70 | 6 | 85 | 18,500 | 1.25 |
| MMA | Ethyl α-bromoisobutyrate | CuBr/dNbpy | Bulk | 90 | 4 | 92 | 20,800 | 1.15 |
| MMA | p-Toluenesulfonyl chloride | CuBr/dNbpy | Diphenyl ether | 90 | 7 | 89 | 34,500 | 1.20 |
Table 2: RAFT Polymerization of 2-Chloroethyl Methacrylate (CEMA) and Methyl Methacrylate (MMA)
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| CEMA | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | AIBN | Toluene | 70 | 24 | 95 | 25,000 | 1.18 |
| MMA | 2-Cyanoprop-2-yl dithiobenzoate | AIBN | Bulk | 60 | 8 | 85 | 15,000 | 1.10 |
| MMA | Di(diphenylmethyl) trithiocarbonate | AIBN | Toluene | 60 | 15 | 54-91 | 10,000-30,000 | ~1.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these polymerization processes.
Protocol 1: ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical ATRP of MMA to synthesize a well-defined homopolymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole (B1667542), solvent
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL).
-
Add MMA (5.0 g, 50 mmol) and PMDETA (20.8 μL, 0.1 mmol) to the flask.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
While the flask is under a positive pressure of nitrogen, add the initiator EBiB (14.7 μL, 0.1 mmol).
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
The polymerization is terminated by cooling the flask to room temperature and exposing the catalyst to air.
-
The polymer is purified by dissolving the reaction mixture in THF, passing it through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitating the polymer in a large excess of methanol. The purified polymer is then dried under vacuum.
Protocol 2: RAFT Polymerization of this compound (CEA)
This protocol outlines a general procedure for the RAFT polymerization of CEA.
Materials:
-
This compound (CEA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), RAFT agent
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Toluene, solvent
Procedure:
-
In a reaction vessel, dissolve CEA (5.0 g, 37.2 mmol), CPDTC (43.4 mg, 0.124 mmol), and AIBN (4.1 mg, 0.025 mmol) in toluene (5 mL).
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Immerse the sealed reaction vessel in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed with continuous stirring.
-
Monitor the progress of the polymerization by taking samples at regular intervals for analysis of monomer conversion and polymer molecular weight.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation in a non-solvent such as cold hexane, followed by filtration and drying under vacuum.
Visualizing the Process: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Signaling Pathways: ATRP and RAFT Mechanisms
The underlying mechanisms of ATRP and RAFT are depicted in the following diagrams to illustrate the key equilibria that govern the controlled nature of these polymerizations.
Conclusion
Both this compound and Methyl Methacrylate can be effectively polymerized in a controlled manner using ATRP and RAFT techniques. The choice between the two monomers and the polymerization method will ultimately depend on the desired polymer properties and the specific application. MMA generally offers better control, leading to polymers with narrower molecular weight distributions. CEA, being an acrylate, polymerizes faster but may require more careful optimization of reaction conditions to maintain control. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to design and execute controlled polymerizations of these versatile monomers for the development of advanced materials.
References
A Comparative Guide to the Reactivity of 2-Chloroethyl Acrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Chloroethyl Acrylate (CEA) in copolymerization with other monomers. Due to a lack of directly reported reactivity ratios for this compound in publicly available literature, this guide presents data for a structurally similar monomer, 2-Chloroethyl Methacrylate (CLEMA), to provide a frame of reference. Furthermore, it details the established experimental protocols for determining monomer reactivity ratios, enabling researchers to ascertain these values for their specific systems.
Understanding Reactivity Ratios
In copolymerization, reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. These ratios are essential for predicting copolymer composition and microstructure, which in turn dictate the final properties of the polymer.
Reactivity Ratios of 2-Chloroethyl Methacrylate with Methyl Methacrylate
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| Methyl Methacrylate (MMA) | 2-Chloroethyl Methacrylate (CLEMA) | 0.51 | 0.48 | 0.2448 | Statistical/Alternating Tendency |
Data sourced from a study on the MMA-CLEMA system and is intended for comparative purposes only.[1]
The product of the reactivity ratios (r₁ * r₂) for the MMA-CLEMA system is less than 1, suggesting a tendency towards the formation of a statistical or alternating copolymer rather than block copolymers.[1]
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following are widely accepted experimental protocols.
Copolymer Synthesis at Low Conversion
To accurately determine reactivity ratios, a series of copolymerizations are performed with varying initial monomer feed ratios. It is critical to stop these reactions at low monomer conversion (typically below 10-15%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.[2]
General Procedure:
-
Monomer and Initiator Purification: Monomers are purified to remove inhibitors and any impurities. The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized.
-
Reaction Setup: A series of reaction vessels are charged with different molar ratios of the two monomers. The solvent and initiator are added, and the total monomer concentration is kept constant.
-
Polymerization: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Termination and Isolation: The polymerization is quenched after a short period to ensure low conversion. The resulting copolymer is then precipitated in a non-solvent, filtered, and dried to a constant weight to determine the yield.
Copolymer Composition Analysis
The composition of the resulting copolymers must be accurately determined. Several analytical techniques can be employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful and widely used method to determine the molar composition of the copolymer by integrating the signals corresponding to the protons of each monomer unit.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The relative intensities of characteristic absorption bands of each monomer in the copolymer can be used to quantify its composition.[3]
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., chlorine in CEA), elemental analysis can be used to determine the copolymer composition.
Calculation of Reactivity Ratios
Once the initial monomer feed ratios and the resulting copolymer compositions are known, several methods can be used to calculate the reactivity ratios.
-
Linearization Methods:
-
Fineman-Ross (F-R) Method: This is a graphical method that linearizes the copolymerization equation.[3]
-
Inverted Fineman-Ross (IFR) Method: A variation of the F-R method that can provide different weighting to the data points.
-
Kelen-Tüdős (K-T) Method: This method introduces an arbitrary constant to spread the data points more evenly along the linear plot, often leading to more reliable results.[3]
-
-
Non-Linear Least-Squares (NLLS) Method: This is a computational method that directly fits the copolymer composition data to the non-linear copolymerization equation. It is generally considered the most accurate method as it avoids the potential biases of linearization.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of monomer reactivity ratios.
References
A Comparative Analysis of the Thermal Degradation of Poly(2-Chloroethyl Acrylate) and Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal degradation behavior of poly(2-chloroethyl acrylate) against other widely used polymers, including poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethyl acrylate) (PEA). Understanding the thermal stability and degradation pathways of these polymers is crucial for their application in various fields, including drug delivery, medical devices, and material science. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the degradation processes and experimental workflows.
Comparative Thermal Degradation Data
The thermal stability of a polymer is a critical parameter that dictates its processing window and service temperature. Thermogravimetric analysis (TGA) is a standard technique used to quantify the thermal stability of materials by measuring the mass loss as a function of temperature. The following table summarizes key thermal degradation parameters for poly(this compound) and other relevant polymers based on available literature.
| Polymer | Onset Degradation Temperature (Tonset) (°C) | Peak Degradation Temperature (Tpeak) (°C) | Residual Mass at 600°C (%) | Primary Degradation Mechanism(s) |
| Poly(this compound) | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Hypothesized to involve dehydrochlorination and chain scission |
| Poly(methyl methacrylate) (PMMA) | ~250 - 300 | ~365 (major peak) | < 5 | Depolymerization to monomer, random chain scission[1] |
| Poly(vinyl chloride) (PVC) | ~220 - 300 | ~320 (dehydrochlorination), ~450 (polyene decomposition) | ~10 - 25 | Dehydrochlorination followed by decomposition of the resulting polyene structure[2] |
| Poly(ethyl acrylate) (PEA) | ~300 - 350 | ~380 - 400 | < 5 | Chain scission and ester decomposition |
Experimental Protocols
A standardized methodology is essential for the accurate and reproducible assessment of polymer thermal degradation. The following section details a typical experimental protocol for thermogravimetric analysis (TGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of controlled heating rates, and a gas flow control system.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects.
-
A temperature program is set, typically involving a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the polymer's complete decomposition point (e.g., 600-800 °C).
-
-
Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) is often plotted as well, showing the rate of mass loss as a function of temperature. Key parameters are extracted from these curves:
-
Onset Degradation Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Degradation Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Visualizing Polymer Degradation
Experimental Workflow for Thermal Degradation Analysis
The following diagram illustrates the typical workflow for analyzing the thermal degradation of a polymer using TGA.
Caption: Experimental workflow for TGA.
Conceptual Signaling Pathway of Polymer Thermal Degradation
The thermal degradation of polymers can proceed through various complex pathways. The following diagram provides a simplified, conceptual illustration of the major degradation routes.
Caption: Polymer thermal degradation pathways.
Discussion
The thermal degradation behavior of poly(this compound) is not well-documented in publicly available literature, presenting a significant knowledge gap. However, by examining its chemical structure, we can hypothesize its degradation mechanism. The presence of the chloroethyl group suggests that, similar to PVC, the initial degradation step is likely to be dehydrochlorination, leading to the elimination of hydrogen chloride (HCl) and the formation of a polyene structure. This would be followed by the scission of the polymer backbone at higher temperatures.
In comparison, PMMA primarily degrades through depolymerization, yielding a high percentage of its monomer, methyl methacrylate. This process is often initiated at weak links in the polymer chain. PEA, a representative of polyacrylates, degrades mainly through chain scission and decomposition of the ester side groups.
The lack of specific TGA data for poly(this compound) underscores the need for further experimental investigation. Such studies would be invaluable for determining its thermal stability and suitability for various applications, particularly in fields where thermal processing or exposure to elevated temperatures is required. Future research should focus on conducting systematic TGA studies under controlled conditions to establish its degradation profile and compare it empirically with other commercially important polymers.
References
Swelling behavior of hydrogels from 2-Chloroethyl acrylate and other monomers
A Note to Our Audience: This guide provides a comparative analysis of the swelling behavior of hydrogels synthesized from common acrylate (B77674) monomers. Extensive literature searches did not yield specific experimental data on the swelling behavior of hydrogels derived from 2-Chloroethyl acrylate. Therefore, this document serves as a representative guide, offering insights into the swelling properties of analogous acrylate-based hydrogels, which will be valuable for researchers, scientists, and drug development professionals. The principles and experimental protocols described herein are broadly applicable to the characterization of various hydrogel systems.
Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, are a cornerstone of biomedical research and drug delivery. Their swelling behavior is a critical parameter that dictates their efficacy in various applications. This guide provides a comparative overview of the swelling properties of hydrogels synthesized from prevalent acrylate monomers, including 2-hydroxyethyl methacrylate (B99206) (HEMA), acrylic acid (AA), and sodium acrylate (NaA).
Key Performance Metrics: A Tabular Comparison
The swelling capacity of a hydrogel is influenced by a multitude of factors, including the chemical nature of the monomers, the crosslinking density, and the external environment (e.g., pH, temperature, and ionic strength). The following table summarizes quantitative data on the swelling ratios of various acrylate-based hydrogels, offering a comparative perspective on their performance.
| Hydrogel Composition | Crosslinker | Swelling Conditions | Swelling Ratio (g/g or %) | Reference |
| Poly(acrylic acid) (PAA) | N,N'-methylenebisacrylamide (MBA) | Distilled deionized water | 16 | [1] |
| Poly(acrylic acid) (PAA) | N,N'-methylenebisacrylamide (MBA) | Distilled deionized water, 300 V/m electric field | 30 | [1] |
| Poly(acrylamide-co-sodium acrylate) | N,N'-methylenebisacrylamide (MBA) | Water | 108.5 | [2][3] |
| Polyacrylamide | N,N'-methylenebisacrylamide (MBA) | Water | 22.8 | [2] |
| Poly(acrylamide-co-acrylic acid) potassium salt | Not specified | Neutral medium, 50 °C | 1700% | [4] |
| Sodium polyacrylate | Not specified | 25 °C | 293 | [4] |
| P(HEMA-co-AA-co-NaA) | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | pH 7, 37°C | Varies with AA neutralization | [5][6] |
| PAA with 5 wt% Cellulose Nanocrystals | N,N'-methylenebisacrylamide (MBA) | pH 7 | Highest among tested CNC concentrations | [7] |
Experimental Workflow for Swelling Behavior Analysis
The characterization of a hydrogel's swelling behavior typically follows a systematic workflow, from synthesis to data analysis. The following diagram illustrates the key stages involved in this process.
Experimental workflow for hydrogel swelling analysis.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are generalized methodologies for the synthesis of acrylate-based hydrogels and the measurement of their swelling behavior.
Protocol 1: Synthesis of Acrylate-Based Hydrogels via Free-Radical Polymerization
This protocol describes a common method for synthesizing acrylate hydrogels.[8][9]
Materials:
-
Monomer (e.g., 2-hydroxyethyl methacrylate, acrylic acid)
-
Comonomer (if applicable)
-
Crosslinking agent (e.g., N,N'-methylenebisacrylamide (MBA), ethylene glycol dimethacrylate (EGDMA))
-
Initiator (e.g., ammonium (B1175870) persulfate (APS), potassium persulfate (KPS))
-
Solvent (e.g., deionized water)
-
Nitrogen gas source
Procedure:
-
Dissolve the desired amounts of monomer, comonomer, and crosslinking agent in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
While maintaining the nitrogen atmosphere, add the initiator to the solution.
-
Allow the polymerization to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (typically several hours to overnight).
-
After polymerization, carefully remove the resulting hydrogel from the reaction vessel.
-
Wash the hydrogel extensively with deionized water for several days to remove any unreacted monomers, initiator, and soluble polymers.
-
Dry the purified hydrogel in an oven at a specific temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (W_d) of the hydrogel.
Protocol 2: Measurement of Swelling Ratio
The gravimetric method is a straightforward and widely used technique to determine the swelling ratio of hydrogels.[10][11][12]
Materials:
-
Dried hydrogel samples
-
Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH)
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Lint-free tissue or filter paper
Procedure:
-
Weigh the dried hydrogel sample to obtain its initial dry weight (W_d).
-
Immerse the dried hydrogel in the chosen swelling medium at a constant temperature.
-
At regular time intervals, remove the hydrogel from the medium.
-
Gently blot the surface of the hydrogel with a lint-free tissue to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 3-6 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula:
SR (g/g) = (W_s - W_d) / W_d
Alternatively, the swelling can be expressed as a percentage:
SR (%) = [(W_s - W_d) / W_d] * 100
By following these standardized protocols, researchers can generate reliable and comparable data on the swelling behavior of different hydrogel formulations, facilitating the selection of the most suitable materials for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. aidic.it [aidic.it]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.5. Swelling ratio test [bio-protocol.org]
Comparative Analysis of Pressure-Sensitive Adhesives: The Potential Role of 2-Chloroethyl Acrylate
For researchers, scientists, and drug development professionals, the selection of a pressure-sensitive adhesive (PSA) with optimal adhesion properties is critical for product performance. While standard acrylate-based PSAs are widely used, the incorporation of functional monomers can significantly tailor their adhesive characteristics. This guide provides a comparative overview of the adhesion properties of common acrylic PSAs and explores the potential contributions of 2-Chloroethyl acrylate (B77674) as a functional comonomer.
Due to a lack of specific published data on the adhesion properties of pressure-sensitive adhesives formulated with 2-Chloroethyl acrylate, this guide will establish a baseline by comparing well-characterized acrylic PSA systems. We will then extrapolate the potential effects of incorporating this compound based on fundamental principles of polymer chemistry and adhesion science.
Understanding the Role of Functional Monomers in Acrylic PSAs
Acrylic PSAs are typically copolymers of a primary alkyl acrylate monomer, which provides the soft and tacky nature, and one or more functional monomers that enhance specific properties. The primary acrylates are responsible for the inherent tackiness of the PSA.[1] Functional monomers are incorporated to modify the polymer's polarity, increase its glass transition temperature (Tg), and introduce sites for crosslinking, thereby improving cohesive strength and adhesion to various substrates.[1][2]
Commonly used functional monomers include:
-
Acrylic Acid (AA): Increases polarity and provides carboxylic acid groups for hydrogen bonding and crosslinking, which generally enhances shear strength.[1][2]
-
2-Hydroxyethyl Acrylate (2-HEA): Introduces hydroxyl groups that also increase polarity and provide reactive sites for crosslinking.[3]
-
2-Ethylhexyl Acrylate (2-EHA) and n-Butyl Acrylate (n-BA): These are common primary monomers that provide flexibility and tack.[3]
Comparative Adhesion Properties of Standard Acrylic PSAs
The balance between peel strength, tack, and shear strength is crucial for the performance of a PSA.[4] The following table summarizes typical adhesion properties of PSAs based on common acrylate monomers. These values can vary significantly with the specific formulation, molecular weight, and crosslinking density.
| Monomer System (Illustrative) | Peel Strength (N/25 mm) | Tack (N) | Shear Strength (hours) | Key Characteristics |
| 2-EHA/AA | Moderate to High | Moderate | High | Good balance of cohesion and adhesion, good adhesion to polar surfaces.[3][5] |
| n-BA/AA | Moderate | Moderate | High | Similar to 2-EHA/AA systems but can have different low-temperature performance.[4] |
| 2-EHA/2-HEA | Moderate | High | Moderate | Increased tackiness due to the plasticizing effect of the hydroxyethyl (B10761427) group.[3] |
| 2-EHA (Homopolymer) | Low to Moderate | High | Low | High tack but low cohesive strength, often requiring modification. |
The Hypothesized Role of this compound in PSAs
This compound is a functional monomer characterized by the presence of a chloroethyl group.[6] While direct experimental data on its use in PSAs is scarce, its chemical structure allows for informed predictions about its potential impact on adhesion properties.
The chlorine atom is electronegative, which would increase the polarity of the acrylic polymer. This increased polarity could enhance adhesion to polar substrates. Furthermore, the chloroethyl group can potentially serve as a reactive site for crosslinking, which would be expected to increase the cohesive strength (shear resistance) of the adhesive. It is also possible that the introduction of the chloroethyl group could influence the glass transition temperature and the viscoelastic properties of the PSA, thereby affecting tack and peel strength.
Experimental Protocols for Adhesion Testing
To empirically determine the adhesion properties of a novel PSA formulation, the following standard test methods are employed.
180° Peel Adhesion Test
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
Procedure:
-
A strip of the PSA-coated film (typically 25 mm wide) is applied to a clean, standard test panel (e.g., stainless steel).
-
A standard weight roller is passed over the tape to ensure intimate contact.
-
After a specified dwell time (e.g., 20 minutes or 24 hours), the panel is clamped in the lower jaw of a tensile testing machine.
-
The free end of the tape is clamped in the upper jaw.
-
The tape is then peeled from the panel at an angle of 180° and a constant speed (e.g., 300 mm/min).
-
The force required to peel the tape is recorded.
Loop Tack Test
This test measures the instantaneous adhesion or "grab" of a PSA.
Procedure:
-
A loop of the PSA tape is formed with the adhesive side facing out.
-
The loop is brought into contact with a standard test surface under controlled conditions (e.g., contact time, contact pressure).
-
The force required to pull the loop away from the surface is measured.
Static Shear Strength Test
This test measures the cohesive strength of the adhesive, or its ability to resist flow under a constant load.
Procedure:
-
A strip of the PSA tape is applied to a standard test panel, with a defined overlapping area (e.g., 25 mm x 25 mm).
-
A standard weight is attached to the free end of the tape.
-
The panel is mounted vertically.
-
The time it takes for the tape to shear off the panel is recorded.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pressure-sensitive adhesive.
References
- 1. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.usm.my [web.usm.my]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Modified Acrylate Pressure-Sensitive Adhesives for Low-Surface-Energy Substrate and Adhesion Mechanism Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release Kinetics from Acrylate-Based Copolymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug release kinetics from matrices based on 2-hydroxyethyl acrylate (B77674) (HEA) copolymers, serving as a proxy for 2-chloroethyl acrylate (2-CEA) copolymers due to the limited availability of specific data on the latter. The performance of these acrylate-based matrices is compared with two widely used alternatives: poly(lactic-co-glycolic acid) (PLGA) matrices and chitosan-based hydrogels. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations to elucidate key processes.
Comparative Analysis of Drug Release Kinetics
The choice of a polymer matrix significantly influences the rate and mechanism of drug release. Acrylate-based copolymers, PLGA, and chitosan (B1678972) each offer distinct advantages and release profiles suitable for different therapeutic applications.
2-Hydroxyethyl Acrylate (HEA) Copolymers: These hydrophilic polymers are known for their ability to form hydrogels that can provide a sustained and tunable drug release. The release is often dependent on the crosslinking density, the nature of the comonomer, and the pH of the release medium.[1]
Poly(lactic-co-glycolic acid) (PLGA): As a biodegradable and biocompatible polymer, PLGA is extensively used for controlled drug delivery.[2][3] Drug release from PLGA matrices is typically biphasic, characterized by an initial burst release followed by a slower release phase governed by polymer degradation and drug diffusion.[2][4] The ratio of lactic acid to glycolic acid is a critical factor in tuning the degradation rate and, consequently, the drug release profile.[2][3]
Chitosan-Based Hydrogels: Chitosan, a natural polysaccharide, is valued for its biocompatibility, biodegradability, and mucoadhesive properties.[5] Chitosan hydrogels can be designed to be responsive to environmental stimuli such as pH, making them suitable for targeted drug delivery.[6][7] Drug release is often controlled by swelling of the hydrogel and diffusion of the drug through the swollen matrix.[6]
The following tables summarize quantitative data on the drug release kinetics from these different matrices.
Data Presentation: Quantitative Comparison of Drug Release
Table 1: Drug Release Characteristics from Different Polymer Matrices
| Polymer Matrix | Model Drug | Release Duration | Key Release Mechanism(s) | Typical Release Profile | Reference |
| 2-Hydroxyethyl Acrylate (HEA) Copolymers | 2',4-Dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone | > 4 weeks | Swelling, Diffusion | Sustained, pH-dependent | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) | Indomethacin, Hydrochlorothiazide | Days to Months | Diffusion, Polymer Erosion/Degradation | Biphasic (Initial burst followed by sustained release) | [8][9] |
| Chitosan-Based Hydrogels | Lidocaine, Tea Polyphenols | Hours to Days | Swelling, Diffusion | Controlled, pH-responsive | [6][7] |
Table 2: Comparative Drug Release Percentages at Different Time Points
| Polymer Matrix | Model Drug | ~2 hours (%) | ~6 hours (%) | ~24 hours (%) | > 24 hours (%) | Reference |
| 2-Hydroxyethyl Acrylate (HEA) Copolymers | 2',4-Dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone | - | - | Varies with pH and crosslinking | Gradual release over weeks | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) 50:50 | Generic Drug | ~30-40 (burst) | ~50-60 | ~80-90 | ~100 | [2] |
| Chitosan-PVP Hydrogel | Lidocaine | ~40 | ~70 | ~95 | ~100 | [6] |
| Chitosan-Alginate-MXene Hydrogel | Tea Polyphenols | ~20 (pH 6.8) | ~35 (pH 6.8) | ~50 (pH 6.8) | Sustained release | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of drug release studies. Below are outlines of typical experimental protocols for synthesizing the polymer matrices and conducting in vitro drug release experiments.
Synthesis of 2-Hydroxyethyl Acrylate (HEA) Copolymer Hydrogels
A method for preparing porous hydrogels involves the copolymerization of 2-hydroxyethyl acrylate (HEA) with a crosslinker.[1]
-
Monomer and Drug Preparation: 2-hydroxyethyl acrylate (HEA) is used as the primary monomer, and a suitable crosslinking agent is chosen. The model drug is dissolved or dispersed in the monomer mixture.
-
Polymerization: The polymerization is typically initiated using a free radical initiator. The suspension polymerization technique can be employed to create porous hydrogel beads.[1]
-
Purification and Drying: The resulting hydrogels are thoroughly washed to remove any unreacted monomers and initiator, and then dried to a constant weight.
In Vitro Drug Release Study
A standard method to evaluate the in vitro drug release from these matrices is the dialysis method.[10]
-
Apparatus: A USP Dissolution Apparatus (e.g., paddle method) is commonly used.[10]
-
Release Medium: The choice of release medium depends on the drug's solubility and the intended application (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline (PBS) at a specific pH).[6][7]
-
Procedure:
-
A known amount of the drug-loaded matrix is placed in a dialysis bag containing a small volume of the release medium.
-
The dialysis bag is then immersed in a larger volume of the release medium in the dissolution apparatus, maintained at a constant temperature (typically 37°C) and stirred at a constant speed.[10]
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Visualization of Key Concepts
Experimental Workflow for In Vitro Drug Release Analysis
The following diagram illustrates a typical workflow for conducting an in vitro drug release study.
Caption: A flowchart of the in vitro drug release analysis process.
Logical Relationship of Factors Influencing Drug Release
The rate of drug release is a complex process influenced by multiple interrelated factors.
Caption: Factors influencing drug release kinetics from polymer matrices.
Potential Signaling Pathway Interaction (Hypothetical)
For a model anti-inflammatory drug released from the matrix, a potential interaction with a cellular signaling pathway is depicted below. This is a generalized representation and the specific pathway will depend on the drug and the target cells.
References
- 1. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. kinampark.com [kinampark.com]
- 9. kinampark.com [kinampark.com]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloroethyl Acrylate
For researchers and professionals in drug development, the proper handling and disposal of reactive chemicals like 2-Chloroethyl acrylate (B77674) are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Chloroethyl acrylate, alongside essential safety information and handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions. This substance is a flammable liquid and vapor, toxic if swallowed or in contact with skin, and can cause serious eye damage.[1][2][3] It is also very toxic to aquatic life.[1][4]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]
Chemical and Physical Properties
A clear understanding of the chemical's properties is vital for its safe handling and disposal.
| Property | Value |
| Molecular Weight | 134.56 g/mol [6] |
| Boiling Point | 51-53 °C (124-127 °F) at 760 mmHg[1][6] |
| Density | 1.125 g/mL at 25 °C |
| Solubility in Water | Insoluble[6] |
| Flash Point | 59.4 °C (138.9 °F) |
Hazard Identification
| Hazard | Classification |
| Flammability | Flammable Liquid (Category 3)[1] |
| Acute Toxicity (Oral) | Toxic if swallowed (Category 3)[1][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3)[3][5] |
| Eye Damage/Irritation | Causes serious eye damage (Category 1)[1] |
| Skin Corrosion/Irritation | Causes skin irritation[3] |
| Aquatic Toxicity | Very toxic to aquatic life[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle within a laboratory setting. Adherence to these procedures will minimize risks to personnel and the environment.
Step 1: Segregation and Labeling
Properly segregate waste this compound from other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container. The label should include:
-
The full chemical name: "Waste this compound"
-
Hazard symbols (e.g., flammable, toxic, corrosive)
-
The date of accumulation
Do not mix this compound waste with other chemicals, as this could lead to hazardous reactions.
Step 2: Containerization
Use a container that is compatible with this compound and can be securely sealed. The original container is often a suitable choice for waste collection. Ensure the container is in good condition, free from leaks or damage.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of heat, sparks, or open flames. The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[4] These companies have the expertise and equipment to handle and dispose of such chemicals in an environmentally responsible and compliant manner. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Never dispose of this compound down the drain or in regular trash. This is illegal and poses a significant threat to the environment and public health.[7]
Emergency Procedures for Spills and Leaks
In the event of a spill or leak, immediate and appropriate action is required to contain the situation and prevent exposure.
Small Spills
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to absorb the spilled liquid.[7]
-
Collection: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6]
-
Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Large Spills
In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or the local fire department. Do not attempt to clean up a large spill without the proper training and equipment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Chloroethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloroethyl acrylate (B77674). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of 2-Chloroethyl acrylate, which include skin, eye, and respiratory irritation.[1][2]
Summary of Recommended PPE
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, gloves made of Butyl rubber or Viton® are generally recommended for handling chlorinated compounds and acrylates. Always inspect gloves for degradation or punctures before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Respiratory Protection | For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. In case of spills or high-concentration exposures, a full-facepiece respirator with OV cartridges or a self-contained breathing apparatus (SCBA) should be used. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or operations with a high splash risk, a chemical-resistant suit may be necessary. |
| Footwear | Closed-toe shoes are required. For handling large quantities or in spill situations, chemical-resistant boots should be worn. |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of vapors and aerosols.
-
Use non-sparking tools and equipment to prevent ignition, as the substance is flammable.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to mitigate harm.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[4][5] Do not use combustible materials like paper towels to absorb the initial spill.[5]
-
Neutralization (for acidic or basic contaminants, if applicable): This is not directly applicable to this compound itself but would be for any reactive cleanup materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1][4]
-
Decontamination:
-
Re-entry: Do not re-enter the area until it has been verified as safe by a qualified person.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with large amounts of soap and water.[2][7] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of hazardous waste through a licensed environmental disposal service in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain.
Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential, immediate safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information. Your safety is paramount.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. Page loading... [guidechem.com]
- 4. acs.org [acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
